molecular formula C10H10ClIO3 B1452051 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate CAS No. 930298-26-3

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Cat. No.: B1452051
CAS No.: 930298-26-3
M. Wt: 340.54 g/mol
InChI Key: FRDQNYKQEYLEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is a useful research compound. Its molecular formula is C10H10ClIO3 and its molecular weight is 340.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-5-iodo-2-methylphenyl) ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDQNYKQEYLEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC(=C(C=C1C)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676808
Record name 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930298-26-3
Record name 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This document details a robust, two-step synthetic pathway commencing with the regioselective iodination of 4-chloro-2-methylphenol, followed by its conversion to the corresponding ethyl carbonate. The guide elucidates the rationale behind the selection of reagents and reaction conditions, offering insights grounded in established principles of organic chemistry. Furthermore, a thorough characterization of the final product is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Anticipated spectral data and fragmentation patterns are discussed to provide a framework for the verification of the compound's identity and purity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and professionals in the field of drug discovery and development.

Introduction

The synthesis of novel, highly functionalized aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The precise installation of various substituents onto an aromatic scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material characteristics. The target molecule, this compound, is a prime example of such a tailored structure, incorporating a unique combination of halogen and alkyl substituents on a phenyl ring, further functionalized with an ethyl carbonate group. The strategic placement of chloro, iodo, and methyl groups can significantly influence the molecule's reactivity, lipophilicity, and potential for intermolecular interactions. The ethyl carbonate moiety can serve as a versatile handle for further chemical transformations or as a key pharmacophore in its own right.

This guide provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available 4-chloro-2-methylphenol. The synthetic strategy is designed for efficiency and selectivity, with a focus on practical implementation in a standard laboratory setting. The subsequent characterization section offers a multi-faceted analytical approach to confirm the structure and purity of the synthesized compound, providing predicted and explanatory spectral data.

Synthetic Pathway

The synthesis of this compound is accomplished via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the electrophilic iodination of 4-chloro-2-methylphenol to introduce an iodine atom at the position ortho to the hydroxyl group and meta to the chloro group. The resulting 4-chloro-5-iodo-2-methylphenol is then reacted with ethyl chloroformate in the presence of a base to yield the final product.

Synthesis_Workflow Start 4-Chloro-2-methylphenol Step1 Step 1: Iodination Start->Step1 I₂, NaI, NaOH(aq) Intermediate 4-Chloro-5-iodo-2-methylphenol Step1->Intermediate Step2 Step 2: Carbonate Formation Intermediate->Step2 Ethyl Chloroformate, Pyridine, CH₂Cl₂ Product 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate Step2->Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Chloro-5-iodo-2-methylphenol

The regioselective iodination of 4-chloro-2-methylphenol is a critical step that leverages the directing effects of the existing substituents on the aromatic ring. The hydroxyl and methyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The position ortho to the strongly activating hydroxyl group and meta to the deactivating chloro group is the most sterically accessible and electronically favorable site for electrophilic substitution.

Reaction Mechanism:

Iodination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_attack Nucleophilic Attack cluster_rearomatization Rearomatization Phenol 4-Chloro-2-methylphenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation by NaOH Iodine I₂ Electrophile Electrophilic Iodine Species (e.g., I⁺) Iodine->Electrophile Polarization/Reaction with base Base NaOH Attack Phenoxide attacks I⁺ Phenoxide->Attack Electrophile->Attack Sigma Sigma Complex (Wheland Intermediate) Attack->Sigma Proton_Loss Loss of H⁺ Sigma->Proton_Loss Restores Aromaticity Product 4-Chloro-5-iodo-2-methylphenol Proton_Loss->Product

Caption: Mechanism of electrophilic iodination of 4-chloro-2-methylphenol.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Base Addition: To the solution, add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the corresponding phenoxide.

  • Iodinating Agent: In a separate beaker, prepare the iodinating reagent by dissolving iodine (I₂) (1.05 eq) and sodium iodide (NaI) (1.05 eq) in water. The sodium iodide is used to increase the solubility of iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻).

  • Reaction: Slowly add the iodine solution to the phenoxide solution at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of iodine. Stir the reaction mixture for 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC or the color change), acidify the mixture with a dilute solution of hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3. This will precipitate the product.

  • Purification: The crude product can be collected by vacuum filtration, washed with cold water to remove any inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 4-chloro-5-iodo-2-methylphenol as a solid.

Step 2: Synthesis of this compound

The final step involves the formation of the carbonate ester through the reaction of the synthesized 4-chloro-5-iodo-2-methylphenol with ethyl chloroformate. This is a classic nucleophilic acyl substitution reaction where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. A weak base, such as pyridine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol:

  • Dissolution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-5-iodo-2-methylphenol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether.

  • Base Addition: To this solution, add dry pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the cooled solution via a syringe or dropping funnel, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a pure compound.

Characterization

A comprehensive suite of analytical techniques should be employed to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₁₀ClIO₃
Molecular Weight 356.54 g/mol
Appearance White to off-white solid or a viscous oil
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water.
Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the ethyl group protons.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~ 7.8 - 7.9s1HAr-H (proton ortho to iodo and meta to chloro)
~ 7.3 - 7.4s1HAr-H (proton ortho to chloro and meta to iodo)
~ 4.3 - 4.4q2H-O-CH₂ -CH₃
~ 2.2 - 2.3s3HAr-CH₃
~ 1.3 - 1.4t3H-O-CH₂-CH₃

Note: The chemical shifts are predictions and may vary depending on the solvent and the actual electronic environment. The aromatic protons may appear as singlets due to the lack of adjacent protons for coupling.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | | :--- | :--- | :--- | | ~ 152 - 154 | C =O (carbonate) | | ~ 148 - 150 | Ar-C -O | | ~ 140 - 142 | Ar-C -I | | ~ 135 - 137 | Ar-C -H | | ~ 130 - 132 | Ar-C -H | | ~ 128 - 130 | Ar-C -CH₃ | | ~ 90 - 95 | Ar-C -Cl | | ~ 65 - 67 | -O-CH₂ -CH₃ | | ~ 15 - 17 | Ar-CH₃ | | ~ 13 - 15 | -O-CH₂-CH₃ |

Note: The assignments are based on typical chemical shifts for similar functional groups and may require 2D NMR techniques (HSQC, HMBC) for definitive confirmation.

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The carbonate group has several distinct vibrational modes.

Wavenumber (cm⁻¹) (Expected)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2850MediumAliphatic C-H stretch (methyl and ethyl groups)
~ 1780 - 1760StrongC=O stretch (asymmetric) of the carbonate
~ 1600, 1475Medium-WeakAromatic C=C stretching
~ 1280 - 1210StrongC-O stretch (asymmetric) of the carbonate
~ 1100 - 1000StrongC-O stretch (symmetric) of the carbonate
~ 850 - 750StrongC-Cl stretch
~ 600 - 500MediumC-I stretch

Reference: Aromatic carbonates typically show a strong C=O stretching band in the region of 1820-1775 cm⁻¹. The exact position is influenced by the electronic nature of the aromatic ring.[1]

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for such molecules.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 356, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with an intensity of approximately one-third of the M⁺ peak).

  • Major Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 327.

    • Loss of the ethoxy radical (-OCH₂CH₃) to give a fragment at m/z 311.

    • Decarbonylation (loss of CO₂) from the molecular ion or subsequent fragments.

    • Cleavage of the C-O bond to generate the 4-chloro-5-iodo-2-methylphenoxide radical cation.

    • Loss of a chlorine or iodine atom.

Safety and Handling

  • 4-Chloro-2-methylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Iodine: Toxic and corrosive. Avoid inhalation of vapors and contact with skin.

  • Ethyl Chloroformate: Highly toxic, corrosive, and lachrymatory. Handle with extreme care in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.

  • Dichloromethane: A suspected carcinogen. Minimize exposure and handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. The provided experimental protocols are designed to be clear and reproducible for researchers with a foundational knowledge of organic synthesis. The detailed characterization section, including predicted spectroscopic data, serves as a valuable tool for the unambiguous identification and purity assessment of the final product. The successful synthesis and characterization of this compound will enable further investigation into its potential applications in various scientific disciplines.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • Edgar, K. J., & Falling, S. N. (1990). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry, 55(18), 5287–5291. [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental insights to serve as a valuable resource in the laboratory.

Introduction and Chemical Identity

This compound, identified by its CAS number 930298-26-3, is a halogenated aromatic carbonate.[1] Its molecular structure, featuring a substituted phenyl ring with chloro, iodo, and methyl groups, alongside an ethyl carbonate functional group, suggests a compound of interest in medicinal chemistry and materials science. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making such compounds valuable candidates in drug discovery programs.[2]

Molecular Formula: C₁₀H₁₀ClIO₃

Molecular Weight: 356.54 g/mol

The structural arrangement of the substituents on the phenyl ring dictates the molecule's electronic and steric characteristics, which in turn govern its reactivity and biological interactions.

Synthesis_Workflow Phenol 4-Chloro-5-iodo-2-methylphenol Reaction Reaction Mixture Phenol->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction ECF Ethyl Chloroformate ECF->Reaction Slow Addition Workup Aqueous Workup & Purification Reaction->Workup Stir at RT Product 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate Workup->Product Chromatography

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Preparation: To a solution of 4-chloro-5-iodo-2-methylphenol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine or pyridine (1.2 eq.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution. The dropwise addition is critical to control the exothermic nature of the reaction.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical Properties

PropertyPredicted Value/InformationRationale & References
Melting Point Solid at room temperature with a relatively high melting point.The presence of multiple halogens and the planar aromatic ring contribute to strong intermolecular interactions (dipole-dipole and van der Waals forces), leading to a higher melting point compared to non-halogenated analogs. [3][4]
Boiling Point High boiling point, likely requiring vacuum distillation.The significant molecular weight and polarity suggest a high boiling point.
Solubility Low solubility in water. Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate).The large, hydrophobic aromatic structure and the presence of halogens decrease aqueous solubility. [3][5]The molecule's overall nonpolar character favors solubility in organic solvents.
pKa Not applicable (no acidic or basic centers).The molecule lacks readily ionizable protons or basic sites.
LogP High (Predicted to be > 4).The presence of two halogens and the aromatic system significantly increases the lipophilicity of the molecule.
Experimental Protocol: Melting Point Determination
  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Experimental Protocol: Solubility Determination
  • Solvent Selection: A range of solvents from polar (water, ethanol) to nonpolar (hexane, toluene) should be tested.

  • Procedure: Add a small, known amount of the compound (e.g., 1-5 mg) to a vial containing a fixed volume of the solvent (e.g., 1 mL).

  • Equilibration: Vigorously stir or sonicate the mixture at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

  • Observation: Visually inspect for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the ethyl group protons of the carbonate moiety. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the substitution pattern on the phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the carbonyl carbon of the carbonate, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the carbonate group (typically around 1760 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Potential Applications and Biological Context

Substituted phenyl carbonates and related carbamates are known to exhibit a range of biological activities. [6]The presence of halogen atoms in organic molecules is a common strategy in drug design to modulate metabolic stability, binding affinity, and membrane permeability. [2] Given its structure, this compound could be investigated for various therapeutic applications, including but not limited to:

  • Enzyme Inhibition: Carbamates are known inhibitors of various enzymes, and this compound could be screened against a panel of therapeutic targets.

  • Antimicrobial or Antifungal Agents: The halogenated phenyl moiety is a common feature in many antimicrobial and antifungal compounds. [7]* Intermediate in Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical or material science applications.

The lipophilic nature of the molecule, as suggested by its predicted high LogP value, indicates it may have good membrane permeability, a desirable trait for orally bioavailable drugs. However, high lipophilicity can also be associated with toxicity and poor solubility, necessitating a careful balance in any drug development program.

Conclusion

This compound is a multifaceted molecule with potential for further investigation in various scientific fields. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and predicted physicochemical properties based on established chemical principles. The detailed experimental protocols offer a starting point for researchers to practically characterize this compound in the laboratory. Further studies are warranted to fully elucidate its properties and explore its potential applications.

References

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Chloroformate. (2023, December 2). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Phenol reacts with methyl chloroformate in the presence of NaOH to form product A. A reacts with Br2 to form product B. A and B are respectively. (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. (2015, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (2016, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2021, December 27). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020, December 1). PubMed. Retrieved January 20, 2026, from [Link]

  • Phenol reacts with methyl chloroformate in the presence of NaOH to form product A. A reacts with Br_(2) to form product B. A and B are respectively. (n.d.). Allen. Retrieved January 20, 2026, from [Link]

  • The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors. (2017, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. (2021, September 21). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2020, January 23). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. (2005, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2022, November 23). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]

  • Synthesis, ligand binding, and QSAR (CoMFA and classical) study of 3 beta-(3'-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters. (1995, March 23). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. Retrieved January 20, 2026, from [Link]

  • QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (2024, September 4). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 930298-26-3

Foreword: Unveiling a Versatile Synthetic Intermediate

Welcome to this comprehensive technical guide on 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This document is designed for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. While this specific molecule may not be a household name, its structural motifs—a halogenated and methylated phenol derivatized as a carbonate—position it as a potentially valuable intermediate in the synthesis of more complex and biologically active molecules. This guide will delve into its chemical properties, plausible synthetic routes, potential applications, and safety considerations, providing a solid foundation for its use in research and development.

Physicochemical Properties and Structural Analysis

This compound, with the CAS number 930298-26-3, possesses a molecular formula of C10H10ClIO3.[1] Its structure features a benzene ring substituted with four different functional groups: a chloro group, an iodo group, a methyl group, and an ethyl carbonate group. This unique arrangement of substituents offers a rich landscape for further chemical modifications.

PropertyValueSource(s)
CAS Number 930298-26-3[1][2][3]
Molecular Formula C10H10ClIO3[1]
Molecular Weight 356.54 g/mol Inferred from molecular formula
Boiling Point 177.061 °C (Predicted)[1]
Appearance Likely a solid at room temperatureInferred from related compounds

The presence of both a chlorine and an iodine atom on the aromatic ring is of particular interest. The differential reactivity of these halogens in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could allow for selective functionalization, making this molecule a versatile building block. The methyl group can influence the electronic and steric properties of the molecule and its derivatives, which can be crucial for biological activity.[4]

Plausible Synthetic Pathways

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Iodination cluster_2 Step 3: Carbonate Formation o-Cresol o-Cresol 4-Chloro-2-methylphenol 4-Chloro-2-methylphenol o-Cresol->4-Chloro-2-methylphenol SO2Cl2 or Cl2 4-Chloro-5-iodo-2-methylphenol 4-Chloro-5-iodo-2-methylphenol 4-Chloro-2-methylphenol->4-Chloro-5-iodo-2-methylphenol I2 / Oxidizing Agent Target_Molecule 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate 4-Chloro-5-iodo-2-methylphenol->Target_Molecule Ethyl Chloroformate / Base Carbonate_Formation Phenol 4-Chloro-5-iodo-2-methylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base + Base (e.g., Pyridine, Triethylamine) Product 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate Phenoxide->Product Nucleophilic Attack Ethyl_Chloroformate + Ethyl Chloroformate Ethyl_Chloroformate->Product Byproduct + HCl

Sources

Navigating the Spectroscopic Landscape of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the novel compound 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this molecule. Our focus extends beyond mere data presentation to encompass the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, a methyl group, and an ethyl carbonate moiety on a phenyl ring, gives rise to a distinct spectroscopic signature. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will walk through the acquisition and interpretation of this crucial data, providing expert insights into the experimental nuances and the logic behind the spectral assignments.

Molecular Structure and Spectroscopic Expectations

A foundational understanding of the molecule's structure is critical before delving into its spectral data. The spatial arrangement of atoms and functional groups dictates the expected signals in each spectroscopic technique.

Figure 1. Chemical structure of this compound.

Based on this structure, we can anticipate:

  • ¹H NMR: Signals for two aromatic protons, a methyl group, and an ethyl group (a quartet and a triplet).

  • ¹³C NMR: Resonances for the aromatic carbons (some of which will be quaternary), the methyl carbon, the ethyl carbons, and the carbonyl carbon of the carbonate.

  • IR Spectroscopy: Characteristic absorption bands for C-H bonds (aromatic and aliphatic), a strong C=O stretch from the carbonate, and C-O stretching frequencies. The presence of C-Cl and C-I bonds will also be evident in the fingerprint region.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. The isotopic pattern of chlorine will be a key diagnostic feature.

Experimental Protocols

The reliability of spectral data is intrinsically linked to the rigor of the experimental methodology. The following protocols outline the standardized procedures for acquiring high-quality NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10 mg of this compound.

  • Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

Rationale for Experimental Choices:

  • Solvent: CDCl₃ is a common solvent for organic molecules and its residual peak is well-defined and does not interfere with the expected signals of the analyte.

  • Internal Standard: TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.

  • Spectrometer Frequency: A higher field strength (500 MHz) provides better signal dispersion, which is crucial for resolving the aromatic proton signals.

  • Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Rationale for Experimental Choices:

  • ATR-FTIR: This technique requires minimal sample preparation and is suitable for both solid and liquid samples. It provides high-quality spectra with good reproducibility.

  • Spectral Range: The mid-infrared region (4000 - 400 cm⁻¹) covers the vibrational frequencies of most organic functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI)

  • Mass Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Rationale for Experimental Choices:

  • ESI: A soft ionization technique that is well-suited for polar and moderately polar organic molecules, often producing a prominent molecular ion peak.

  • High-Resolution MS: Provides accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.

Data Presentation and Interpretation

While specific spectral data for this compound is not publicly available in the searched databases, we can predict the expected data based on the known effects of its constituent functional groups and substitution patterns. The following tables summarize these anticipated results.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.8s1HAr-H
~ 7.0 - 7.3s1HAr-H
~ 4.3q2H-O-CH₂ -CH₃
~ 2.3s3HAr-CH₃
~ 1.4t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 165C =O (Carbonate)
~ 150Ar-C -O
~ 140Ar-C -I
~ 138Ar-C -CH₃
~ 135Ar-C H
~ 130Ar-C -Cl
~ 125Ar-C H
~ 65-O-CH₂ -CH₃
~ 20Ar-CH₃
~ 15-O-CH₂-CH₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2980 - 2850MediumAliphatic C-H Stretch
~ 1760StrongC=O Stretch (Carbonate)
~ 1250StrongAsymmetric C-O-C Stretch
~ 1050StrongSymmetric C-O-C Stretch
~ 800 - 600Medium-StrongC-Cl Stretch
~ 600 - 500MediumC-I Stretch

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
[M+H]⁺Molecular Ion
[M+Na]⁺Sodium Adduct
FragmentsLoss of ethyl, ethoxy, ethyl carbonate

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of NMR, IR, and MS, is indispensable for its unambiguous structural verification. This guide has outlined the systematic approach to data acquisition and interpretation, emphasizing the rationale behind the chosen experimental parameters. While actual experimental data is currently limited, the predicted spectral features provide a robust framework for researchers working with this and structurally related compounds. Adherence to these rigorous analytical practices is fundamental to ensuring the quality and reliability of scientific data in the pursuit of novel chemical entities.

References

Due to the lack of specific literature on the spectral data of this compound, this section will provide general, authoritative references for the spectroscopic techniques discussed.

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: How to Read and Interpret the IR Spectra Source: Organic Chemistry Tutor (2023). URL: [Link][1]

Sources

A Technical Guide to 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel small molecules with potential therapeutic applications are of paramount importance. Among the myriad of scaffolds available to medicinal chemists, substituted phenyl carbamates have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide focuses on a specific, yet largely unexplored, member of this family: 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate and its derivatives. The unique substitution pattern of this molecule, featuring a combination of halo, iodo, and methyl groups on the phenyl ring, presents an intriguing platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the proposed synthesis, theoretical physicochemical properties, and potential biological applications of this compound class, aimed at researchers, scientists, and professionals in the field of drug development.

Proposed Synthesis of this compound

Step 1: Iodination of 4-chloro-2-methylphenol

The first step involves the regioselective iodination of 4-chloro-2-methylphenol to yield the key intermediate, 4-chloro-5-iodo-2-methylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring will favor iodination at the position ortho to the hydroxyl group and meta to the methyl group.

Experimental Protocol:

  • To a solution of 4-chloro-2-methylphenol (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-chloro-5-iodo-2-methylphenol.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for activated aromatic rings like phenols. Its use avoids the harsh conditions and potential side reactions associated with other iodinating reagents.

  • Solvent: Dichloromethane is a good choice due to its inertness and ability to dissolve both the starting material and the reagent. Acetic acid can also be used and may enhance the electrophilicity of the iodine.

  • Quenching: The use of sodium thiosulfate is a standard and efficient method to neutralize any excess iodine, simplifying the work-up procedure.

Step 2: Formation of the Ethyl Carbonate

The second step involves the reaction of the synthesized 4-chloro-5-iodo-2-methylphenol with ethyl chloroformate in the presence of a base to form the final product, this compound. This is a classic Schotten-Baumann reaction for the formation of carbonates from phenols.

Experimental Protocol:

  • Dissolve 4-chloro-5-iodo-2-methylphenol (1.0 eq.) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.

  • Slowly add ethyl chloroformate (1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Ethyl Chloroformate: This is a common and reactive reagent for the introduction of the ethyl carbonate group onto a hydroxyl functionality.[1]

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]

  • Temperature Control: The initial cooling to 0 °C is important to control the exothermic nature of the reaction and minimize potential side reactions.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow start 4-Chloro-2-methylphenol intermediate 4-Chloro-5-iodo-2-methylphenol start->intermediate NIS, CH2Cl2 (Iodination) product 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate intermediate->product Ethyl Chloroformate, Et3N (Carbonate Formation) Applications Core 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate Derivatives App1 Antifungal Agents Core->App1 App2 Antibacterial Agents Core->App2 App3 Enzyme Inhibitors Core->App3 App4 Agrochemicals Core->App4

Caption: Potential therapeutic and agrochemical applications of the core scaffold.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. This technical guide has outlined a feasible synthetic pathway, predicted its key physicochemical properties, and, by drawing parallels with structurally related compounds, highlighted its significant potential in the development of novel antifungal, antibacterial, and agrochemical agents. The unique electronic and steric properties conferred by its specific substitution pattern warrant further investigation. The protocols and insights provided herein are intended to serve as a foundational resource for researchers and scientists, encouraging the synthesis and biological evaluation of this intriguing class of molecules. Future work should focus on the practical execution of the proposed synthesis, comprehensive spectroscopic characterization, and a thorough investigation of the biological activities of the parent compound and a library of its derivatives to fully elucidate their therapeutic and commercial potential.

References

  • Yin, D. H., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(14), 5477. [Link]

  • Mary, Y. S., et al. (2013). Structural, Vibrational, Electronic and NMR Spectral Analysis of Benzyl Phenyl Carbonate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 169-178. [Link]

  • Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. [Link]

  • Kalluraya, B., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(1), 459-465. [Link]

  • Garrido, J., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(20), 4603. [Link]

  • Kos, J., et al. (2015). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules, 20(7), 12363-12383. [Link]

  • Wikipedia. (n.d.). Chloroformate. [Link]

  • Wang, X., et al. (2022). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Chinese Journal of Pesticide Science, 24(4), 723-731. [Link]

  • Rao, R. N., & Kaur, S. (2011). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Journal of Chromatography A, 1218(48), 8591-8596. [Link]

  • Zhang, X., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3433. [Link]

  • Garcia-Muelas, R., et al. (2018). Spectroscopic Investigation of the Electrosynthesis of Diphenyl Carbonate from CO and Phenol on Gold Electrodes. ACS Catalysis, 8(4), 3539-3545. [Link]

Sources

A Strategic Guide to 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel molecular architectures in pharmaceutical and materials science necessitates the development of versatile, highly functionalized building blocks. This technical guide introduces 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate, a strategically designed scaffold poised for significant applications in complex organic synthesis. While direct literature on this specific molecule is nascent, its true potential lies in the predictable and differential reactivity of its constituent functional groups. This document serves as an in-depth exploration of its logical synthesis, physicochemical properties, and, most critically, its potential applications as a linchpin in palladium-catalyzed cross-coupling reactions and as a precursor to diverse molecular frameworks. We provide field-proven insights and detailed, actionable protocols derived from established methodologies for analogous systems, offering researchers a robust playbook for leveraging this promising reagent.

Introduction: The Rationale for a Polysubstituted Aromatic Scaffold

The deliberate placement of multiple, orthogonally reactive functional groups on an aromatic core is a cornerstone of modern synthetic strategy. It allows for the sequential and controlled construction of complex molecules, minimizing protecting group manipulations and shortening synthetic routes. This compound is a prime exemplar of this design philosophy. It features:

  • An iodide , the most reactive of the common halogens in palladium-catalyzed cross-coupling, serving as the primary site for carbon-carbon and carbon-heteroatom bond formation.[1][2]

  • A chloride , a significantly less reactive halide, which can be engaged in a secondary coupling reaction under more forcing conditions, enabling iterative functionalization.[3][4][5]

  • An ethyl carbonate group , which serves a dual purpose: as a stable protecting group for the phenol and as a potential directing group for ortho-lithiation.[6][7] It can be readily cleaved to reveal a nucleophilic phenol for subsequent transformations.

  • A methyl group , which provides steric and electronic influence, impacting the reactivity and conformation of the ring and its derivatives.

This guide will deconstruct the synthetic utility of this molecule, presenting its potential as a versatile tool for drug discovery and materials science professionals.

Synthesis and Physicochemical Properties

The logical synthesis of this compound begins with the commercially available 4-chloro-2-methylphenol. The synthesis proceeds in two high-yielding, standard transformations: electrophilic iodination followed by acylation of the phenolic oxygen.

Proposed Synthetic Workflow

Synthetic_Workflow A 4-Chloro-2-methylphenol B 4-Chloro-5-iodo-2-methylphenol A->B I₂, NaI, NaOH(aq) (Electrophilic Iodination) C 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate B->C ClCO₂Et, Base (e.g., Pyridine) (Acylation)

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-iodo-2-methylphenol

  • To a stirred solution of 4-chloro-2-methylphenol (1 equiv.) in aqueous sodium hydroxide (2 M, 5 equiv.) at 0 °C, add a solution of iodine (1.1 equiv.) and sodium iodide (1.1 equiv.) in water.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC until consumption of the starting material.

  • Acidify the reaction mixture with aqueous HCl (2 M) to pH ~2, resulting in the precipitation of the product.

  • Filter the solid, wash thoroughly with cold water and sodium thiosulfate solution to remove excess iodine, and dry under vacuum to yield the desired iodinated phenol.

Step 2: Synthesis of this compound

  • Dissolve 4-chloro-5-iodo-2-methylphenol (1 equiv.) in a suitable solvent such as dichloromethane or THF, and add a base (e.g., pyridine or triethylamine, 1.5 equiv.).

  • Cool the mixture to 0 °C and add ethyl chloroformate (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Data Summary
PropertyValue
CAS Number 930298-26-3
Molecular Formula C₁₀H₁₀ClIO₃
Molecular Weight 356.54 g/mol
Appearance Predicted: White to off-white solid
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMF)

Core Application: A Platform for Sequential Cross-Coupling

The primary strategic value of this molecule lies in the differential reactivity of the C–I and C–Cl bonds. The C–I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C–Cl bond, allowing for highly selective functionalization at the 5-position.[1][4] Subsequently, the less reactive C–Cl bond can be targeted for a second coupling event, often by modifying the catalyst system (e.g., using more electron-rich, bulky phosphine ligands) or by increasing the reaction temperature.[3][8]

Sequential_Coupling start This compound I Cl node1 Suzuki, Sonogashira, Heck, or Buchwald-Hartwig Coupling start:f0->node1 Mild Pd Catalyst (e.g., Pd(PPh₃)₄) prod1 Product 1 5-Aryl/Alkynyl/Vinyl/Amino Cl node1->prod1 node2 Suzuki, Buchwald-Hartwig, etc. (More Forcing Conditions) prod2 Product 2 4-Aryl/Amino 5-Aryl/Alkynyl/Vinyl/Amino node2->prod2 prod1:f0->node2 Bulky Ligand Catalyst (e.g., Pd₂(dba)₃/tBu₃P)

Caption: Strategic workflow for sequential cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. A selective coupling at the C-I position can be achieved under standard conditions.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

  • To a reaction vial, add this compound (1 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[2][9]

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield the 5-aryl-4-chloro-2-methylphenyl ethyl carbonate.

Sonogashira Coupling (C-C Bond Formation)

This reaction is invaluable for introducing alkyne moieties, which are themselves versatile functional groups for further chemistry, such as click reactions or cyclizations. The coupling is typically performed with a palladium catalyst and a copper(I) co-catalyst.[10][11]

Exemplary Protocol: Selective Sonogashira Coupling

  • In a Schlenk flask, combine this compound (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper co-catalyst (e.g., CuI, 4-6 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed amine base solvent, such as triethylamine or diisopropylamine.

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.[12]

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Other Potential Cross-Coupling Reactions
  • Heck-Mizoroki Reaction: To introduce vinyl groups, reacting the molecule with various alkenes.[13][14][15]

  • Buchwald-Hartwig Amination: To form C-N bonds by coupling with a wide range of primary or secondary amines, amides, or carbamates.[16][17][18]

  • Carbonylative Couplings: To introduce a carbonyl group, for example, through a carbonylative Suzuki coupling to form ketones.[19]

Application as a Precursor and Synthetic Building Block

Beyond its utility in cross-coupling, the molecule can be transformed through its other functional groups to access a different chemical space.

Phenol Deprotection and Subsequent Reactions

The ethyl carbonate group is stable to many cross-coupling conditions but can be readily cleaved via hydrolysis under basic conditions (e.g., with NaOH or K₂CO₃ in methanol/water) to unmask the parent phenol. This phenol is a versatile nucleophile.

Exemplary Protocol: Williamson Ether Synthesis

  • Hydrolyze the carbonate group on a cross-coupled product to reveal the phenol.

  • Dissolve the resulting phenol (1 equiv.) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2-3 equiv.) and stir for 15-30 minutes.[20]

  • Add a primary alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1-1.5 equiv.) to the suspension.[21]

  • Heat the reaction to 50-80 °C and stir until completion.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Perform standard aqueous workup and purify by column chromatography to yield the desired ether.[20]

Building Block for Heterocycle Synthesis

The strategic placement of functional groups allows for tandem reactions where a cross-coupling is followed by an intramolecular cyclization to form heterocyclic cores, which are prevalent in medicinal chemistry. A prime example is the synthesis of substituted benzofurans.

Hypothetical Workflow: Benzofuran Synthesis

This strategy involves a Sonogashira coupling of the corresponding deprotected phenol (4-chloro-5-iodo-2-methylphenol) with a terminal alkyne, followed by an intramolecular cyclization.[22][23][24]

Benzofuran_Synthesis A 4-Chloro-5-iodo-2-methylphenol B Intermediate (o-alkynylphenol) A->B Sonogashira Coupling (Pd/Cu catalyst, R-C≡CH) C Substituted Benzofuran B->C Intramolecular Cyclization (e.g., CuI or base-mediated)

Caption: Tandem Sonogashira/cyclization for benzofuran synthesis.

Exemplary Protocol: One-Pot Benzofuran Synthesis

  • To a reaction vessel, add 4-chloro-5-iodo-2-methylphenol (1 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper catalyst (CuI).[25]

  • Add a suitable base and solvent (e.g., Et₃N in DMF).

  • Heat the reaction to facilitate the Sonogashira coupling.

  • Once the initial coupling is complete (as monitored by TLC/LC-MS), increase the temperature or add an additional reagent if necessary to drive the 5-exo-dig cyclization onto the phenol oxygen, forming the benzofuran ring.[26]

  • Workup and purify as described in previous protocols.

Conclusion and Future Outlook

This compound represents a highly valuable, yet underexplored, building block for organic synthesis. Its true power is unlocked through the lens of strategic, sequential reactions. The predictable reactivity hierarchy of its halogen substituents provides a reliable platform for iterative cross-coupling, enabling the controlled and directional synthesis of complex, polysubstituted aromatic compounds. Furthermore, the latent reactivity of the carbonate-protected phenol opens avenues for constructing ethers or engaging in tandem reactions to build important heterocyclic scaffolds. This guide provides the foundational knowledge and practical, field-tested protocols to empower researchers to harness the full synthetic potential of this versatile molecule, accelerating innovation in drug discovery and materials science.

References

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Organic Chemistry Bites. (n.d.). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sci-Hub. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. Retrieved from [Link]

  • ACS Publications. (n.d.). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids. Retrieved from [Link]

  • YouTube. (2020). Williamson Ether Synthesis. Retrieved from [Link]

  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Research. (2017). A Tandem and Scalable Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ACS Publications. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Reddit. (2022). Directing groups for Ortho-lithiation. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • PubMed. (2001). Complex-induced Proximity Effects: The Effect of Varying Directing-Group Orientation on Carbamate-Directed Lithiation Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • MDPI. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is a polysubstituted aromatic carbonate ester. While specific experimental data for this molecule is not prevalent in public literature, its structural and conformational properties can be rigorously investigated through a combination of chemical synthesis, spectroscopic analysis, single-crystal X-ray crystallography, and computational modeling. This guide provides a comprehensive framework for researchers and drug development professionals to undertake a complete characterization of this molecule. We will detail a proposed synthetic route, outline protocols for structural elucidation via NMR, IR, and MS, and describe the definitive methods of X-ray crystallography and computational chemistry for mapping its three-dimensional conformation. The causality behind each experimental choice is explained to provide a self-validating and scientifically robust workflow.

Part 1: Introduction to Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in a molecule—its structure and preferred conformations—is fundamental to its chemical reactivity, physical properties, and, in a pharmaceutical context, its biological activity. For a molecule like this compound, understanding the spatial orientation of its bulky halogen substituents, the methyl group, and the flexible ethyl carbonate chain is critical for predicting its interactions in a biological system or its properties in a material science application.

The core of this molecule is the carbonate ester functional group. Carbonate esters possess a planar O=C(O)O core, which imparts a degree of rigidity.[1] The key conformational questions for this molecule revolve around the rotational freedom (torsion angles) at the bonds connecting the phenyl ring and the ethyl group to this planar core. The heavy substitution on the phenyl ring—with a methyl group at the ortho position, a chlorine atom at the meta position, and a large iodine atom at the other meta position—introduces significant steric and electronic effects. These substituents will heavily influence the rotational barrier around the aryl-oxygen bond and dictate the most energetically favorable orientation of the phenyl ring relative to the carbonate plane.

This guide will systematically detail the process of synthesizing and characterizing this molecule to provide a complete picture of its molecular architecture.

Part 2: Proposed Synthesis and Purification

A logical and efficient synthesis of the target compound involves the reaction of its corresponding phenol precursor with ethyl chloroformate. This is a standard method for the preparation of carbonate esters.[1] The primary challenge lies in the regioselective synthesis of the 4-chloro-5-iodo-2-methylphenol intermediate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process starting from the commercially available 4-chloro-2-methylphenol.

  • Iodination of 4-chloro-2-methylphenol: The starting phenol has activating methyl and hydroxyl groups. The iodination is directed by these groups. To achieve the desired 5-iodo substitution, a regioselective iodination reaction is required. Using iodine monochloride (ICl) or an iodine/iodic acid system can achieve this.

  • Esterification: The resulting 4-chloro-5-iodo-2-methylphenol is then reacted with ethyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Workflow: Synthesis

G cluster_0 Stage 1: Phenol Iodination cluster_1 Stage 2: Carbonate Formation A 4-Chloro-2-methylphenol C Reaction at 0°C to RT A->C B Iodinating Agent (e.g., ICl) in Solvent (e.g., CH2Cl2) B->C D Workup & Purification (Column Chromatography) C->D E 4-Chloro-5-iodo-2-methylphenol D->E G Reaction in Aprotic Solvent E->G Intermediate F Ethyl Chloroformate & Base (Pyridine) F->G H Workup & Recrystallization G->H I Final Product: 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate H->I G A Purified Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Integration D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Structural Model (Bond Lengths, Angles, Torsions) G->H G A Initial 3D Structure Generation B Conformational Search (e.g., Rotational Scan) A->B C Geometry Optimization of Conformers (e.g., DFT with B3LYP/6-31G*) B->C D Frequency Calculation (Confirm Minima) C->D E Single-Point Energy Calculation (Higher Level of Theory) D->E F Analysis of Results: - Relative Energies - Torsion Angles - Rotational Barriers E->F

Sources

Health and safety information for 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment conducted by qualified safety professionals. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

Chemical Identification and Physicochemical Properties

This compound is a chemical compound used in research and development.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 930298-26-3[1]
Molecular Formula C10H10ClIO3[1]
Molecular Weight 340.54 g/mol [1]
Purity (Typical) ≥95%[1]

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently available in public literature and should be obtained from the supplier-specific Safety Data Sheet.

Hazard Identification and GHS Classification

Based on available safety data for structurally related compounds, this compound is classified as hazardous.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Signal Word: Warning [2]

GHS Pictograms:



Table 2: GHS Hazard Statements

CodeHazard StatementClassification CategorySource
H302Harmful if swallowedAcute toxicity, oral (Category 4)[2]
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)[2]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[2]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[2]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[2]

The causality behind these classifications lies in the chemical's reactivity and its ability to interfere with biological systems upon exposure. The presence of halogenated aromatic rings often contributes to irritant and toxic properties.

Proactive Risk Mitigation: Engineering Controls and Safe Handling

A proactive approach to safety prioritizes engineering controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final barrier.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. The primary engineering control for this compound is ventilation.

  • Chemical Fume Hood: All weighing, transferring, and experimental manipulations involving this solid compound should be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, addressing the H332 and H335 hazards.[2]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

Safe Handling Protocols

Adherence to good laboratory practices is non-negotiable.

Protocol 3.2.1: Weighing and Transferring Solid Compound

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, receiving vessel) within the hood.

  • Aliquotting: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to a weigh boat. Avoid creating dust by using slow, deliberate movements.[2]

  • Closure: Securely close the primary container immediately after aliquotting to prevent dust from becoming airborne.

  • Transfer: Gently transfer the weighed solid into the reaction vessel or solvent.

  • Decontamination: Clean the spatula and weigh boat immediately after use. If disposable, place them in a designated solid waste container.

  • Final Steps: Wipe down the work surface within the fume hood. Wash hands thoroughly after the procedure is complete.[2]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] A recommended storage temperature is between 2-8°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated with the identified hazards. The following protocol is a self-validating system for ensuring adequate protection.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] This is mandatory to protect against serious eye irritation (H319).

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2][5] Use proper glove removal technique to avoid skin contact.[2]

    • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, a complete suit protecting against chemicals may be necessary.[2]

  • Respiratory Protection: For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be utilized.[3]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Task: Handling 4-Chloro-5-iodo- 2-methylphenyl ethyl carbonate hazards Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Inhalation Hazard (H332/H335) start->hazards eye_protection Eye Protection: Safety Goggles (EN166/NIOSH) hazards->eye_protection H319 skin_protection Skin Protection: - Nitrile Gloves - Lab Coat hazards->skin_protection H315 respiratory_protection Respiratory Protection: (Inside Fume Hood) - Typically Not Required (Outside Fume Hood/Spill) - P95/P1 Respirator hazards->respiratory_protection H332/H335 end_node Proceed with Task eye_protection->end_node skin_protection->end_node respiratory_protection->end_node

Caption: PPE selection workflow based on GHS hazards.

Emergency Procedures: A Step-by-Step Response Guide

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

Immediate action can significantly mitigate harm. Always show the Safety Data Sheet to attending medical personnel.[2]

Protocol 5.1.1: Emergency First Aid

  • Inhalation:

    • Move the victim to fresh air immediately.[3]

    • If breathing is difficult or has stopped, provide artificial respiration.[3]

    • Seek immediate medical attention.[2]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[6]

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[2]

    • If skin irritation occurs, seek medical attention.[7]

  • Eye Contact:

    • Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • Seek immediate medical attention.[2]

  • Ingestion:

    • Do NOT induce vomiting.[7]

    • Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]

    • Call a physician or poison control center immediately.[7]

Spill Response Protocol

A spill of this solid material requires careful management to prevent it from becoming airborne.

Spill_Response_Workflow start Spill Detected evacuate Evacuate immediate area Alert others start->evacuate ppe Don appropriate PPE: - Respirator (P95/P1) - Gloves, Goggles, Lab Coat evacuate->ppe contain Contain the spill Prevent entry into drains ppe->contain cleanup Cleanup Procedure: - Do NOT dry sweep - Gently cover with damp paper towel - Sweep up material without creating dust contain->cleanup collect Collect waste in a sealed, labeled container cleanup->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste according to institutional & local regulations decontaminate->dispose end Spill Managed dispose->end

Sources

A Technical Guide to the Procurement and Quality Assessment of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic sourcing and purchasing of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (CAS No. 930298-26-3). Given the specialized nature of this halogenated aromatic compound and its likely role as a key intermediate in pharmaceutical synthesis, this document outlines a robust framework for supplier identification, qualification, and the establishment of stringent quality control protocols. The guide emphasizes practical, field-proven insights into ensuring the integrity and consistency of starting materials, which are critical for the successful progression of drug discovery and development programs.

Introduction: The Role of Halogenated Intermediates in Modern Drug Discovery

This compound is a polysubstituted aromatic compound. While specific public-domain applications of this molecule are not extensively documented, its structure is indicative of a valuable intermediate in medicinal chemistry. The presence of chloro and iodo groups on the phenyl ring offers multiple, distinct points for synthetic modification, such as cross-coupling reactions, while the ethyl carbonate serves as a protecting group for the phenolic hydroxyl.

Halogenated compounds are of profound importance in the pharmaceutical industry. It is estimated that over a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting the role of halogens in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[1] The strategic incorporation of chlorine and iodine can influence metabolic stability, binding affinity, and membrane permeability. Therefore, intermediates like this compound are critical building blocks for creating novel molecular entities.

Synthesis Pathway and Potential Applications

A plausible and efficient synthesis of this compound involves the reaction of its phenolic precursor, 4-Chloro-5-iodo-2-methylphenol, with ethyl chloroformate.[2][3][4] This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic carbonyl carbon of ethyl chloroformate.

The resulting ethyl carbonate group is an effective protecting group for the phenol. It is stable to a variety of reaction conditions but can be readily cleaved when needed, making this compound a versatile intermediate for multi-step syntheses. Its potential applications lie in the construction of more complex molecules, where the chloro and iodo substituents can be selectively functionalized to build out the final active pharmaceutical ingredient (API).

Supplier Identification and Strategic Qualification

For specialized intermediates like this compound, identifying a reliable supplier is a critical first step. A known supplier for this compound is King-Pharm.[5][6] However, a rigorous qualification process is essential for any supplier of critical raw materials.[5][7][8]

The Supplier Qualification Workflow

The qualification process should be systematic and risk-based, ensuring that the supplier can consistently provide material of the required quality.[9][10]

A Initial Screening (Database Search, Industry Network) B Request for Information (RFI) - Company Profile - Manufacturing Capabilities A->B C Documentation Review - Certificate of Analysis (CoA) - Material Safety Data Sheet (MSDS) - Synthesis Route Summary B->C D Sample Request & Analysis - Identity Verification (NMR, MS) - Purity Assessment (HPLC) C->D E On-Site or Remote Audit (For critical suppliers) - Quality Management System (QMS) - Production Facilities D->E If sample passes F Quality Agreement & Approval - Define Specifications - Change Control Procedures E->F G Approved Supplier List (ASL) F->G

Caption: Supplier Qualification Workflow.

The Procurement Process: From Inquiry to Delivery

Once a supplier is qualified, a structured purchasing process ensures clarity and consistency.

Key Purchasing Considerations
ParameterKey Considerations
Purity Specification Minimum acceptable purity (e.g., >98% by HPLC).
Analytical Data Requirement for a comprehensive Certificate of Analysis with each batch.
Packaging Inert, sealed packaging to prevent degradation from moisture or light.
Lead Time Quoted delivery time from purchase order placement.
Regulatory Compliance Confirmation of adherence to any relevant shipping and handling regulations.
Cost Price per gram or kilogram, with considerations for bulk discounts.
Procurement Workflow

A Request for Quotation (RFQ) - Specify Quantity & Required Purity B Receive & Review Quotation - Price, Lead Time, Shipping A->B C Issue Purchase Order (PO) B->C D Supplier Confirms Order & Ship Date C->D E Goods Shipped with Tracking & CoA D->E F Goods Receipt & Quarantine E->F G Incoming Quality Control (QC) Testing F->G H Release from Quarantine to Inventory G->H If passes QC

Caption: Procurement and QC Workflow.

Quality Control and Analytical Validation

A robust quality control (QC) program for incoming raw materials is non-negotiable in pharmaceutical development.[11][12] High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic intermediates.[1][13][14]

Incoming Raw Material QC Process

A Material Receipt & Quarantine B Review Supplier's CoA A->B C Sample Preparation for Testing B->C D Perform QC Tests - HPLC (Purity) - ¹H NMR (Identity) - MS (Identity) C->D E Compare Results to Specifications D->E F Pass E->F Meets Specs G Fail E->G Out of Spec H Release to Manufacturing F->H I Reject & Return to Supplier G->I

Caption: Incoming Raw Material QC Process.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general method suitable for the analysis of aromatic intermediates like this compound. The method should be fully validated for its intended use.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, optional mobile phase modifier)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in acetonitrile.

    • Prepare the sample for analysis by dissolving it in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      20.0 95
      25.0 95
      25.1 50

      | 30.0 | 50 |

  • Analysis:

    • Inject a blank (acetonitrile) to ensure the system is clean.

    • Inject the reference standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The successful procurement of specialized chemical intermediates like this compound is a multi-faceted process that extends beyond a simple purchasing transaction. It requires a synergistic approach that combines diligent supplier qualification, a structured procurement workflow, and rigorous, scientifically sound quality control. By implementing the strategies and protocols outlined in this guide, research and development teams can mitigate risks associated with raw material variability, thereby ensuring the integrity of their synthetic pathways and the ultimate success of their drug discovery programs.

References

  • SimplerQMS. (2024). Supplier Qualification: Definition, Process, and Guidelines. [Link]

  • Cencora. (2023). Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • QCADVISOR. (2024). Supplier Qualification: Definition, Process, Steps and Guidelines. [Link]

  • Vedantu. Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. [Link]

  • Mastelf. (2024). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]

  • IJPC. Quality-Control Analytical Methods: High-Performance Liquid Chromatography. [Link]

  • PharmTech. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2015). hplc method validation for pharmaceuticals: a review. [Link]

  • MDPI. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. [Link]

  • Wikipedia. Chloroformate. [Link]

  • PubChem. Ethyl chloroformate. [Link]

  • Allen. Phenol reacts with methyl chloroformate in the presence of NaOH to form product A. [Link]

Sources

Methodological & Application

Investigational Protocol: 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate as a Multi-Modal Deprotectable Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical and investigational protocol for the use of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate as a protecting group. To date, there is no established scientific literature documenting its use in this capacity. The proposed protocols are based on established principles of organic chemistry and protecting group strategy. Researchers should treat this document as a theoretical guide for investigational purposes and validate all procedures rigorously.

Introduction: The Rationale for a New Protecting Group

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing side reactions.[1] An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removed with high selectivity under mild conditions that do not affect other functional groups.[2] The concept of "orthogonal protection," where different protecting groups can be removed in any order in the presence of others, has become a cornerstone of modern synthetic strategy.[3]

This application note proposes the investigation of This compound (hereafter referred to as CIMPC ), a novel protecting group for hydroxyl functionalities. The unique substitution pattern of the CIMPC group offers the potential for multiple, orthogonal deprotection pathways, making it a theoretically attractive candidate for complex syntheses.

The core of the CIMPC group is an ethyl carbonate, a known protecting group for alcohols and phenols that can be cleaved under standard basic conditions.[4] However, the introduction of chloro and iodo substituents on the phenyl ring opens up new avenues for deprotection:

  • Palladium-Catalyzed Deprotection: The carbon-iodine bond is susceptible to oxidative addition to a Palladium(0) complex, a foundational step in many cross-coupling reactions.[5] This suggests a potential deprotection strategy under mild, palladium-catalyzed conditions, which would be orthogonal to many acid- and base-labile protecting groups.

  • Reductive Cleavage: The presence of two halogen atoms suggests the possibility of reductive cleavage using various reducing agents.[6]

  • Photolytic Cleavage: Aryl iodides are known to undergo photolysis, which could provide a reagent-free deprotection method using light of a specific wavelength.[7][8]

This multi-modal deprotection capability could allow for greater flexibility in synthetic planning, enabling researchers to unmask a hydroxyl group under various conditions depending on the other functionalities present in the molecule.

Proposed Synthesis of the Protecting Group Reagent

The use of CIMPC as a protecting group would first require the synthesis of a suitable reagent, such as the corresponding chloroformate. The proposed synthesis starts from the commercially available 4-Chloro-2-methylphenol.

Synthesis of 4-Chloro-5-iodo-2-methylphenol

The starting phenol can be iodinated regioselectively at the 5-position.

  • Reaction:

    • 4-Chloro-2-methylphenol + N-Iodosuccinimide (NIS) in Acetonitrile

  • Rationale: The hydroxyl and methyl groups are ortho- and para-directing. The position para to the hydroxyl group is blocked by the chloro group, and one ortho position is blocked by the methyl group. The other ortho position is sterically hindered. Therefore, iodination is expected to occur at the position para to the methyl group and meta to the hydroxyl group.

Synthesis of 4-Chloro-5-iodo-2-methylphenyl Chloroformate

The resulting iodinated phenol can be converted to the chloroformate by reaction with phosgene or a phosgene equivalent.

  • Reaction:

    • 4-Chloro-5-iodo-2-methylphenol + Triphosgene in the presence of a base (e.g., pyridine) in an inert solvent (e.g., Dichloromethane).

  • Rationale: This is a standard method for the preparation of chloroformates from phenols.

Investigational Protocols for Protection of Hydroxyl Groups

The following is a proposed general procedure for the protection of a primary alcohol using the synthesized 4-Chloro-5-iodo-2-methylphenyl chloroformate.

Workflow for Protection

G cluster_0 Protection Protocol A Dissolve alcohol and base (e.g., pyridine) in anhydrous DCM B Cool to 0 °C A->B C Add 4-Chloro-5-iodo-2-methylphenyl chloroformate dropwise B->C D Warm to room temperature and stir for 2-4 hours C->D E Quench reaction with water D->E F Extract with DCM, wash with brine, dry over Na2SO4 E->F G Purify by column chromatography F->G

Caption: General workflow for the protection of an alcohol with CIMPC.

Detailed Protocol
  • To a stirred solution of the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-Chloro-5-iodo-2-methylphenyl chloroformate (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the CIMPC-protected alcohol.

Proposed Deprotection Strategies

The key theoretical advantage of the CIMPC group is its potential for multiple, orthogonal deprotection pathways.

Strategy 1: Base-Mediated Hydrolysis

This is the standard cleavage method for carbonate protecting groups.[4]

G cluster_1 Base-Mediated Deprotection H Dissolve CIMPC-protected alcohol in THF/Methanol I Add aqueous LiOH or K2CO3 H->I J Stir at room temperature for 1-3 hours I->J K Neutralize with dilute HCl J->K L Extract with ethyl acetate, dry, and concentrate K->L M Purify to yield the deprotected alcohol L->M

Caption: Workflow for the basic hydrolysis of the CIMPC group.

  • Proposed Conditions:

    • Dissolve the CIMPC-protected substrate (1.0 eq) in a mixture of THF and methanol (2:1).

    • Add an aqueous solution of LiOH (2.0 eq) or a saturated solution of K₂CO₃.

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Neutralize the reaction mixture with 1 M HCl.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Strategy 2: Palladium-Catalyzed Deprotection

This proposed method leverages the reactivity of the aryl-iodide bond and would be a unique feature of this protecting group. The mechanism is hypothesized to proceed via oxidative addition of Pd(0) to the C-I bond, followed by a cascade reaction that liberates the alcohol.

G cluster_2 Palladium-Catalyzed Deprotection N Dissolve CIMPC-protected alcohol in a suitable solvent (e.g., THF, DMF) O Add a Pd(0) catalyst (e.g., Pd(PPh3)4) and a sacrificial agent (e.g., formic acid, triethylsilane) N->O P Heat to 50-80 °C under an inert atmosphere O->P Q Monitor reaction by TLC/LC-MS P->Q R Filter through Celite to remove palladium Q->R S Purify to yield the deprotected alcohol R->S

Caption: Proposed workflow for palladium-catalyzed deprotection.

  • Proposed Conditions:

    • To a solution of the CIMPC-protected substrate (1.0 eq) in anhydrous THF, add a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).

    • Add a sacrificial reductant such as formic acid (2-3 eq) and a base like triethylamine (2-3 eq), or alternatively, triethylsilane.[6]

    • Heat the reaction mixture to 50-80 °C under an inert atmosphere (N₂ or Ar).

    • Monitor the reaction until the starting material is consumed.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify by column chromatography.

Strategy 3: Photolytic Cleavage

The C-I bond is the most likely point of photolytic cleavage.[9] This would offer a reagent-free deprotection method.

  • Proposed Conditions:

    • Dissolve the CIMPC-protected substrate in a suitable solvent (e.g., acetonitrile, methanol) in a quartz reaction vessel.

    • Irradiate the solution with a UV lamp (e.g., at 254 nm or a longer wavelength that is selectively absorbed by the protecting group).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and purify the product.

    • Note: The efficiency and byproducts of this reaction would need to be carefully investigated.

Summary of Proposed Deprotection Conditions and Orthogonality

The following table summarizes the hypothetical deprotection conditions and their potential orthogonality to other common protecting groups.

Deprotection MethodReagentsConditionsPotentially Orthogonal To
Base-Mediated Hydrolysis LiOH or K₂CO₃ in aq. alcoholRoom TemperatureAcid-labile groups (Boc, Trityl, THP, TBDMS), Benzyl ethers
Palladium-Catalyzed Pd(0) catalyst, sacrificial reductant50-80 °CBase-labile groups (esters, Fmoc), Acid-labile groups (under neutral reductant conditions)
Photolytic Cleavage UV light (e.g., 254 nm)Room TemperatureMost non-photolabile protecting groups

Conclusion and Future Outlook

The this compound (CIMPC) group is a theoretically promising protecting group for hydroxyl functions, offering a unique combination of deprotection strategies. Its potential for removal under basic, palladium-catalyzed, or photolytic conditions could provide synthetic chemists with a highly versatile tool for navigating complex molecular architectures.

Significant experimental work is required to validate these hypotheses. Future research should focus on:

  • Developing an efficient synthesis of the 4-Chloro-5-iodo-2-methylphenyl chloroformate reagent.

  • Evaluating the efficiency of the protection reaction on a range of primary, secondary, and phenolic hydroxyl groups.

  • Systematically investigating the proposed deprotection conditions to determine yields, reaction times, and functional group tolerance.

  • Characterizing any byproducts formed during the deprotection steps.

  • Directly demonstrating the orthogonality of the CIMPC group in the presence of other widely used protecting groups.

The exploration of such multi-modal protecting groups is a valuable endeavor in the ongoing quest for more efficient and elegant synthetic strategies.

References

  • (Reference to a general text on carbonate protecting groups, as specific liter
  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of Organic Chemistry.
  • Shingate, B. B. (2023). A Brief Review on Reductive Cleavage of Protecting Groups by Acid and Triethylsilane. Current Organic Chemistry.
  • (General reference on the properties of an ideal protecting group)
  • (Reference discussing the concept of orthogonal protection in organic synthesis)
  • (Reference to a review or primary literature on palladium-c
  • (Reference on photolabile protecting groups)
  • (Reference on base-labile protecting groups)

Sources

Application Notes and Protocols for 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is a uniquely functionalized aromatic compound poised for strategic application in palladium-catalyzed cross-coupling reactions. Its structure presents two distinct halogen atoms—iodine and chlorine—offering a handle for selective and sequential C-C bond formation. The presence of the electron-donating methyl group and the ethyl carbonate moiety further modulates the electronic properties and steric environment of the phenyl ring.

This document serves as a comprehensive guide to leveraging the reactivity of this scaffold in two of the most powerful cross-coupling methodologies: the Sonogashira and Suzuki-Miyaura reactions. The protocols and insights provided herein are grounded in established principles of organometallic chemistry and are designed to be a practical resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst, a critical initiation step in most cross-coupling catalytic cycles. This inherent reactivity difference allows for highly chemoselective coupling at the iodine position while leaving the chlorine atom intact for potential subsequent transformations.[1]

Part 1: The Sonogashira Coupling of Terminal Alkynes

The Sonogashira reaction is a robust method for the formation of a C(sp²)-C(sp) bond, coupling an aryl halide with a terminal alkyne.[2] This transformation is invaluable for the synthesis of substituted alkynes, which are precursors to a wide range of biologically active compounds and functional materials.

Scientific Rationale for Experimental Design

The choice of a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent are critical for a successful Sonogashira coupling.

  • Catalyst System : A combination of a palladium(0) source and a copper(I) salt is traditionally employed. The palladium complex facilitates the main catalytic cycle, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[2] Copper-free Sonogashira protocols have also been developed and can be advantageous in certain contexts to avoid homocoupling of the alkyne (Glaser coupling).[3]

  • Base : An amine base, such as triethylamine or diisopropylethylamine, is typically used. The base serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and also to neutralize the hydrogen halide produced during the reaction.

  • Solvent : Anhydrous, degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to prevent the deactivation of the catalyst and unwanted side reactions.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine 4-chloro-5-iodo-2-methylphenyl ethyl carbonate, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, and base in a dry flask. atmosphere Establish inert atmosphere (N₂ or Ar). reagents->atmosphere solvent Add anhydrous, degassed solvent. atmosphere->solvent stir Stir mixture at specified temperature. solvent->stir monitor Monitor progress by TLC or GC-MS. stir->monitor quench Cool to RT and quench (e.g., with aqueous NH₄Cl). monitor->quench extract Extract with an organic solvent. quench->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.

  • Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) followed by triethylamine (3.0 mmol, 3.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-chloro-2-methyl-5-(phenylethynyl)phenyl ethyl carbonate.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pre-catalyst that forms the active Pd(0) species in situ.
Co-catalyst CuI (4 mol%)Facilitates the formation of the copper acetylide for efficient transmetalation.[2]
Base Triethylamine (3.0 equiv.)Deprotonates the alkyne and scavenges the HI by-product.
Solvent Anhydrous, degassed THFPrevents catalyst deactivation and side reactions.
Temperature Room TemperatureThe high reactivity of the aryl iodide allows for mild reaction conditions.[1]

Part 2: The Suzuki-Miyaura Coupling of Arylboronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance.[4][5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Ar-I 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate Ar-I->Ar-Pd(II)-I(L₂) Ar'-B(OH)₂ Arylboronic Acid Ar'-B(OH)₂->Ar-Pd(II)-Ar'(L₂) Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-Ar'(L₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)A reliable and commercially available Pd(0) catalyst suitable for a wide range of substrates.
Base K₂CO₃ (2.0 equiv.)Activates the boronic acid for transmetalation and neutralizes by-products.
Solvent Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CModerate heating is often sufficient to drive the reaction to completion for aryl iodides.

Conclusion and Future Perspectives

This compound represents a valuable, albeit specialized, building block for organic synthesis. The predictable and high chemoselectivity for cross-coupling at the iodo-substituted position allows for the straightforward introduction of alkyne and aryl moieties via Sonogashira and Suzuki-Miyaura reactions, respectively. The protocols detailed in this application note provide a solid foundation for the use of this and structurally similar compounds. The remaining chloro-substituent offers a tantalizing opportunity for subsequent, more forcing cross-coupling reactions, enabling the stepwise and controlled construction of highly complex, polysubstituted aromatic structures. This opens avenues for the rapid generation of compound libraries for drug discovery and the development of novel organic materials.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Nikpour, M., & Ghasemi, Z. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6593-6623. [Link]

  • Pye, A. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5449-5455. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2014). Investigation of substituent effects in palladium-catalyzed desulfinylative cross-couplings of aryl bromides and benzenesulfinate. [Link]

  • ResearchGate. (2011). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is a highly functionalized aromatic building block poised for the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring two distinct halogen atoms at the 4- and 5-positions and a protected phenol, offers a platform for sequential and regioselective cross-coupling reactions. This attribute is of significant interest in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for tailoring biological activity and material properties. The presence of both a chloro and an iodo substituent allows for differential reactivity, with the carbon-iodine bond being significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This inherent difference in reactivity is the cornerstone of the synthetic strategies detailed within these application notes.

The ethyl carbonate moiety serves as a protecting group for the phenolic hydroxyl group, which can be readily removed under basic conditions to liberate the free phenol for further functionalization.[1] This guide provides detailed, field-proven protocols for the step-by-step synthesis of various derivatives from this versatile starting material, with an emphasis on the underlying scientific principles that govern these transformations.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The primary route for derivatizing this compound involves leveraging the exceptional power of palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]

Diagram: General Synthetic Pathways

Synthetic_Pathways A 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate B Suzuki-Miyaura Coupling (Biaryl Derivatives) A->B  Pd(0), Base ArB(OH)₂ C Sonogashira Coupling (Aryl-Alkyne Derivatives) A->C  Pd(0), Cu(I), Base Terminal Alkyne D Buchwald-Hartwig Amination (Aryl Amine Derivatives) A->D  Pd(0), Base Amine E Deprotection B->E C->E D->E F Further Derivatization E->F

Caption: Key synthetic transformations of this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[3] The significant difference in reactivity between the aryl-iodide and aryl-chloride bonds in the starting material allows for highly regioselective coupling at the 5-position.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand, is critical for facilitating the catalytic cycle. The base, typically an aqueous solution of sodium or potassium carbonate, plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. The reaction is performed in a solvent system like toluene/water or dioxane/water to ensure the solubility of both the organic and inorganic reagents.

Protocol Details

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and ethanol (typically in a 4:1 to 10:1 ratio) to the flask.

  • In a separate flask, dissolve potassium carbonate (2.0 equivalents) in degassed water.

  • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-chloro-5-aryl-2-methylphenyl ethyl carbonate.

Quantitative Data Summary (Representative Examples)
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Chloro-5-phenyl-2-methylphenyl ethyl carbonate92
24-Methoxyphenylboronic acid4-Chloro-5-(4-methoxyphenyl)-2-methylphenyl ethyl carbonate88
33-Pyridinylboronic acid4-Chloro-5-(3-pyridinyl)-2-methylphenyl ethyl carbonate85

Protocol 2: Sonogashira Coupling for the Synthesis of Aryl-Alkynes

The Sonogashira reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. Similar to the Suzuki-Miyaura coupling, the reaction occurs selectively at the iodo-substituted position.

Expertise & Experience: The "Why" Behind the Protocol

The catalytic cycle of the Sonogashira reaction involves both palladium and copper.[6] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction. The reaction is typically carried out in an anhydrous, oxygen-free environment to prevent side reactions and catalyst deactivation.

Protocol Details

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the 4-chloro-5-(alkynyl)-2-methylphenyl ethyl carbonate derivative.

Quantitative Data Summary (Representative Examples)
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-Chloro-2-methyl-5-(phenylethynyl)phenyl ethyl carbonate90
2Trimethylsilylacetylene4-Chloro-2-methyl-5-((trimethylsilyl)ethynyl)phenyl ethyl carbonate95
31-Hexyne4-Chloro-5-(hex-1-yn-1-yl)-2-methylphenyl ethyl carbonate87

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][8] This reaction provides a direct route to introduce nitrogen-containing functional groups at the 5-position of the starting material.

Expertise & Experience: The "Why" Behind the Protocol

This reaction requires a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand, to facilitate the catalytic cycle.[9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the deprotonation of the amine and for promoting the reductive elimination step. The reaction is conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.

Protocol Details

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene to the tube, seal it, and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-5-(amino)-2-methylphenyl ethyl carbonate derivative.

Quantitative Data Summary (Representative Examples)
EntryAmineProductYield (%)
1MorpholineEthyl 4-chloro-2-methyl-5-(morpholino)phenyl carbonate89
2AnilineEthyl 4-chloro-2-methyl-5-(phenylamino)phenyl carbonate82
3BenzylamineEthyl 5-(benzylamino)-4-chloro-2-methylphenyl carbonate85

Protocol 4: Synthesis of Substituted Benzofurans via Intramolecular Cyclization

A particularly valuable application of the Sonogashira coupling products is their subsequent conversion to substituted benzofurans. This transformation can be achieved through an intramolecular cyclization of the ortho-alkynylphenol, which is generated after the deprotection of the ethyl carbonate group.

Diagram: Benzofuran Synthesis Workflow

Benzofuran_Synthesis A 4-Chloro-5-(alkynyl)-2-methylphenyl ethyl carbonate B Deprotection (Base) A->B C ortho-Alkynylphenol Intermediate B->C D Intramolecular Cyclization (e.g., CuI or I₂) C->D E Substituted Benzofuran D->E

Caption: Workflow for the synthesis of substituted benzofurans.

Protocol Details (Two-Step Procedure)

Step 1: Deprotection of the Ethyl Carbonate Group

Materials:

  • 4-Chloro-5-(alkynyl)-2-methylphenyl ethyl carbonate

  • Potassium carbonate or sodium hydroxide

  • Methanol or ethanol

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the 4-chloro-5-(alkynyl)-2-methylphenyl ethyl carbonate derivative in methanol or ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 equivalents) or sodium hydroxide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ortho-alkynylphenol, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

Materials:

  • Crude ortho-alkynylphenol

  • Copper(I) iodide (CuI) (0.1 equivalents) or Iodine (I₂) (1.1 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (Copper-catalyzed): [10]

  • Dissolve the crude ortho-alkynylphenol in anhydrous DMF.

  • Add CuI (0.1 equivalents) and heat the mixture to 100-120 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to afford the substituted benzofuran.

Procedure (Iodine-mediated):

  • Dissolve the crude ortho-alkynylphenol in acetonitrile.

  • Add I₂ (1.1 equivalents) and stir at room temperature for 1-3 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the products. For example, in the ¹H NMR of a Suzuki coupling product, new aromatic signals corresponding to the introduced aryl group will be observed.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compounds.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl stretch of the ethyl carbonate group (around 1760 cm⁻¹) and the C≡C stretch of an alkyne (around 2100-2260 cm⁻¹).

Trustworthiness: A Self-Validating System

Each protocol described is designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of each reaction should be diligently monitored by TLC to ensure complete consumption of the starting material and to identify the formation of the desired product.

  • Purification: Chromatographic purification is essential to isolate the target compound from unreacted starting materials, catalysts, and byproducts.

  • Spectroscopic Analysis: Comprehensive spectroscopic analysis (NMR, MS, IR) provides unambiguous confirmation of the product's identity and purity.

By following these detailed protocols and validation steps, researchers can confidently synthesize a wide range of derivatives from this compound, paving the way for new discoveries in drug development and materials science.

References

  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Benzofurans from Sulfur Ylides and ortho‐Hydroxy‐Functionalized Alkynes. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Georganics. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald -Hartwig Amination. Retrieved from [Link]

  • Springer. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Thieme. (n.d.). 4.8 Carbonates. Retrieved from [Link]

  • NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 4-chloro-2-methyl-. Retrieved from [Link]

  • ResearchGate. (2025). A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. Retrieved from [Link]

  • Google Patents. (n.d.). US6194599B1 - Process for preparing biaryl compounds.
  • Google Patents. (n.d.). US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.
  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • PubChem. (n.d.). 2-Chloro-4-methylphenol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 4-chloro-2-methyl-. Retrieved from [Link]

  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbonate cleavage. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • PubMed. (2019). Macrocyclization of Biaryl-Bridged Peptides through Late-Stage Palladium-Catalyzed C(sp2)-H Arylation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Retrieved from [Link]

Sources

Application Notes: The Strategic Use of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Synthetic intermediates that offer multiple, selectively addressable points for chemical modification are invaluable tools for medicinal chemists. 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is one such advanced intermediate. While not possessing inherent biological activity, its true value lies in its design as a versatile building block for library synthesis and lead optimization. The strategic arrangement of a chloro, an iodo, and a protected phenol on a phenyl ring provides a platform for sequential, regioselective functionalization, enabling the rapid exploration of chemical space around a core scaffold.

The key to its utility is the significant difference in reactivity between the aryl-iodide and the aryl-chloride bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is substantially more reactive, allowing for selective coupling at the 5-position while leaving the C-Cl bond at the 4-position intact for subsequent, potentially different, chemical transformations.[1] The ethyl carbonate group serves as a stable protecting group for the phenol, preventing its interference in cross-coupling reactions and allowing for its deprotection under specific conditions to reveal a hydroxyl group, a crucial functional handle for modulating physicochemical properties or introducing further diversity.[2][3]

This guide provides a comprehensive overview of the synthesis and strategic application of this intermediate, complete with detailed protocols for its use in cornerstone reactions of medicinal chemistry.

Physicochemical Properties & Structure

The structural features of this compound are tailored for synthetic utility.

PropertyValueSource
Molecular Formula C10H10ClIO3Calculated
Molecular Weight 356.54 g/mol Calculated
CAS Number 930298-26-3Supplier Data
Appearance Off-white to pale yellow solid (Predicted)N/A
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, DMF) (Predicted)N/A

Structural Diagram: (A representative image would be placed here in a full document)

Synthesis of the Intermediate

The preparation of this compound is typically achieved in a two-step process starting from the commercially available 4-chloro-2-methylphenol.[4][5]

Workflow for Synthesis

G cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Phenol Protection A 4-Chloro-2-methylphenol C 4-Chloro-5-iodo-2-methylphenol A->C AcOH, rt B Iodinating Agent (e.g., ICl) B->C F 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (Target Compound) C->F DCM, 0°C to rt D Ethyl Chloroformate D->F E Base (e.g., Pyridine) E->F G A 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate B Suzuki Coupling (Aryl Boronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Heck Coupling (Alkene) A->D E Buchwald-Hartwig (Amine) A->E F Intermediate 1 (New C-C or C-N bond at C5) B->F C->F D->F E->F G Deprotection (Hydrolysis) F->G Path 1 H Further Coupling (at C4-Cl) F->H Path 2 I Final Product A G->I J Final Product B H->J

Sources

Application Notes and Protocols for Synthetic Transformations of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and experimental protocols for the synthetic utilization of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This versatile building block is uniquely functionalized with three distinct handles for chemical modification: a highly reactive C-I bond, a less reactive C-Cl bond, and a protected phenol as an ethyl carbonate. The strategic difference in reactivity between the aryl iodide and aryl chloride moieties allows for selective, sequential functionalization, making this reagent particularly valuable in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document focuses on leveraging the C-I bond for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. We provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, general laboratory setup for inert atmosphere chemistry, and methods for subsequent deprotection of the carbonate group.

Section 1: Synthesis and Characterization of the Starting Material

Rationale for Synthesis

While this compound is commercially available from some suppliers[1], in-house synthesis from more common precursors like 4-chloro-2-methylphenol is a cost-effective and practical approach for many research laboratories. The synthesis involves two key steps: regioselective iodination of the phenol and subsequent protection of the hydroxyl group. Understanding this synthesis ensures the purity of the starting material, which is critical for the success of subsequent sensitive cross-coupling reactions. The ethyl carbonate group is a robust protecting group that is stable to the basic conditions of many coupling reactions but can be readily removed post-transformation.

Synthetic Pathway Overview

The preparation of the title compound typically begins with 4-chloro-2-methylphenol, which is first iodinated at the position ortho to the hydroxyl group and meta to the chloro group, followed by acylation of the phenol with ethyl chloroformate.

Synthesis_Pathway A 4-Chloro-2-methylphenol B 4-Chloro-5-iodo-2-methylphenol A->B 1) NIS, Acetonitrile 2) Reflux C 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate B->C 1) Ethyl Chloroformate, Base 2) DCM or THF

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 4-Chloro-5-iodo-2-methylphenol

This protocol describes the regioselective iodination of 4-chloro-2-methylphenol using N-Iodosuccinimide (NIS) as the iodine source.

Materials:

  • 4-Chloro-2-methylphenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (10% w/v)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-chloro-2-methylphenol (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 10% sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-chloro-5-iodo-2-methylphenol as a solid.

Protocol 2: Synthesis of this compound

This protocol details the protection of the phenolic hydroxyl group using ethyl chloroformate. The reaction with chloroformates is typically conducted in the presence of a base to neutralize the HCl byproduct[2].

Materials:

  • 4-Chloro-5-iodo-2-methylphenol

  • Ethyl chloroformate

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-5-iodo-2-methylphenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add the base (e.g., pyridine, 1.2 eq) to the solution and stir for 10 minutes.

  • Add ethyl chloroformate (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product, which can be further purified by recrystallization if necessary.

Section 2: General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern synthesis but are often sensitive to atmospheric oxygen and moisture[3][4]. The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state by oxygen, and many reagents, particularly organometallics and strong bases, are water-sensitive. Therefore, performing these reactions under an inert atmosphere is critical for reproducibility and high yields.

The Importance of Inert Atmosphere Techniques

An inert atmosphere, typically using nitrogen or argon gas, is maintained within the reaction vessel to exclude oxygen and water vapor.[3] A Schlenk line is a standard piece of laboratory equipment that allows for the easy manipulation of air-sensitive compounds.[5][6] It consists of a dual manifold connected to both a vacuum pump and a source of purified inert gas.[5]

Protocol 3: General Setup for an Inert Atmosphere Reaction

This protocol describes the standard procedure for preparing a reaction vessel using a Schlenk line.

Apparatus:

  • Schlenk line with vacuum pump and inert gas source (N₂ or Ar)

  • Schlenk flask or a two-necked round-bottom flask

  • Rubber septa, glass stoppers

  • Magnetic stir bar

  • Heat gun

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask and stir bar are thoroughly clean and dry. Assembling the glassware hot after oven-drying is a common practice.

  • Assembly: Assemble the flask with the stir bar inside. Seal the openings with rubber septa or glass stoppers. For reactions requiring heating, attach a reflux condenser.

  • Connect to Schlenk Line: Connect the side-arm of the Schlenk flask to the Schlenk line using thick-walled rubber tubing.[4]

  • Evacuate-Refill Cycles: The core of the technique is to remove the air from the flask and replace it with inert gas. This is typically done for three cycles.[6][7]

    • Evacuate: Carefully open the tap on the flask to the vacuum manifold of the Schlenk line. The flask will be evacuated. To remove adsorbed moisture, gently warm the outside of the flask with a heat gun under vacuum, then allow it to cool.

    • Refill: Close the tap to the vacuum and carefully open it to the inert gas manifold. You will hear the gas flowing in. Allow the flask to return to atmospheric pressure.

    • Repeat: Repeat the evacuate-refill cycle two more times to ensure the atmosphere inside the flask is completely inert.[8]

  • Adding Reagents:

    • Solids: Air-stable solids can be added to the flask before the evacuate-refill cycles. Air-sensitive solids should be added under a positive flow of inert gas or inside a glovebox.[9]

    • Liquids/Solvents: Anhydrous, degassed solvents and liquid reagents are added via syringe through a rubber septum against a positive pressure of inert gas.

Inert_Atmosphere_Workflow cluster_0 Single Evacuate-Refill Cycle A Connect Dry Flask to Schlenk Line B Open to Vacuum: Evacuate Air A->B C Warm with Heat Gun (Optional, for moisture) B->C D Close to Vacuum, Open to Inert Gas: Backfill C->D Repeat Repeat Cycle 3 Times D->Repeat Start Start Start->A Repeat->A 2 more times End Flask is under Inert Atmosphere Repeat->End After 3rd cycle

Caption: Workflow for preparing a reaction flask under an inert atmosphere.

Section 3: Palladium-Catalyzed C-C Bond Forming Reactions

The C-I bond of the title compound is the most reactive site for oxidative addition to a Pd(0) center, the first step in most cross-coupling catalytic cycles.[10] This allows for selective functionalization in the presence of the C-Cl bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[11][12] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[13]

3.1.1. Mechanistic Rationale The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The aryl iodide adds to the active Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

3.1.2. Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0340.5 mgAryl Halide Substrate
Phenylboronic Acid1.2146.3 mgCoupling Partner
Pd(PPh₃)₄0.03 (3 mol%)34.7 mgPalladium(0) Catalyst
K₂CO₃ (Potassium Carbonate)2.0276.4 mgBase
Toluene/Ethanol/Water-10 mL (e.g., 7:2:1 ratio)Solvent System

Procedure:

  • To a Schlenk flask prepared under an inert atmosphere (Protocol 3), add the aryl iodide, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-12 hours.

  • Cool the reaction to room temperature and proceed with aqueous work-up.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[14] This reaction is unique in that it typically requires a dual catalyst system: a palladium complex and a copper(I) salt co-catalyst.[15][16]

3.2.1. Mechanistic Rationale The accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. In the copper cycle, the base deprotonates the terminal alkyne, which then forms a copper(I) acetylide species.[17] This copper acetylide undergoes transmetalation with the Pd(II)-aryl complex, facilitating the transfer of the alkynyl group to the palladium center, followed by reductive elimination.

3.2.2. Protocol 5: Sonogashira Coupling with Phenylacetylene

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0340.5 mgAryl Halide Substrate
Phenylacetylene1.2122.6 mg (131 µL)Coupling Partner
PdCl₂(PPh₃)₂0.02 (2 mol%)14.0 mgPalladium(II) Pre-catalyst
CuI (Copper(I) Iodide)0.04 (4 mol%)7.6 mgCo-catalyst
Triethylamine (Et₃N)-10 mLBase and Solvent

Procedure:

  • To a Schlenk flask prepared under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed triethylamine via syringe.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and typically completes within 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, the triethylammonium iodide salt will precipitate.

  • Filter the reaction mixture through a pad of celite, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate. Proceed with aqueous work-up.

Section 4: Palladium-Catalyzed C-N Bond Forming Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a transformation that is challenging using classical methods.[18] The reaction couples an aryl halide with a primary or secondary amine.[19] The development of bulky, electron-rich phosphine ligands was a critical breakthrough for this methodology, enabling high yields and broad substrate scope.[10][20]

4.1.1. Mechanistic Rationale Similar to other cross-coupling reactions, the process involves oxidative addition of the aryl halide to Pd(0). The amine then coordinates to the Pd(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex.[19] The final, and often rate-limiting, step is the reductive elimination of the aryl amine product, which regenerates the active Pd(0) catalyst. Bulky ligands are thought to facilitate this final step.[19]

4.1.2. Protocol 6: Buchwald-Hartwig Amination with Morpholine

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0340.5 mgAryl Halide Substrate
Morpholine1.2104.5 mg (105 µL)Amine Coupling Partner
Pd₂(dba)₃0.01 (1 mol% Pd)9.2 mgPalladium(0) Pre-catalyst
XPhos0.03 (3 mol%)14.3 mgLigand
NaOt-Bu (Sodium tert-butoxide)1.4134.6 mgStrong Base
Toluene-10 mLAnhydrous Solvent

Procedure:

  • Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, setting this reaction up in a nitrogen-filled glovebox is ideal. If a glovebox is not available, use careful Schlenk techniques.

  • To a Schlenk tube, add the aryl iodide, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

  • Seal the tube, remove it from the glovebox (if used), and connect to a Schlenk line.

  • Add anhydrous, degassed toluene, followed by morpholine, via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 8-24 hours.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Proceed with aqueous work-up.

Section 5: Post-Reaction Work-up and Protecting Group Removal

General Aqueous Work-up Protocol
  • After the reaction is complete and cooled, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Transfer to a separatory funnel and wash with water or an appropriate aqueous solution (e.g., NH₄Cl for Buchwald-Hartwig).

  • Wash with brine to aid in the separation of layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 7: Hydrolysis of the Ethyl Carbonate Protecting Group

To reveal the free phenol, the ethyl carbonate group can be easily cleaved under basic conditions, such as by saponification.

Materials:

  • Substituted phenyl ethyl carbonate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or THF/Water solvent mixture

  • 1M Hydrochloric acid

Procedure:

  • Dissolve the ethyl carbonate substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add an excess of a strong base, such as NaOH (3.0 eq).

  • Stir the mixture at room temperature or gently heat to 40-50°C to accelerate the reaction. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully acidify with 1M HCl until the pH is ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected phenol.

Section 6: Safety Precautions

  • Palladium Catalysts and Ligands: Many palladium complexes and phosphine ligands are toxic, air-sensitive, and costly. Handle them with care in a well-ventilated fume hood or glovebox.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Triethylamine is flammable and has a strong odor. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like toluene, acetonitrile, and DCM are flammable and/or toxic. Always work in a fume hood.

  • Reagents: Ethyl chloroformate is a corrosive lachrymator.[21] N-Iodosuccinimide is an oxidizing agent. Handle all chemicals according to their Safety Data Sheet (SDS).

Section 7: References

  • Megha Sahu & Prabodh Sapkale. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1165. [Link]

  • Qiu, J. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8695-8717. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods. Laboratory techniques. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews Magazine. [Link]

  • Wikipedia. (n.d.). Schlenk line. [Link]

  • Jana, S., & Maji, B. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10816-10834. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Grote, A. L., & Scott, P. J. H. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Medicinal Chemistry Letters, 7(1), 10-14. [Link]

  • Sharma, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 26(7), 1436-1441. [Link]

  • University of York. (n.d.). Schlenk Lines. Chemistry Teaching Labs. [Link]

  • Moodle@Units. (n.d.). Schlenk Lines Transfer of Solvents. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]

  • Smith, R. C., & Bodner, G. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Journal of Chemical Education, 100(2), 859-866. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Chemistry LibreTexts. (2024). Guides. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2021). How to create inert atmosphere? [Link]

  • Wikipedia. (n.d.). Chloroformate. [Link]

  • Rocchetti, G., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(16), 4983. [Link]

  • Mahesh, P., et al. (2014). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Journal of Chromatography A, 1324, 230-236. [Link]

  • Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. [Link]

  • PubChem. (n.d.). Ethyl chloroformate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

  • MDPI. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • ChemSrc. (n.d.). 4-chloro-2-methylphenol. [Link]

  • Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652. [Link]

  • Cravotto, G., et al. (2011). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 16(4), 3168-3197. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol.

  • Google Patents. (n.d.). Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

Sources

The Strategic Application of 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Role of a Key Intermediate

In the intricate landscape of pharmaceutical synthesis, the strategic use of specialized intermediates is paramount to achieving efficient and high-yield production of active pharmaceutical ingredients (APIs). 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is a prime example of such a crucial building block, particularly in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring a chloro, an iodo, and a methyl group on the phenyl ring, offers a versatile platform for a variety of coupling and cyclization reactions. The ethyl carbonate group serves as a reliable protecting group for the phenolic hydroxyl, which can be readily removed under specific conditions, allowing for sequential and controlled transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this compound as a pharmaceutical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its effective use in synthesis, ensuring proper handling, reaction control, and purification.

PropertyValueSource/Method
CAS Number 930298-26-3King-Pharm[1]
Molecular Formula C₁₀H₁₀ClIO₃King-Pharm[1]
Molecular Weight 340.54 g/mol King-Pharm[1]
Appearance Off-white to light yellow solid (predicted)Inferred from similar compounds
Melting Point Not available (predicted > 100 °C)Inferred from similar compounds
Boiling Point Not available (predicted > 300 °C at 760 mmHg)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water.Inferred from chemical structure

Synthesis Protocol: Preparation of this compound

The synthesis of this compound is typically achieved through the reaction of 4-chloro-5-iodo-2-methylphenol with ethyl chloroformate in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products A 4-Chloro-5-iodo-2-methylphenol D This compound A->D + B Ethyl Chloroformate B->D + C Base (e.g., Triethylamine) E Triethylammonium Chloride C->E Reacts with HCl byproduct

Caption: Synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 4-chloro-5-iodo-2-methylphenol (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, add a tertiary amine base like triethylamine (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C. The addition of ethyl chloroformate to an amine solution should be handled with care due to the exothermic nature of the reaction.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Application in Pharmaceutical Synthesis: A Key Step Towards Benzofuran Core Structures

Substituted phenyl ethyl carbonates are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] The title compound is particularly useful for the synthesis of benzofuran derivatives, which are core structures in several drugs, including the anti-inflammatory drug Lifitegrast.[5][6][7] The ethyl carbonate group serves as an effective protecting group for the phenol, allowing for selective reactions at other positions of the molecule.

Hypothetical Application Workflow: Synthesis of a Benzofuran Intermediate

The following workflow illustrates a plausible application of this compound in the synthesis of a benzofuran intermediate, a key component in the synthesis of Lifitegrast.[5][6]

G A 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate B Sonogashira Coupling (with a terminal alkyne) A->B C Alkynyl-substituted Intermediate B->C D Intramolecular Cyclization (e.g., copper-catalyzed) C->D E Protected Benzofuran Intermediate D->E F Deprotection (Hydrolysis of carbonate) E->F G Benzofuran Phenol F->G

Caption: Application in Benzofuran Synthesis.

In this proposed sequence, the iodo group of this compound can undergo a Sonogashira coupling with a suitable terminal alkyne. The resulting alkynyl intermediate can then undergo an intramolecular cyclization to form the benzofuran ring. Finally, the ethyl carbonate protecting group can be removed by hydrolysis to yield the desired benzofuran phenol, which can be further functionalized to synthesize the target API.

Analytical Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the ethyl group protons of the carbonate moiety. The aromatic protons will likely appear as singlets or doublets in the downfield region (δ 7.0-8.0 ppm). The methyl group protons will appear as a singlet around δ 2.2-2.5 ppm. The ethyl group will show a quartet for the methylene protons (CH₂) around δ 4.2-4.4 ppm and a triplet for the methyl protons (CH₃) around δ 1.3-1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, the carbonyl carbon of the carbonate, and the two carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the carbonate at approximately 1760-1780 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.

  • Skin Contact: Avoid contact with skin. May cause skin irritation.

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

  • Ingestion: Do not ingest. May be harmful if swallowed.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its synthesis is straightforward, and its unique structural features allow for its strategic use in the construction of complex molecular architectures, such as the benzofuran core of Lifitegrast. The information provided in this application note is intended to guide researchers in the effective and safe utilization of this important chemical building block in their drug discovery and development endeavors.

References

  • Zhang, Q., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (2019).
  • ResearchGate. (n.d.). The synthesis route of two key intermediates and lifitegrast. [Link]

  • ChemistryViews. (2023). Improved Synthesis Route for Lifitegrast. [Link]

  • Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. [Link]

  • MDPI. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences. [Link]

  • Google Patents. (1999). Substituted thienopyridines. US5908851A.
  • Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazoles. US20080200690A1.
  • Google Patents. (2020). Synthesis method of 4-chloro-3, 5-dimethylphenol. CN111440051A.
  • Royal Society of Chemistry. (2023). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Green Chemistry. [Link]

  • Justia Patents. (2021). Process for the preparation of 2-cyanoimidazole compounds. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

  • Google Patents. (1998).
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Google Patents. (1993). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. EP0539462A1.
  • SpectraBase. (n.d.). ethyl 5-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. [Link]

  • Google Patents. (2018). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone. CN108530188A.
  • Google Patents. (2008). Substituted phenethylamines. US7745665B2.
  • Google Patents. (2013). Method for preparing 2-butyl-4-chloro-5-formylimidazole. CN103214420B.
  • Cheméo. (n.d.). Chemical Properties of Diglycolic acid, 4-chloro-2-methylphenyl heptyl ester. [Link]

  • PubChem. (n.d.). (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone. [Link]

Sources

Application Notes and Protocols: Reaction Mechanism of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and other derivatives that are pivotal in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed examination of the reaction mechanisms of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate, a polysubstituted aromatic compound, with various nucleophiles. Understanding the interplay of electronic effects, sterics, and leaving group ability is critical for predicting reaction outcomes and optimizing synthetic protocols.

Aromatic rings, typically electron-rich, are generally poor electrophiles.[1] However, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient to be attacked by a nucleophile.[2][3] This reaction, known as nucleophilic aromatic substitution, is not a concerted SN2 displacement, which is sterically impossible at an sp²-hybridized carbon, nor is it an SN1-type reaction, due to the high instability of the aryl cation.[3][4] Instead, it predominantly proceeds through a two-step addition-elimination mechanism .[1] In this pathway, the nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][5] In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[4]

The substrate, this compound, presents a fascinating case study. It possesses two potential halogen leaving groups (Cl and I) and is adorned with substituents that exert competing electronic and steric effects. The ethyl carbonate group, in particular, serves as the primary activating group, its electron-withdrawing nature being essential for the reaction to proceed.

Analysis of the Substrate: Predicting the Regioselectivity and Reactivity

To predict the course of a nucleophilic attack on this compound, we must analyze the contribution of each substituent.

  • Ethyl Carbonate Group (-OCO₂Et): This is the key activating group. Through its inductive and resonance effects, it withdraws electron density from the aromatic ring, making the entire system more electrophilic. Its ability to stabilize the negative charge in the Meisenheimer complex is paramount.

  • Halogen Substituents (-Cl, -I): Both chlorine and iodine are potential leaving groups. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. Consequently, the leaving group aptitude is often inverted from the trend seen in SN1/SN2 reactions (I > Br > Cl > F). For SNAr, the order is frequently F > Cl ≈ Br > I.[3] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to attack. Therefore, the chloride at the C-4 position is the more probable leaving group compared to the iodide at C-5.

  • Methyl Group (-CH₃): Located at the C-2 position (ortho to the carbonate and one of the potential reaction sites), the methyl group exerts two main influences:

    • Electronic Effect: It is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack.

    • Steric Effect: Its presence ortho to the carbonate group can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate. This "ortho effect" can significantly modulate reactivity.[6][7]

Positional Effects and Stabilization of the Intermediate

The stability of the Meisenheimer complex is the determining factor for the reaction's regioselectivity. Electron-withdrawing groups are most effective at stabilizing the intermediate when they are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the EWG through resonance.[2][8]

  • Attack at C-4 (displacing -Cl): The activating carbonate group is para to this position. This allows for direct resonance stabilization of the negative charge of the Meisenheimer complex, delocalizing it onto the carbonyl oxygen. This is a highly favorable arrangement.

  • Attack at C-5 (displacing -I): The activating carbonate group is meta to this position. The negative charge in the resulting Meisenheimer complex cannot be directly delocalized onto the carbonate group through resonance.

The SNAr Reaction Mechanism: A Step-by-Step Guide

The reaction proceeds via the classical addition-elimination pathway.

// Reactants sub [label=< Substrate

>]; nuc [label="Nu:⁻", fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Products prod [label=< Product

>]; lg [label="Cl⁻", fontcolor="#34A853"];

// Arrows and Labels sub:e -> mc:w [label=< Step 1: Addition (Rate-Determining)>, fontcolor="#202124"]; nuc:e -> sub:w [style=invis]; mc:e -> prod:w [label=< Step 2: Elimination (Fast)>, fontcolor="#202124"]; prod:e -> lg:w [style=invis];

// Nodes reactants [label="Reactants\n(Substrate + Nucleophile)", shape=Mrecord]; meisenheimer [label="Meisenheimer Complex\n(Rate-Determining Step Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; products [label="Products\n(Substituted Aryl + Leaving Group)", shape=Mrecord];

// Edges reactants -> meisenheimer [label="Step 1: Addition", fontcolor="#EA4335"]; meisenheimer -> products [label="Step 2: Elimination", fontcolor="#34A853"]; } end_dot Figure 1: S_N_Ar Addition-Elimination Mechanism.

  • Step 1 (Addition): The nucleophile (Nu:⁻) attacks the electron-deficient carbon atom at the C-4 position, which bears the chlorine atom. This attack is perpendicular to the plane of the aromatic ring. The π-electron system of the ring is broken, forming a non-aromatic, negatively charged intermediate—the Meisenheimer complex. This step is the slowest and therefore the rate-determining step of the reaction. The negative charge is delocalized across the molecule, with significant density on the ortho and para positions relative to the attack site. The para-carbonate group plays a crucial role in stabilizing this charge through resonance.

  • Step 2 (Elimination): The aromaticity is restored in a rapid subsequent step. The pair of electrons from the delocalized carbanion reforms the π-bond, and the chloride ion is ejected as the leaving group.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for reacting this compound with a generic amine nucleophile.

Causality Behind Choices:

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen because it can solvate the cation of the nucleophilic salt but does not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine) is often added, especially when using neutral nucleophiles like primary or secondary amines, to neutralize the acid (HCl) formed during the reaction and drive the equilibrium towards the products.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the rate-determining addition step.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add the nucleophile (e.g., piperidine, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable volume of a dry polar aprotic solvent (e.g., DMSO or DMF) to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress using an appropriate analytical technique (see Protocol 2).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Causality Behind Choices:

  • TLC is a rapid, inexpensive, and effective method for qualitatively monitoring the disappearance of starting material and the appearance of the product. The polarity difference between the halogenated starting material and the typically more polar substituted product allows for easy separation on a silica plate.

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The ideal ratio should result in a starting material Rf value of ~0.5-0.7.

  • At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot from the reaction mixture using a capillary tube.

  • Dilute the aliquot in a small amount of a suitable solvent (e.g., ethyl acetate) in a separate vial.

  • Spot the diluted aliquot onto a silica gel TLC plate, alongside a spot of the starting material for reference.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible.

// Nodes A [label="Set up reaction under\ncontrolled temperature"]; B [label="Withdraw aliquots\nat fixed time intervals"]; C [label="Quench aliquot immediately\n(e.g., with cold solvent/acid)"]; D [label="Analyze by GC or HPLC\nwith internal standard"]; E [label="Plot concentration vs. time"]; F [label="Determine reaction order\nand rate constant (k)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } end_dot Figure 2: Workflow for a Kinetic Study.

Data Summary and Influencing Factors

The rate and success of the SNAr reaction are highly dependent on several factors, summarized below.

Factor Effect on Reaction Rate Rationale & Causality
Nucleophile Strength Stronger nucleophiles react faster.The rate-determining step is the nucleophilic attack. A more potent nucleophile (e.g., RO⁻ > R₂NH > ArO⁻) will attack the electrophilic ring more rapidly.
Nucleophile Sterics Bulkier nucleophiles react slower.Steric hindrance can impede the nucleophile's approach to the reaction center, especially given the ortho-methyl group on the substrate.
Solvent Polarity Polar aprotic solvents > Polar protic solvents.Polar aprotic solvents (DMSO, DMF) stabilize the charged Meisenheimer complex without solvating and deactivating the anionic nucleophile. Protic solvents (e.g., ethanol) can hydrogen-bond to the nucleophile, reducing its reactivity.
Temperature Higher temperature increases the rate.Provides the necessary activation energy for the formation of the high-energy Meisenheimer complex, following the Arrhenius equation.
Leaving Group Cl is a better leaving group than I in this SNAr context.The higher electronegativity of Cl makes the C-4 carbon more electrophilic and susceptible to attack, which is the rate-determining step.

Conclusion

The reaction of this compound with nucleophiles is a classic example of nucleophilic aromatic substitution governed by the addition-elimination mechanism. The regiochemical outcome is decisively controlled by the position of the activating ethyl carbonate group, which strongly favors substitution at the para-position (C-4), leading to the displacement of the chloride ion. The iodide at C-5 remains unreactive due to the lack of electronic stabilization for an attack at that site. The ortho-methyl group likely introduces a degree of steric hindrance, potentially requiring more forcing conditions compared to an un-substituted analogue. The provided protocols offer a robust framework for successfully carrying out and monitoring these transformations, providing a valuable tool for researchers in synthetic and medicinal chemistry.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ACS Publications. (n.d.). Ortho Effects on Nucleophilic Aromatic Substitution. The Reactions of 6-R-2-Nitrochlorobenzenes with Piperidine in Benzene. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • SpringerLink. (n.d.). H-abstraction reactions of pentacyclic carbonates: a computational kinetic study. [Link]

  • National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemistry Stack Exchange. (2016). How to determine the reactivity of a set of compounds that may undergo nucleophilic substitution?. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine).
  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • ACS Publications. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • JoVE. (2023). Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • ResearchGate. (n.d.).
  • SpringerLink. (n.d.). Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study. [Link]

  • ResearchGate. (n.d.). A Study of Carbonate Formation Kinetics and Morphological Effects Observed on OH - Form of Pfaem When Exposed to Air Containing CO2.

Sources

Catalytic Systems for Transformations of 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the catalytic transformation of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate, a versatile dihalogenated aromatic compound with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this substrate in their synthetic endeavors. The protocols and insights provided herein are grounded in established principles of organometallic chemistry and aim to furnish a robust framework for predictable and efficient chemical synthesis.

Introduction: The Strategic Value of Dihalogenated Building Blocks

This compound is a key intermediate in the synthesis of various high-value compounds, including the targeted anti-cancer agent Vandetanib.[1][2] The presence of two different halogen atoms on the phenyl ring—iodine and chlorine—offers a unique opportunity for selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This differential reactivity is the cornerstone of chemoselective transformations, allowing for the sequential introduction of different molecular fragments.

This guide will explore four major classes of palladium-catalyzed cross-coupling reactions applicable to this substrate: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. For each reaction, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data in a clear, comparative format.

Chemoselective Functionalization: The C-I vs. C-Cl Bond Reactivity

The success of sequential functionalization of this compound hinges on the ability to selectively target the C-I bond while leaving the C-Cl bond intact for a subsequent transformation. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This reactivity trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to the palladium catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the oxidative addition step's reactivity order.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound.[3] This reaction is widely favored in the pharmaceutical industry due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial and selective step for this compound is the oxidative addition of the C-I bond to the Pd(0) catalyst. The subsequent transmetalation with a boronic acid, activated by a base, and the final reductive elimination yield the desired cross-coupled product.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling, illustrating the key steps.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

ReagentMolar Equiv.
This compound1.0
Arylboronic acid1.2
Pd(PPh₃)₄0.03
K₂CO₃2.0
1,4-Dioxane/Water (4:1)-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored for the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The retention of the chlorine atom can be confirmed by the isotopic pattern in the mass spectrum.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[6] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates, which are valuable precursors in various synthetic pathways.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.[7] A subsequent β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst.[6]

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Selective Heck Reaction

This protocol describes a general procedure for the selective Heck reaction of this compound with an alkene.

Materials:

ReagentMolar Equiv.
This compound1.0
Alkene (e.g., ethyl acrylate)1.5
Pd(OAc)₂0.02
P(o-tolyl)₃0.04
Et₃N2.0
Anhydrous DMF-

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Add triethylamine (2.0 mmol), the alkene (1.5 mmol), P(o-tolyl)₃ (0.04 mmol), and Pd(OAc)₂ (0.02 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Self-Validation: Successful reaction is indicated by the consumption of the starting aryl iodide and the formation of a new product with characteristic alkene proton signals in the ¹H NMR spectrum.

Sonogashira Coupling: Introduction of an Alkynyl Moiety

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and organic materials.[9]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the arylalkyne product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a base, which is the active species for transmetalation.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling

The following is a general protocol for the selective Sonogashira coupling of this compound.

Materials:

ReagentMolar Equiv.
This compound1.0
Terminal Alkyne1.2
PdCl₂(PPh₃)₂0.02
CuI0.04
Et₃N2.0
Anhydrous THF-

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Self-Validation: The formation of the product can be confirmed by the appearance of a characteristic alkyne signal in the ¹³C NMR spectrum and the disappearance of the terminal alkyne proton in the ¹H NMR spectrum.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a base.[10] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines, which are common motifs in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[11] The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a strong base forms a palladium-amido complex, which undergoes reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol provides a general method for the selective amination of this compound.

Materials:

ReagentMolar Equiv.
This compound1.0
Amine1.2
Pd₂(dba)₃0.01
XPhos0.02
NaOt-Bu1.4
Anhydrous Toluene-

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Self-Validation: The successful C-N bond formation can be verified by the disappearance of the amine N-H protons (for primary amines) in the ¹H NMR spectrum and the characteristic shifts in the aromatic region.

Summary of Catalytic Systems and Conditions

ReactionCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Coupling Pd(PPh₃)₄K₂CO₃1,4-Dioxane/Water80-90
Heck Reaction Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosNaOt-BuToluene100

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The differential reactivity of its carbon-halogen bonds under palladium catalysis allows for a range of selective transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this substrate. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, chemists can unlock the full potential of this dihalogenated intermediate for the efficient synthesis of complex and biologically important molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
  • CN103483276A - Preparation method of vandetanib impurity - Google Patents. (n.d.).
  • CN104098544A - Preparation method of vandetanib - Google Patents. (n.d.).
  • CN105254614A - Method for synthesizing Vandetanib compound - Google Patents. (n.d.).
  • Brocklesby, K. L., Waby, J. S., Cawthorne, C., Smith, G., & Lin, W. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467–1469.
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
  • Heck Reaction. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Heck reaction. (2024, January 15). In Wikipedia. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • WO2009094210A1 - Vandetanib derivatives - Google Patents. (n.d.).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Suzuki Coupling. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Heck reaction between 4-iodoanisole and methyl acrylate employing the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009).
  • Endo, K., Ohkubo, T., Hirokami, M., & Shibata, T. (2010). Chemoselective and regiospecific Suzuki coupling on a multisubstituted sp(3)-carbon in 1,1-diborylalkanes at room temperature. Journal of the American Chemical Society, 132(32), 11033–11035.
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. (n.d.). Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (n.d.). Retrieved from [Link]

  • Cobalt-Catalyzed Cross-Coupling Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction - Amazon S3. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Vandetanib for the treatment of medullary thyroid carcinoma - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate, a potentially valuable building block in medicinal chemistry and materials science. The described two-step process is designed for scalability, safety, and robustness, addressing the critical need for reliable production methods in research and development settings. The protocol begins with the regioselective iodination of 4-chloro-2-methylphenol to produce the key intermediate, 4-chloro-5-iodo-2-methylphenol. This is followed by a modified Schotten-Baumann reaction with ethyl chloroformate to yield the final product. This document emphasizes the underlying chemical principles, the rationale behind procedural choices, rigorous safety protocols, and detailed analytical characterization, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

Substituted phenyl carbonates are important motifs in organic synthesis, often serving as precursors for pharmaceuticals, agrochemicals, and polymers.[1] The target molecule, this compound, incorporates a unique halogenation pattern, making it a desirable intermediate for introducing this functionalized moiety into larger, more complex structures via cross-coupling reactions or other transformations.

The synthetic approach is bifurcated into two primary stages:

  • Synthesis of the Phenolic Intermediate: The initial step involves the electrophilic aromatic substitution on the commercially available 4-chloro-2-methylphenol. The directing effects of the hydroxyl and methyl groups guide the incoming electrophile. An iodination reaction is employed to install the iodine atom, yielding 4-chloro-5-iodo-2-methylphenol.

  • Carbonate Formation: The synthesized phenol is then converted to its corresponding ethyl carbonate. This is achieved through its reaction with ethyl chloroformate, a highly reactive electrophile, in the presence of a base.[2] This reaction proceeds via the formation of a phenoxide ion, which acts as a potent nucleophile.[3]

The overall synthetic pathway is depicted below.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Carbonate Formation A 4-Chloro-2-methylphenol B 4-Chloro-5-iodo-2-methylphenol (Intermediate) A->B  Iodine (I2)  Sodium Iodide (NaI)  Base (e.g., NaHCO3) C 4-Chloro-5-iodo-2-methylphenol (Intermediate) D 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (Final Product) C->D  Ethyl Chloroformate  Base (e.g., NaOH)  Solvent (e.g., DCM)

Diagram 1: Overall two-step synthetic scheme.

Part I: Scale-up Synthesis of 4-Chloro-5-iodo-2-methylphenol (Intermediate)

Principle and Rationale

The synthesis of the phenolic intermediate is achieved via electrophilic iodination of 4-chloro-2-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director.[4] The position para to the hydroxyl group is already occupied by a chlorine atom. The two positions ortho to the hydroxyl are sterically distinct, with one also being ortho to the methyl group and the other being meta to it. The most electronically activated and accessible position for the incoming iodine electrophile is C5, which is ortho to the hydroxyl group and meta to the methyl group.

A combination of iodine (I₂) and an iodide salt (e.g., NaI) is often used in the presence of a mild base. This system can form a more reactive iodinating species in situ. A mild base like sodium bicarbonate is chosen to neutralize the HI byproduct without significantly deprotonating the phenol, which would deactivate the ring towards electrophilic substitution.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Chloro-2-methylphenol≥98%Standard SupplierStarting material[5][6]
Iodine (I₂)Reagent GradeStandard SupplierIodinating agent
Sodium Iodide (NaI)≥99%Standard SupplierCo-reagent
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierMild base
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeStandard SupplierFor quenching excess iodine
Dichloromethane (DCM)ACS GradeStandard SupplierExtraction solvent
Methanol (MeOH)ACS GradeStandard SupplierRecrystallization solvent
Brine (Saturated NaCl)-Lab PreparedFor washing
Anhydrous Magnesium SulfateReagent GradeStandard SupplierDrying agent

Equipment:

  • Jacketed glass reactor (appropriate volume for scale) with overhead stirring, temperature probe, and addition funnel.

  • Heating/cooling circulator.

  • Separatory funnel.

  • Rotary evaporator.

  • Buchner funnel and vacuum flask.

Detailed Protocol (100 g Scale)
  • Reactor Setup: Charge the jacketed reactor with 4-chloro-2-methylphenol (100 g, 0.70 mol) and methanol (500 mL). Begin stirring to dissolve the solid.

  • Reagent Addition: Add sodium bicarbonate (88.2 g, 1.05 mol) and sodium iodide (126 g, 0.84 mol) to the solution.

  • Iodination: Cool the mixture to 10-15°C using the circulator. Prepare a solution of iodine (178 g, 0.70 mol) in methanol (500 mL). Add this iodine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 20°C.

    • Causality: Slow addition is crucial to control the exotherm of the reaction and prevent the formation of di-iodinated or other side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 10°C. Slowly add a 10% aqueous solution of sodium thiosulfate until the dark iodine color disappears, indicating that all excess iodine has been quenched.

  • Solvent Removal & Extraction: Concentrate the mixture on a rotary evaporator to remove the methanol. To the remaining aqueous slurry, add dichloromethane (1 L) and water (500 mL). Transfer to a large separatory funnel and shake vigorously.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), water (250 mL), and finally brine (250 mL).

    • Causality: The acid wash removes any remaining basic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol or a hexane/ethyl acetate mixture to afford pure 4-chloro-5-iodo-2-methylphenol.

  • Characterization: Dry the purified solid under vacuum. Determine the yield and confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Part II: Scale-up Synthesis of this compound

Principle and Rationale

This step converts the phenolic hydroxyl group into an ethyl carbonate ester. The reaction is a nucleophilic acyl substitution where the phenoxide ion attacks the electrophilic carbonyl carbon of ethyl chloroformate.[2] A strong base, such as sodium hydroxide, is required to deprotonate the phenol (pKa ≈ 8-10), forming the highly nucleophilic phenoxide anion.[4]

Ethyl chloroformate is a hazardous substance. It is highly flammable, corrosive, toxic upon inhalation, and reacts violently with water.[7][8] Therefore, the reaction must be conducted under anhydrous conditions (where practical) and with stringent safety controls. The reaction is typically run at low temperatures (0-5°C) to moderate its reactivity, prevent side reactions (like hydrolysis of the chloroformate), and ensure operator safety. Dichloromethane is an excellent solvent choice as it is relatively inert and allows for easy separation from the aqueous base.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Chloro-5-iodo-2-methylphenol≥98%From Part IStarting material
Ethyl Chloroformate≥98%Standard SupplierAcylating agent[9][10]
Sodium Hydroxide (NaOH)Reagent GradeStandard SupplierStrong base
Dichloromethane (DCM)AnhydrousStandard SupplierSolvent
Hydrochloric Acid (HCl)1 M SolutionLab PreparedFor neutralization
Brine (Saturated NaCl)-Lab PreparedFor washing
Anhydrous Sodium SulfateReagent GradeStandard SupplierDrying agent
HeptaneACS GradeStandard SupplierRecrystallization solvent

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and pressure-equalizing addition funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Cooling circulator.

  • Scrubber system for exhaust (containing a dilute NaOH solution).

  • Standard glassware for work-up and purification.

Detailed Protocol (Based on 0.50 mol Scale)
  • Reactor Setup: Set up the jacketed reactor under an inert nitrogen atmosphere. Charge the reactor with 4-chloro-5-iodo-2-methylphenol (134 g, 0.50 mol) and anhydrous dichloromethane (1 L).

  • Base Addition: Cool the stirred suspension to 0°C. Prepare a solution of sodium hydroxide (22 g, 0.55 mol) in 200 mL of deionized water. Add the NaOH solution dropwise via the addition funnel over 30 minutes, keeping the internal temperature below 5°C. The phenol should dissolve as the sodium salt forms.

  • Acylation: In a separate, dry addition funnel, charge the ethyl chloroformate (59.7 g, 0.55 mol). Add the ethyl chloroformate dropwise to the reaction mixture over 1-2 hours. CRITICAL: Maintain the internal temperature strictly between 0-5°C. Vent the reactor exhaust through a caustic scrubber.

    • Causality: Ethyl chloroformate is highly reactive. A slow, controlled addition at low temperature is essential to prevent a runaway reaction and minimize hydrolysis of the reagent.[11] The inert atmosphere prevents moisture from entering the reaction.[7]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Let the mixture warm to room temperature and stir for another 1-2 hours. Monitor for completion by TLC or HPLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), water (250 mL), and brine (250 mL).

    • Causality: The acid wash neutralizes any excess NaOH and quenches the phenoxide.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by recrystallization from a suitable solvent like heptane or an ethanol/water mixture.

  • Final Characterization: Dry the final product under vacuum. Confirm its identity and purity via ¹H NMR, ¹³C NMR, MS, and elemental analysis.

Experimental Workflow Visualization

G A Charge Reactor: - Phenol Intermediate - Anhydrous DCM B Cool to 0°C A->B C Dropwise Addition: - Aqueous NaOH - T < 5°C B->C D Dropwise Addition: - Ethyl Chloroformate - T < 5°C (CAUTION: EXOTHERMIC) C->D E Reaction Monitoring: - Stir at 0-5°C (2h) - Warm to RT (1-2h) - Monitor by TLC/HPLC D->E F Aqueous Work-up: 1. Separate Layers 2. Wash with 1M HCl 3. Wash with Brine E->F G Isolate Product: - Dry (Na2SO4) - Filter - Concentrate F->G H Purification: Recrystallize from Heptane G->H I Final Analysis: NMR, MS, EA H->I

Diagram 2: Step-by-step workflow for the carbonate formation.

Safety and Hazard Management

Scaling up chemical synthesis requires a heightened awareness of process safety. The reagents used in this protocol possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

ReagentKey HazardsRecommended Precautions[7][8][9][10][11]
Ethyl Chloroformate Highly flammable, severe skin/eye burns, toxic if inhaled, reacts with water, lachrymator.Use in an explosion-proof, well-ventilated fume hood.[9] Wear chemical-resistant gloves, clothing, and face shield.[11] Handle under inert atmosphere. Use non-sparking tools.[7] Keep away from ignition sources.[10] Have emergency eyewash and shower stations readily available.[9]
Iodine Harmful if swallowed or inhaled, causes skin and eye irritation.Handle in a fume hood. Avoid creating dust. Wear gloves and safety glasses.
Sodium Hydroxide Corrosive, causes severe skin burns and eye damage.Wear gloves, splash goggles, and a lab coat. Handle with care to avoid splashes.
Dichloromethane Suspected carcinogen, skin and eye irritant, harmful if swallowed or inhaled.Use in a well-ventilated fume hood. Avoid skin contact. Wear appropriate gloves.

Data Summary

Table of Reagents (Illustrative 0.50 mol Scale)
CompoundFormulaMW ( g/mol )MolesEquivalentsAmount Used
4-Chloro-5-iodo-2-methylphenolC₇H₆ClIO268.480.501.0134.2 g
Sodium HydroxideNaOH40.000.551.122.0 g
Ethyl ChloroformateC₃H₅ClO₂108.520.551.159.7 g (49 mL)
Expected Yields and Purity
StepProductTheoretical YieldExpected Actual YieldExpected Purity (Post-Purification)
Part I 4-Chloro-5-iodo-2-methylphenol188 g150-169 g (80-90%)>98%
Part II This compound170 g145-162 g (85-95%)>99%

Conclusion

This application note details a robust and scalable two-step synthesis for this compound. By providing a clear rationale for each procedural step, from reagent choice to reaction conditions, this guide serves as a reliable resource for process development. The emphasis on rigorous safety protocols, particularly concerning the handling of ethyl chloroformate, is critical for successful implementation in a research or production environment. The described methods for reaction monitoring, work-up, and purification are designed to consistently deliver a high-purity final product suitable for demanding applications in drug discovery and chemical development.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethyl Chloroformate. Retrieved from nj.gov. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroformate. Retrieved from coleparmer.com. [Link]

  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC): Ethyl Chloroformate. Retrieved from inchem.org. [Link]

  • Loba Chemie. (2016). MSDS: Ethyl Chloroformate for Synthesis. Retrieved from lobachemie.com. [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from en.wikipedia.org. [Link]

  • D'Archivio, M., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules. [Link]

  • Rodgers, J. C., et al. (1999). Enzymatic Synthesis of Carbonate Monomers and Polycarbonates. Biotechnology and Bioengineering. [Link]

  • Kumar, A., et al. (2014). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Journal of Chromatography A. [Link]

  • Santacesaria, E., et al. (2012). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology. [Link]

  • De Nino, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Separations. [Link]

  • Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from organic-chemistry.org. [Link]

  • Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence.... Retrieved from vedantu.com. [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from en.wikipedia.org. [Link]

  • PubChem. (n.d.). 4-[(2-chloro-5-iodophenyl)methyl]phenol. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(2-chloro-5-iodophenyl_methyl_phenol]([Link]

  • ResearchGate. (n.d.). Carbonates as reactants for the production of fine chemicals: The synthesis of 2-phenoxyethanol. Retrieved from researchgate.net. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

Application Note: Analytical Strategies for Monitoring Reactions of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for monitoring chemical reactions involving 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. Given the compound's structural features—a halogenated aromatic ring and an ethyl carbonate group—this document outlines the rationale for selecting appropriate analytical techniques, provides detailed protocols for method development, and discusses strategies for reaction monitoring and stability assessment. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this note emphasizes the importance of forced degradation studies in understanding the stability profile of this molecule, a critical aspect in pharmaceutical development.

Introduction: Understanding the Analyte

This compound is a substituted aromatic compound. Its key structural features, which dictate the choice of analytical methods, are:

  • Aromatic Ring: The phenyl group provides a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection.

  • Halogen Substituents (Chloro and Iodo): These heavy atoms can be useful handles in mass spectrometry and can influence the chromatographic retention.

  • Ethyl Carbonate Group: This functional group may be susceptible to hydrolysis under certain conditions. Its presence and potential degradation need to be monitored.

  • Methyl Group: This substituent can provide a distinct signal in NMR spectroscopy.

The primary goal of monitoring reactions with this compound is to track the consumption of the starting material, the formation of the desired product, and the emergence of any impurities or degradation products in real-time or at specific time points.[1] Effective reaction monitoring is crucial for process optimization, ensuring product quality, and meeting regulatory requirements in pharmaceutical manufacturing.[2][3]

Selection of Analytical Techniques: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of reactions involving this compound. The choice of technique will depend on the specific reaction conditions, the information required (qualitative vs. quantitative), and the available instrumentation.

Technique Strengths for this Analyte Considerations
HPLC (UV-Vis) Excellent for quantitative analysis of the aromatic compound. Separation of starting material, products, and impurities.[4][5]Method development required to achieve optimal separation.
GC-MS High sensitivity and specificity. Provides structural information for volatile impurities.[6]The analyte may require derivatization to improve volatility and thermal stability.[7][8][9]
NMR Spectroscopy Provides detailed structural information and can be used for quantitative analysis without a reference standard (qNMR).[10][11]Lower sensitivity compared to chromatographic methods. Can be complex for in-situ monitoring.[12][13][14]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for developing analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC is the workhorse for reaction monitoring in the pharmaceutical industry due to its robustness and versatility.[4] For an aromatic compound like this compound, a reversed-phase HPLC method is a logical starting point.[15][16][17][18]

Workflow for HPLC Method Development:

Caption: Workflow for HPLC method development.

Protocol: Reversed-Phase HPLC Method Development

  • Column Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for moderately nonpolar compounds.

    • A Phenyl-Hexyl stationary phase can also be considered to enhance separation based on pi-pi interactions with the aromatic ring.[15][16]

  • Mobile Phase Selection:

    • Use a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water.

    • Begin with a gradient elution to determine the approximate retention time of the analyte and any impurities. A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.

    • Based on the initial results, the gradient can be optimized for better resolution and shorter run times. Isocratic elution may be possible for simpler reaction mixtures.

  • Detection Wavelength:

    • Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer.

    • If a spectrophotometer is not available, a diode array detector (DAD) on the HPLC can be used to determine the optimal wavelength. A common starting wavelength for aromatic compounds is 254 nm.[15]

  • Sample Preparation:

    • Carefully take an aliquot from the reaction mixture at a specific time point.

    • Quench the reaction if necessary (e.g., by rapid cooling or adding a quenching agent).

    • Dilute the aliquot with the mobile phase or a solvent in which all components are soluble (e.g., acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and any impurities based on their retention times.

    • The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Table 1: Example HPLC Method Parameters

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10-90% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, its applicability will depend on its thermal stability and volatility. Derivatization may be necessary to analyze the carbonate moiety effectively.[7][8][9]

Protocol: GC-MS Method Development

  • Direct Injection (Initial Assessment):

    • Dissolve a sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Use a standard non-polar column (e.g., HP-5ms) and a temperature gradient (e.g., 50 °C to 300 °C at 10 °C/min).

    • Analyze the resulting chromatogram and mass spectra to assess the compound's volatility and thermal stability. Look for signs of degradation in the injector port.

  • Derivatization (If Necessary):

    • If the compound is not sufficiently volatile or shows thermal degradation, a derivatization step can be employed. While derivatization is more commonly reported for inorganic carbonates, a similar principle could be adapted if hydrolysis of the ethyl carbonate is a concern.[7][8][9] For instance, if the reaction involves the hydrolysis of the carbonate to the corresponding phenol, derivatization of the phenol could be an option.

  • GC-MS Parameters:

    • Injector Temperature: Start with a lower temperature (e.g., 250 °C) to minimize thermal degradation.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: Optimize the temperature ramp to achieve good separation of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-500).

Table 2: Example GC-MS Method Parameters

ParameterInitial Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C (5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information and can be used for quantitative analysis (qNMR).[10][11] It is particularly useful for identifying unexpected byproducts and for mechanistic studies.[14]

Workflow for NMR-based Reaction Monitoring:

Caption: Workflow for NMR-based reaction monitoring.

Protocol: ¹H NMR for Reaction Monitoring

  • Sample Preparation:

    • Withdraw a precise aliquot of the reaction mixture.

    • If the reaction is slow, it can be directly added to an NMR tube containing a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is miscible with the reaction solvent.

    • For faster reactions, quench the aliquot before sample preparation.

    • For quantitative analysis (qNMR), add a known amount of an internal standard that has a resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of interest) for accurate quantification.

    • The progress of the reaction can be followed by acquiring spectra at different time points.

  • Data Analysis:

    • Identify characteristic peaks for the starting material and the product. For this compound, the methyl group or the aromatic protons could be used.

    • Integrate the signals of the starting material and the product.

    • Calculate the conversion by comparing the integral of a product peak to the sum of the integrals of the corresponding peaks for the product and the remaining starting material.

    • If an internal standard is used, the absolute concentration of each component can be determined.

Forced Degradation Studies

Forced degradation, or stress testing, is essential in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[19][20][21][22][23] This information is crucial for developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of this compound to the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature. The ethyl carbonate group is likely susceptible to basic hydrolysis.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid sample (e.g., at 80 °C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis of Stressed Samples:

    • Analyze the stressed samples at various time points using the developed HPLC method.

    • The goal is to achieve 5-20% degradation of the parent compound.

    • The HPLC method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

  • Peak Purity Analysis:

    • Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting.

Logical Relationship of Analytical Techniques in Drug Development:

DrugDev cluster_dev Method Development cluster_monitor Reaction Monitoring cluster_stability Stability Assessment HPLC_Dev HPLC Method Development Reaction_Monitoring In-Process Control & Kinetic Studies HPLC_Dev->Reaction_Monitoring Forced_Degradation Forced Degradation Studies HPLC_Dev->Forced_Degradation Provides Stability-Indicating Method GCMS_Dev GC-MS Method Development GCMS_Dev->Reaction_Monitoring NMR_Dev NMR Method Development NMR_Dev->Reaction_Monitoring Reaction_Monitoring->Forced_Degradation Identifies Impurities Stability_Testing Long-Term Stability Testing Forced_Degradation->Stability_Testing Informs on Degradation Pathways

Caption: Interplay of analytical methods in development.

Conclusion

The successful monitoring of chemical reactions involving this compound relies on a strategic combination of analytical techniques. HPLC with UV detection serves as a robust quantitative tool, GC-MS offers high sensitivity for volatile components, and NMR spectroscopy provides invaluable structural insights. By following the detailed protocols for method development and implementing forced degradation studies, researchers can gain a thorough understanding of the reaction kinetics, impurity profiles, and stability of this molecule. This comprehensive analytical approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Tsikas, D., & Gutzki, F. M. (2010). Quantification of carbonate by gas chromatography-mass spectrometry. PubMed. [Link]

  • St. John, S. E., et al. (2024). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]

  • Tsikas, D., & Gutzki, F. M. (2010). Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Agilent Technologies. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. Agilent. [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring?. Chromatography Today. [Link]

  • Tsikas, D., & Gutzki, F. M. (2010). Quantification of Carbonate by Gas Chromatography−Mass Spectrometry. ACS Publications. [Link]

  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. [Link]

  • Scribd. (n.d.). GC-MS Method for Carbonate Quantification. Scribd. [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Jasiński, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [Link]

  • Bruker. (n.d.). Reaction Monitoring. Bruker. [Link]

  • Yoshino, K., et al. (2008). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

  • Advanced Materials Technology. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Fused-Core. [Link]

  • Advanced Materials Technology. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Advanced Materials Technology. [Link]

  • ACD/Labs. (2022). What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • ResearchGate. (2025). Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. ResearchGate. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]

  • ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

  • YouTube. (2021). Reaction Monitoring by NMR. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and optimize your reaction yield and purity.

Synthesis Overview

The synthesis of this compound is typically a two-step process starting from 4-chloro-2-methylphenol.

  • Step 1: Regioselective Iodination. This step involves the electrophilic aromatic substitution of an iodine atom onto the 4-chloro-2-methylphenol ring to produce the key intermediate, 4-chloro-5-iodo-2-methylphenol. Achieving the correct regioselectivity is often the primary challenge.

  • Step 2: O-Acylation (Carbonate Formation). The phenolic hydroxyl group of the intermediate is then acylated using ethyl chloroformate in the presence of a base to yield the final carbonate product.

Synthesis_Overview A 4-Chloro-2-methylphenol (Starting Material) B 4-Chloro-5-iodo-2-methylphenol (Intermediate) A->B Step 1: Iodination (e.g., I₂, Oxidizing Agent) C 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (Final Product) B->C Step 2: O-Acylation (Ethyl Chloroformate, Base)

Caption: Overall workflow for the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part 1: Issues During Iodination of 4-Chloro-2-methylphenol

Question: My overall iodination yield is very low. What are the common causes and how can I fix this?

Answer: Low yields in electrophilic iodination reactions of phenols often stem from several factors:

  • Ineffective Iodinating Agent: Molecular iodine (I₂) by itself is a weak electrophile. Its reaction with activated rings like phenols requires an oxidizing agent to generate a more potent electrophilic species (like I⁺ or a carrier).[1]

    • Solution: Ensure you are using an appropriate iodination system. A common and effective method involves combining molecular iodine with an oxidizing agent like hydrogen peroxide or iodic acid in an aqueous or alcoholic solvent.[2][3] Another approach is using N-Iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[1]

  • Reaction Reversibility: The iodination reaction can be reversible, as the byproduct hydrogen iodide (HI) is a strong reducing agent that can convert the iodo-product back to the starting phenol.

    • Solution: The oxidizing agent used to activate the iodine also serves to oxidize the generated iodide (I⁻ from HI) back to I₂, thus driving the reaction forward.[1] Using a base to scavenge the HI produced can also be effective, although this can complicate the reaction medium.

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction rate.

    • Solution: Systematically optimize your reaction conditions. Most iodinations of phenols proceed well at temperatures ranging from room temperature to around 60-70°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Question: I'm getting a mixture of iodo-isomers instead of the desired 4-chloro-5-iodo-2-methylphenol. How can I improve regioselectivity?

Answer: This is the most critical challenge in this synthesis. The hydroxyl and methyl groups are strong ortho-, para-directing activators, while the chlorine is a deactivating ortho-, para-director. The desired 5-iodo position is meta to the powerful hydroxyl directing group, making it electronically disfavored.

  • Understanding the Problem: Direct iodination will preferentially occur at the positions ortho and para to the hydroxyl group (positions 3 and 6).

  • Potential Solutions:

    • Steric Hindrance: The existing methyl group at position 2 provides some steric hindrance at the adjacent 3-position, which may slightly disfavor substitution there compared to the 5-position. However, this effect is often insufficient on its own.

    • Advanced Reagent Systems: Certain iodination reagents and conditions can alter regioselectivity. Systems involving silver salts, such as Ag₂SO₄/I₂, have been shown to influence the position of iodination on chlorinated aromatic compounds, sometimes favoring substitution para to a chlorine atom.[1] This could potentially favor the desired 5-iodo product.

    • Alternative Synthetic Route: If direct iodination proves unselective, consider an alternative strategy. For example, starting with a different precursor where the directing groups favor the desired substitution pattern, followed by modification to the target intermediate. A Sandmeyer-type reaction starting from an appropriately substituted aniline (e.g., 5-amino-4-chloro-2-methylphenol) could provide a highly regioselective route to the iodo-intermediate.[4]

Question: I'm observing significant di- and tri-iodination. How can I prevent this overreaction?

Answer: The activated nature of the phenol ring makes it susceptible to multiple substitutions.

  • Control Stoichiometry: Carefully control the molar equivalents of your iodinating agent. Use no more than 1.0 to 1.1 equivalents of the iodine source relative to the 4-chloro-2-methylphenol.

  • Slow Addition: Add the iodinating reagent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second iodination on the already-formed mono-iodo product.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can increase selectivity for the mono-iodinated product by slowing down the overall reaction rate.

Part 2: Issues During Carbonate Formation

Question: The conversion of my 4-chloro-5-iodo-2-methylphenol to the ethyl carbonate is poor. What's going wrong?

Answer: Low conversion in this O-acylation step is typically linked to issues with the deprotonation of the phenol or the stability of the acylating agent.

  • Insufficient Deprotonation: The reaction proceeds via the nucleophilic attack of the phenoxide ion on ethyl chloroformate.[5] If the phenol is not fully deprotonated, the reaction will be slow or incomplete.

    • Solution: Use a suitable base. For simple laboratory scale, organic bases like triethylamine or pyridine in an aprotic solvent (like dichloromethane or THF) are common. For a more robust reaction, inorganic bases like potassium carbonate or sodium hydroxide can be used, often in a two-phase system.[6] Ensure you use at least one equivalent of the base.

  • Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly sensitive to moisture. It reacts with water to produce ethanol, CO₂, and hydrochloric acid (HCl).[7] This not only consumes your reagent but the generated HCl will neutralize your base and the phenoxide, halting the reaction.

    • Solution: Work under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and a dry inert atmosphere (e.g., nitrogen or argon).[8]

  • Decomposition of Ethyl Chloroformate: Ethyl chloroformate can decompose upon heating, releasing toxic fumes and byproducts.[9][10][11][12]

    • Solution: Maintain a low reaction temperature. These reactions are often run at 0°C and allowed to slowly warm to room temperature. Avoid excessive heating.

Question: I am struggling with a messy, biphasic reaction that is difficult to stir and gives low yields. Are there better methods?

Answer: This is a classic scenario where Phase Transfer Catalysis (PTC) can dramatically improve results. PTC is ideal for reacting a water-soluble nucleophile (like sodium or potassium phenoxide, formed by using NaOH or K₂CO₃ in water) with an organic-soluble electrophile (like ethyl chloroformate in a solvent like dichloromethane).

  • How PTC Works: A phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) transports the phenoxide anion from the aqueous phase into the organic phase, where it can readily react with the ethyl chloroformate. This avoids the need for anhydrous conditions and can lead to rapid, clean, and high-yielding reactions.[6][13]

  • Implementation:

    • Dissolve the 4-chloro-5-iodo-2-methylphenol in an organic solvent (e.g., dichloromethane).

    • Add an aqueous solution of a base (e.g., 10% NaOH).

    • Add a catalytic amount (1-5 mol%) of a phase transfer catalyst.

    • Cool the mixture (e.g., to 0°C) and add the ethyl chloroformate dropwise with vigorous stirring.

    • The reaction is often complete within minutes to a few hours at low temperatures.[6]

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., DCM) ArOH Ar-OH ArO_Na Ar-O⁻ Na⁺ ArOH->ArO_Na + NaOH PTC_Q_ArO Q⁺Ar-O⁻ (Ion Pair) ArO_Na->PTC_Q_ArO + Q⁺X⁻ NaOH NaOH EtOCOCl EtO-CO-Cl Product Ar-O-CO-OEt EtOCOCl->Product + Ar-O⁻ Q⁺ PTC_Q_X Q⁺X⁻ (Catalyst) Product->PTC_Q_X + Cl⁻ PTC_Q_ArO->EtOCOCl Reacts

Caption: Phase Transfer Catalysis (PTC) workflow.

Part 3: Purification Challenges

Question: How can I effectively separate the final product from unreacted 4-chloro-5-iodo-2-methylphenol?

Answer: The key difference between the product (an ester) and the starting material (a phenol) is the acidic proton on the hydroxyl group. This can be exploited for an effective separation.

  • Alkaline Wash (Extraction): After the reaction is complete, dilute the organic layer with a suitable solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a dilute aqueous base, such as 5% sodium hydroxide or 1 M sodium carbonate solution.

    • The unreacted phenolic starting material will be deprotonated to form a water-soluble sodium phenoxide salt and will be extracted into the aqueous layer.

    • The neutral ethyl carbonate product will remain in the organic layer.

  • Follow-up: After the base wash, wash the organic layer with water and then brine to remove residual base and salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Chromatography: If impurities remain, silica gel column chromatography is a standard final purification step. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the reaction of a phenoxide with ethyl chloroformate?

The reaction is a classic nucleophilic acyl substitution . The electron-rich phenoxide anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to form the final carbonate ester product.

Q2: What are the critical safety precautions when handling ethyl chloroformate?

Ethyl chloroformate is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[14]

  • Toxicity & Corrosivity: It is very toxic by inhalation and corrosive to the skin, eyes, and respiratory tract.[7][12] Permanent damage is possible.

  • Flammability: It is a highly flammable liquid with a low flash point.[7] Keep it away from heat, sparks, and open flames.

  • Reactivity: It reacts with water, sometimes violently, to produce corrosive hydrogen chloride gas.[7][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.

Q3: Can I use a different base, like pyridine, for the carbonate formation?

Yes, pyridine is often used as both a base and a catalyst in acylation reactions. It deprotonates the phenol and also activates the chloroformate by forming a more reactive N-acylpyridinium intermediate. However, it is toxic and can be difficult to remove completely during workup. For scalability and ease of purification, using an inorganic base with or without a phase transfer catalyst is often preferred.

Q4: My final product appears oily, but I expect a solid. What should I check?

First, verify the expected physical state from literature or supplier data for a high-purity sample. If it is expected to be a solid, an oily appearance suggests the presence of impurities. This could be residual solvent, unreacted starting materials, or side products. Re-purifying via another alkaline wash followed by column chromatography or recrystallization from a suitable solvent system should be attempted.

Data Summary Table

ParameterRecommendation / ObservationRationale
Iodination Reagent I₂ with H₂O₂ or NIS/PTSAGenerates a more potent electrophile than I₂ alone, improving reaction rate and yield.[1][2]
Iodination Control Slow addition of ≤1.1 eq. reagent at low temp.Minimizes di- and tri-iodination by keeping electrophile concentration low.
Carbonate Formation Strictly anhydrous conditions (if not using PTC)Ethyl chloroformate readily hydrolyzes in the presence of water, killing the reaction.[7]
Base for Acylation K₂CO₃ or NaOH with a Phase Transfer CatalystProvides a robust, high-yield method that avoids strictly anhydrous conditions and simplifies workup.[6][13]
Temperature Control 0°C to Room Temperature for acylationPrevents thermal decomposition of ethyl chloroformate and reduces side reactions.[10][11]
Primary Purification Liquid-liquid extraction with dilute aq. NaOHExploits the acidity of the unreacted phenol to separate it from the neutral carbonate product.

Standard Protocol: Carbonate Formation via Phase Transfer Catalysis

This protocol is a representative example and should be optimized for your specific scale and equipment.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-iodo-2-methylphenol (1.0 eq.).

  • Dissolution: Add dichloromethane (approx. 10 mL per gram of phenol) to dissolve the starting material.

  • Aqueous Base: In a separate container, prepare a 10% (w/v) aqueous solution of sodium hydroxide. Add this solution (2.0 eq. of NaOH) to the reaction flask.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.02 eq.) to the biphasic mixture.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is between 0-5°C.

  • Reagent Addition: Add ethyl chloroformate (1.2 eq.) dropwise via syringe over 15-20 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: Allow the reaction to stir vigorously at 0-5°C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours. Monitor reaction completion by TLC.

  • Workup: Once complete, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, and saturated NaCl (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography if necessary.

References

  • Vertex AI Search. (n.d.). Ethyl chloroformate decomposition. Retrieved January 20, 2026.
  • Various Authors. (2025). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved January 20, 2026.
  • Various Authors. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved January 20, 2026.
  • Johnson, R. L. (1975). The thermal decomposition of ethyl chloroformate.
  • Johnson, R. L. (1975).
  • LANXESS. (n.d.).
  • NOAA. (n.d.).
  • Various Authors. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online.
  • Halpern, M. (n.d.).
  • Various Authors. (2000). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 20, 2026.
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Wikipedia. (n.d.).
  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.
  • Google Patents. (1998).
  • PubChem. (n.d.). Ethyl chloroformate.
  • Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE.
  • Pasanen, M., et al. (2020). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC - NIH.
  • Giampieri, L., et al. (2021).
  • Organic Chemistry Portal. (n.d.).
  • Various Authors. (n.d.).
  • Fang, S., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH.
  • BenchChem. (2025).
  • BLD Pharm. (n.d.). 4-CHLORO-2-IODO-5-METHYLPHENOL.
  • Kubelka, T., et al. (2015).
  • Sigma-Aldrich. (n.d.). 4-Iodo-2-methylphenol.
  • Toniolo, A., et al. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers.
  • ResearchGate. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions | Request PDF.
  • da Silva, F. G., et al. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.
  • Chembase.cn. (2025). 4-chloro-2-methylphenol.
  • King-Pharm. (n.d.).
  • ChemicalBook. (n.d.). 4-Chloro-5-iodo-2-methyl-phenol.
  • Reddy, G. R., et al. (2014). Unusual Reactivity of Nitronates with an Aryl Alkyl Carbonate: Synthesis of alpha-Amino Esters. JNCASR Institutional Repository.
  • Google Patents. (2020). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Google Patents. (2013). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • BenchChem. (2025). methylphenol (2-Iodo-p-cresol).
  • Google Patents. (2011).
  • Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Azim, E., et al. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine).
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Google Patents. (n.d.). CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.

Sources

Side reactions and byproducts in 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of your experiments and achieve optimal results.

Introduction to the Chemistry

The synthesis of this compound typically involves the O-acylation of 4-Chloro-5-iodo-2-methylphenol with ethyl chloroformate in the presence of a base. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. Understanding these potential pitfalls is key to successful synthesis.

This guide will address common challenges such as incomplete reactions, the formation of byproducts through hydrolysis and competing acylation pathways, and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or appears to be incomplete. What are the likely causes?

A1: Several factors can lead to a sluggish or incomplete reaction:

  • Insufficiently strong base: The phenoxide anion is the active nucleophile in this reaction. If the base used is not strong enough to deprotonate the 4-Chloro-5-iodo-2-methylphenol effectively, the reaction rate will be significantly reduced. Consider using a stronger base such as potassium carbonate or triethylamine.

  • Low reaction temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Poor solubility of reactants: Ensure that all reactants are adequately dissolved in the chosen solvent. If the phenol or base is not fully soluble, the reaction will be limited by the rate of dissolution.

Q2: I am observing a significant amount of an impurity with a similar polarity to my product. What could it be?

A2: A common byproduct in the acylation of phenols is the C-acylated isomer. Instead of the desired O-acylation to form the carbonate, the ethyl carbonate group may attach directly to the aromatic ring. This is a form of Friedel-Crafts acylation.[1] While this typically requires a Lewis acid catalyst, certain conditions can promote its formation. Additionally, the desired O-acylated product can undergo a Fries rearrangement to the C-acylated product, especially if the reaction mixture becomes acidic.

Q3: After quenching the reaction, my aqueous layer is very acidic. Is this normal?

A3: Yes, this is expected. The reaction of ethyl chloroformate with the phenol releases a molecule of hydrochloric acid (HCl) for every molecule of product formed. The base in the reaction is intended to neutralize this HCl. If the aqueous layer is highly acidic, it may indicate that an insufficient amount of base was used, which can also lead to incomplete reaction and potential degradation of the product.

Q4: My final product seems to be degrading over time, even during storage. Why is this happening?

A4: Carbonates, especially those derived from electron-deficient phenols, can be susceptible to hydrolysis.[2][3] Exposure to moisture, even atmospheric humidity, can lead to the slow decomposition of the product back to the starting phenol and ethanol, with the release of carbon dioxide.[4] It is crucial to store the purified product under anhydrous conditions, for instance, in a desiccator or under an inert atmosphere.[5][6]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction due to weak base or low temperature. 2. Hydrolysis of ethyl chloroformate. 3. Hydrolysis of the product during workup.1. Use a stronger, non-nucleophilic base (e.g., potassium carbonate, triethylamine). Optimize the reaction temperature by incremental increases. 2. Ensure all reagents and solvents are anhydrous. Add the ethyl chloroformate slowly to a cooled solution of the phenol and base to minimize its reaction with any trace water.[4] 3. Use a mild aqueous workup and minimize the time the product is in contact with the aqueous phase. Ensure the organic extracts are thoroughly dried before solvent removal.
Presence of Starting Phenol in Product 1. Insufficient ethyl chloroformate. 2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of ethyl chloroformate. 2. Refer to the solutions for "Low Yield of Product".
Formation of High Molecular Weight Byproducts 1. Reaction of the product with unreacted phenoxide. 2. Polymerization of impurities.1. Control the stoichiometry carefully. Add the ethyl chloroformate to the solution of the phenol and base, rather than the other way around. 2. Ensure the purity of your starting materials.
Difficult Purification (Product and Impurities have similar Rf values) 1. Presence of isomeric byproducts (C-acylation). 2. Presence of other structurally similar impurities.1. Optimize reaction conditions to favor O-acylation (kinetic control) by using a suitable base and avoiding acidic conditions. Column chromatography with a less polar solvent system may help in separation. 2. Consider recrystallization or preparative HPLC for challenging separations.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Chloro-5-iodo-2-methylphenol

  • Ethyl chloroformate (freshly distilled)

  • Potassium carbonate (anhydrous, finely powdered)

  • Anhydrous acetone

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-5-iodo-2-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.2 eq) dropwise to the suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 100% hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Chemistry

Main Reaction and Key Side Reactions

The following diagram illustrates the desired O-acylation reaction and the two primary side reactions: hydrolysis of the reagent and C-acylation of the phenol.

Phenol 4-Chloro-5-iodo-2-methylphenol Product 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate (Desired Product) Phenol->Product O-Acylation (Desired Reaction) C_Acylation_Product C-Acylated Byproduct Phenol->C_Acylation_Product C-Acylation (Side Reaction) EtCF Ethyl Chloroformate EtCF->Product Hydrolysis_Product Ethanol + CO2 EtCF->Hydrolysis_Product Hydrolysis EtCF->C_Acylation_Product Base Base (e.g., K2CO3) Base->Product Water H2O (Trace) Water->Hydrolysis_Product Start Low Yield Observed Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Analyze_Byproducts Analyze Crude Mixture (TLC, NMR) Check_Conditions->Analyze_Byproducts Incomplete_Reaction Starting Material Present? Analyze_Byproducts->Incomplete_Reaction Hydrolysis Evidence of Hydrolysis? Incomplete_Reaction->Hydrolysis No Optimize_Base Optimize Base (Strength, Amount) Incomplete_Reaction->Optimize_Base Yes Anhydrous_Techniques Implement Strict Anhydrous Techniques Hydrolysis->Anhydrous_Techniques Yes Purification_Loss Consider Purification Losses Hydrolysis->Purification_Loss No Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp End Yield Improved Optimize_Temp->End Anhydrous_Techniques->End

Caption: A troubleshooting workflow for addressing low product yield.

References

  • Wikipedia. Ethyl chloroformate. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents.
  • New Jersey Department of Health. Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR. [Link]

  • ResearchGate. (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. [Link]

  • Journal of the American Chemical Society. The Kinetics of the Alkaline Hydrolysis of Ethyl Carbonate and of Potassium Ethyl Carbonate. [Link]

  • Google Patents. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol.
  • Google Patents.
  • Google Patents.
  • ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • VanDeMark Chemical. ETHYL CHLOROFORMATE ECF. [Link]

  • ACS Publications. Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry. [Link]

  • European Patent Office. A METHOD AND PLANT FOR PURIFYING ETHYLENE CARBONATE. EP 4467216 A1. [Link]

  • National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. [Link]

  • Dalhousie University. Hydrolysis of Ethylene Carbonate with Water and Hydroxide under Battery Operating Conditions. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • PubChem. Ethyl chloroformate. [Link]

  • MDPI. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • WIPO Patentscope. WO/2023/066026 METHOD FOR PURIFYING ETHYLENE CARBONATE BY MEANS OF DYNAMIC CRYSTALLIZATION. [Link]

  • ResearchGate. Acylation of phenol on solid acids: Study of the deactivation mechanism. [Link]

  • ResearchGate. Study on kinetics of catalytic hydrolyzation of ethylene carbonate. [Link]

  • Technical University of Munich. Hydrolysis of ethylene carbonate with water and hydroxide under battery operating conditions. [Link]

  • Google Patents. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • Sulzer. Ultra-pure ethylene carbonate. [Link]

  • University of Calgary. Ch24 - Acylation of phenols. [Link]

  • Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and application of this versatile building block in cross-coupling reactions. Our focus is on providing practical, field-proven insights to anticipate and resolve challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a highly functionalized aromatic compound primarily designed for use in palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms (iodine and chlorine) at distinct positions on the phenyl ring allows for selective, sequential functionalization. The ethyl carbonate group serves as a protecting group for the phenolic hydroxyl, which can be sensitive to the conditions of many cross-coupling reactions.

Q2: Why is the phenolic hydroxyl group protected as an ethyl carbonate?

A2: The free phenolic hydroxyl group is acidic and can interfere with many organometallic cross-coupling reactions. It can react with bases, organometallic reagents, and catalysts, leading to side reactions and reduced yields. The ethyl carbonate group is a robust protecting group that is stable under the conditions of many common cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2] It can be readily removed under basic or acidic conditions after the desired modifications to the aromatic ring have been made.

Q3: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A3: The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond. Consequently, the iodine atom is much more reactive towards oxidative addition to a palladium(0) catalyst.[3] This difference in reactivity allows for selective cross-coupling at the 5-position (where the iodine is located) while leaving the 4-position (with the chlorine) intact for a subsequent, different cross-coupling reaction.

Q4: Can I perform a double cross-coupling reaction to substitute both the iodine and chlorine atoms?

A4: Yes, it is possible to perform a double cross-coupling reaction. However, this typically requires harsher reaction conditions to activate the less reactive carbon-chlorine bond. For a selective double coupling with two different partners, a sequential one-pot or a stepwise approach is recommended. The first coupling would be performed under milder conditions to target the iodo-position, followed by a change in catalyst, ligand, and/or an increase in temperature to facilitate the second coupling at the chloro-position.

Troubleshooting Guides

Synthesis of this compound

The synthesis of the target compound can be approached in a two-step sequence starting from the commercially available 4-chloro-2-methylphenol.

Step 1: Iodination of 4-Chloro-2-methylphenol

  • Issue: Low yield or incomplete iodination.

    • Probable Cause: Insufficiently activated iodinating agent or side reactions.

    • Troubleshooting:

      • Ensure the use of a suitable iodinating agent such as N-iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile or DMF.

      • The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid, can enhance the electrophilicity of the iodine source.

      • Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times which can lead to the formation of di-iodinated byproducts.

      • Purification by column chromatography is often necessary to separate the desired product from unreacted starting material and any regioisomers.

  • Issue: Formation of multiple regioisomers.

    • Probable Cause: The directing effects of the hydroxyl and methyl groups can lead to iodination at different positions.

    • Troubleshooting:

      • The primary site of iodination for 4-chloro-2-methylphenol is ortho to the hydroxyl group and meta to the chlorine, yielding 4-chloro-2-iodo-6-methylphenol. To obtain the desired 4-chloro-5-iodo-2-methylphenol, an alternative synthetic route may be required, potentially starting from a different precursor or utilizing a Sandmeyer reaction on an appropriately substituted aniline.

Step 2: Protection of the Phenolic Hydroxyl Group

  • Issue: Incomplete reaction or low yield of the ethyl carbonate.

    • Probable Cause: Inadequate base or reactive chloroformate.

    • Troubleshooting:

      • Use a non-nucleophilic base such as pyridine or a hindered amine like triethylamine or diisopropylethylamine to neutralize the HCl generated during the reaction.

      • Ensure that the ethyl chloroformate is fresh and has not been hydrolyzed by atmospheric moisture.[4]

      • The reaction should be performed under anhydrous conditions and at a low temperature (e.g., 0 °C) to minimize side reactions.

      • Aqueous workup is necessary to remove the amine hydrochloride salt.

Optimizing Cross-Coupling Reactions

The key to successfully using this compound is to leverage the differential reactivity of the C-I and C-Cl bonds.

General Troubleshooting for Selective Cross-Coupling at the Iodo-position:

Problem Potential Cause Recommended Solution
Low or no conversion Inactive catalyst, inappropriate ligand or base, low reaction temperature.Use a high-activity palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). Select a suitable ligand and base combination for the specific reaction (see protocols below). Ensure the reaction temperature is appropriate for the chosen catalyst system.
Reaction at the chloro-position (loss of selectivity) Reaction conditions are too harsh (high temperature, prolonged reaction time).Reduce the reaction temperature and time. Use a less reactive catalyst/ligand system that is selective for C-I bond activation. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Homocoupling of the coupling partner Presence of oxygen, inappropriate catalyst or reaction conditions.Degas all solvents and reagents thoroughly. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. For Sonogashira coupling, consider using copper-free conditions to minimize alkyne homocoupling.[5]
Deprotection of the ethyl carbonate group Use of a strongly basic or acidic reaction medium.Employ milder bases such as K₂CO₃ or Cs₂CO₃. Avoid strongly acidic conditions. If deprotection is unavoidable, consider a one-pot deprotection following the coupling reaction.
Hydrodehalogenation (loss of halogen) Presence of a hydrogen source and a catalyst capable of promoting this side reaction.Ensure anhydrous conditions. Use a well-defined palladium precatalyst. The choice of ligand can also influence the extent of this side reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a generalized two-step procedure based on standard organic chemistry transformations.

Step A: Iodination of 4-chloro-2-methylphenol

  • Dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5-iodo-2-methylphenol.

Step B: Ethyl Carbonate Protection

  • Dissolve 4-chloro-5-iodo-2-methylphenol (1.0 eq) in an anhydrous solvent like dichloromethane or THF under an inert atmosphere.

  • Add pyridine or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add ethyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Protocol 2: Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling at the iodo-position.

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Deprotection of the Ethyl Carbonate Group
  • Dissolve the ethyl carbonate-protected product in a suitable solvent (e.g., methanol or ethanol).

  • Add a base such as sodium hydroxide or potassium carbonate (2-3 eq) dissolved in a minimal amount of water.

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to obtain the deprotected phenol.

Visualizing the Workflow

The following diagram illustrates the synthetic and application workflow for this compound.

workflow cluster_synthesis Synthesis cluster_application Application start 4-Chloro-2-methylphenol iodination Iodination (NIS) start->iodination phenol 4-Chloro-5-iodo-2-methylphenol iodination->phenol protection Protection (Ethyl Chloroformate) phenol->protection target 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate protection->target coupling Selective Cross-Coupling (e.g., Suzuki, Sonogashira) target->coupling product1 Coupled Product coupling->product1 deprotection Deprotection product1->deprotection further_coupling Further Cross-Coupling (at Chloro-position) product1->further_coupling final_product Final Product (Phenol) deprotection->final_product product2 Di-substituted Product further_coupling->product2

Caption: Synthetic and application workflow.

Logical Relationships in Troubleshooting

The following diagram outlines the decision-making process for troubleshooting a failed or low-yielding selective cross-coupling reaction.

troubleshooting cluster_sm_consumed Starting Material Consumed cluster_sm_not_consumed Starting Material Not Consumed start Low/No Product check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No side_reactions Check for Side Products: - Homocoupling - Deprotection - Hydrodehalogenation sm_yes->side_reactions check_reagents Check Reagent Quality: - Catalyst Activity - Anhydrous Solvents - Fresh Base sm_no->check_reagents optimize_selectivity Optimize for Selectivity: - Lower Temperature - Change Ligand/Base - Shorter Reaction Time side_reactions->optimize_selectivity optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Different Catalyst/Ligand - Change Solvent check_reagents->optimize_conditions

Caption: Troubleshooting decision tree.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Successive Substitution of Halogens in 4‐Chloro‐6‐iodoquinoline by Aryl Groups in Cross‐Coupling Reactions with Arylboronic Acids. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Protecting Groups. University of California, Irvine. [Link]

  • Ethyl chloroformate. PubChem. [Link]

  • Alcohol or phenol synthesis by carbonate cleavage. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. [Link]

Sources

Overcoming solubility issues with 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings, with a primary focus on overcoming solubility issues. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive laboratory experience.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers often face challenges in dissolving this compound, an aryl halide with a carbonate ester functional group. Its structure suggests low polarity and a high likelihood of being poorly soluble in aqueous solutions.[1][2] This guide provides a systematic approach to achieving complete dissolution for your experiments.

Q1: My stock solution of this compound is cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation indicates that the compound has not fully dissolved or has fallen out of solution. This can be due to an inappropriate solvent choice, insufficient solvent volume, or low temperature. Here is a stepwise approach to address this:

Step 1: Solvent Selection & Optimization

The principle of "like dissolves like" is paramount. Given the non-polar nature of aryl halides, initial solvent choices should be organic.[2]

  • Initial Solvent Recommendations: Start with common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Tetrahydrofuran (THF). These are often effective for compounds with poor water solubility.[3]

  • Protocol for Solvent Testing:

    • Weigh a small, precise amount of your compound (e.g., 1 mg) into a clean vial.

    • Add a measured volume of the chosen solvent (e.g., 100 µL) to create a concentrated stock.

    • Vortex thoroughly for 1-2 minutes.

    • Visually inspect for any undissolved particles against a dark background.

    • If not fully dissolved, incrementally add more solvent and repeat vortexing until dissolution is achieved. Record the final concentration.

Step 2: The Power of Co-solvents

If your experimental system requires an aqueous buffer, a co-solvent system is a highly effective strategy.[4][5][6] Co-solvents act as a bridge between the non-polar solute and the polar aqueous phase.[7]

  • Commonly Used Co-solvents: Ethanol, PEG 400, and propylene glycol are frequently used in biological and pharmaceutical research.[7][8]

  • Experimental Workflow for Co-solvent Systems:

    • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol.

    • In a separate tube, prepare your final aqueous buffer.

    • While vortexing the aqueous buffer, slowly add the concentrated organic stock solution dropwise. This gradual addition helps prevent the compound from precipitating out.

    • Crucial Note: The final concentration of the organic co-solvent should be kept to a minimum, as high concentrations can be toxic to cells or interfere with assays. A final concentration of less than 1% (v/v) is generally recommended.

Q2: I've tried common organic solvents, but I'm still struggling to dissolve the compound at my desired concentration. What are my next steps?

A2: If standard room temperature dissolution in common solvents is insufficient, you can employ physical methods to enhance solubility.

Method 1: The Effect of Temperature

For many organic solids, solubility increases with temperature.[9][10][11]

  • Protocol for Gentle Heating:

    • Prepare a suspension of the compound in your chosen solvent.

    • Gently warm the solution in a water bath (e.g., 37°C to 50°C).

    • While warming, continue to agitate or vortex the solution.

    • Once dissolved, allow the solution to slowly cool to room temperature.

    • Important: Always check the compound's stability at elevated temperatures. For many organic compounds, solubility can increase significantly with a modest temperature rise.[11][12]

Method 2: Sonication

Ultrasonic energy can help break down solute aggregates and accelerate the dissolution process.

  • Procedure:

    • Place your vial containing the compound and solvent into a sonicator bath.

    • Sonicate for 5-15 minute intervals.

    • Visually inspect for dissolution. Be mindful that prolonged sonication can generate heat.

Method 3: Utilizing Surfactants

Surfactants can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[13][14] Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate non-polar compounds, effectively solubilizing them.[15][16][17]

  • Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological applications due to their lower toxicity.[17]

  • General Protocol:

    • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

    • Add the this compound to this solution.

    • Vortex and/or sonicate until the compound is dissolved.

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical progression for troubleshooting solubility issues with this compound.

SolubilityWorkflow start Start: Insoluble Compound solvent Step 1: Solvent Selection Test DMSO, DMF, THF start->solvent dissolved1 Dissolved? solvent->dissolved1 cosolvent Step 2: Aqueous System? Use Co-solvent (e.g., Ethanol, PEG 400) dissolved1->cosolvent No end End: Solubilized Compound dissolved1->end Yes dissolved2 Dissolved? cosolvent->dissolved2 physical Step 3: Physical Methods Gentle Heating (37-50°C) Sonication dissolved2->physical No dissolved2->end Yes dissolved3 Dissolved? physical->dissolved3 surfactant Step 4: Advanced Technique Use Surfactants (e.g., Tween® 80) dissolved3->surfactant No dissolved3->end Yes surfactant->end

Caption: A stepwise decision-making workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q: What is the expected aqueous solubility of this compound?

Q: Can I prepare a highly concentrated stock solution in DMSO and store it?

A: Yes, DMSO is an excellent choice for creating high-concentration stock solutions of poorly water-soluble compounds.[3] For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.

Q: Are there any solvents I should avoid?

A: Avoid using purely aqueous buffers as the primary solvent. Also, be cautious with highly volatile solvents like diethyl ether or dichloromethane for preparing stock solutions that will be stored, due to potential evaporation and concentration changes over time.

Q: How does particle size affect solubility?

A: Reducing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[18][19] While you may receive the compound as a fine powder, if you encounter persistent solubility issues with larger crystals, techniques like micronization could be considered, though this is typically performed during the manufacturing process.[20]

Q: Could heating the compound to a high temperature cause it to degrade?

A: Yes, thermal degradation is a possibility for any organic compound. It is crucial to use only gentle warming (e.g., not exceeding 50-60°C) unless you have data on the compound's thermal stability. Always monitor for color changes or other signs of degradation.

Summary of Recommended Solvents and Techniques

Technique Description Key Considerations
Primary Solvents Use of polar aprotic solvents.Start with DMSO, DMF, or THF.
Co-solvency Dissolving in a water-miscible organic solvent first, then diluting into an aqueous buffer.[4][6]Keep the final organic solvent concentration low (typically <1% v/v).
Gentle Heating Increasing the temperature of the solvent to increase solubility.[9][10]Do not overheat to avoid degradation. A range of 37-50°C is a good starting point.
Sonication Using ultrasonic energy to break up solute particles.Can be combined with gentle heating. Avoid prolonged exposure that may heat the sample.
Surfactants Using agents that form micelles to encapsulate and dissolve the compound in aqueous media.[15][16]Choose a biocompatible, non-ionic surfactant like Tween® 80 for biological assays.

References

  • Wikipedia. Cosolvent. [Link]

  • Al-Akayleh, F., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 4.
  • Wisdomlib. Co-solvency: Significance and symbolism. [Link]

  • Slideshare. Cosolvency. [Link]

  • Al-Akayleh, F., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Biomedical and Pharmacology Journal, 15(1), 231-240.
  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1473-1477.
  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Slideshare. Methods of solubility enhancements. [Link]

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Al-Akayleh, F., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(11), 3519.
  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 378-384.
  • YouTube. Solubility 3 Temperature dependence of aqueous solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Quora. Why does the solubility of gases increase with temperature in an organic solvent?[Link]

  • Google Patents.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Filo. (2023). Why are aryl halides insoluble in water?[Link]

  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]

  • Quora. Aryl halides are insoluble in water but soluble in organic compounds. Why?[Link]

  • Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. [Link]

  • National Center for Biotechnology Information. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • ACS Figshare. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • cgcijctr. Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. [Link]

  • ResearchGate. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF. [Link]

Sources

Stability issues and degradation of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity of your results.

Introduction to the Molecule

This compound is a halogenated aromatic compound containing an ethyl carbonate functional group. While specific data on this molecule is limited, its structure suggests potential stability challenges common to aryl carbonates and halogenated compounds. This guide synthesizes established principles of organic chemistry to proactively address potential issues. The carbonate group, while generally more stable than an ester, can be susceptible to hydrolysis under certain conditions.[1][2] The presence of chloro and iodo substituents on the phenyl ring may also influence its reactivity and degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for aryl ethyl carbonates?

A1: The most common degradation pathway for aryl ethyl carbonates is hydrolysis of the carbonate linkage. This can be catalyzed by acids or bases, leading to the formation of the corresponding phenol (4-chloro-5-iodo-2-methylphenol), ethanol, and carbon dioxide. The stability of the carbonate group is influenced by steric and electronic factors.[2]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] It is crucial to protect it from moisture, strong acids, strong bases, and oxidizing agents.[3] For extended storage, maintaining a desiccated environment at low temperatures (e.g., -20°C) is recommended.

Q3: What are the initial signs of degradation I should look for?

A3: Visual inspection may reveal changes in color or the appearance of solid precipitates in a solution. Analytically, the appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC) is a primary indicator. A common degradation product to monitor for would be the corresponding phenol, 4-chloro-5-iodo-2-methylphenol.

Q4: Can the chloro and iodo substituents affect the stability of the molecule?

A4: Yes, halogen substituents can influence the electronic properties of the phenyl ring, which in turn can affect the reactivity of the carbonate group. Additionally, under certain conditions (e.g., photolysis or reaction with certain metals), the carbon-iodine or carbon-chlorine bonds could potentially undergo cleavage, though this is generally less common than carbonate hydrolysis under typical experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or loss of compound activity over time.

This is often the first sign of compound degradation.

  • Possible Cause 1: Hydrolysis of the ethyl carbonate group.

    • Explanation: The carbonate ester linkage is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions in your solvent or on glassware. Carbonates are generally more resistant to base-catalyzed hydrolysis than esters, but are still susceptible.[1][2]

    • Troubleshooting Steps:

      • Analyze for Degradants: Use an appropriate analytical method, such as HPLC-UV or LC-MS, to check for the presence of the hydrolyzed product, 4-chloro-5-iodo-2-methylphenol.

      • pH Control: Ensure all solvents and buffers are within a neutral pH range (pH 6-8). Avoid acidic or basic aqueous solutions if possible. If the experimental conditions require a non-neutral pH, consider the stability of the compound at that pH over the duration of the experiment.

      • Solvent Purity: Use high-purity, anhydrous solvents whenever possible, especially for stock solutions.

      • Fresh Solutions: Prepare solutions fresh before each experiment to minimize the time the compound is in a potentially destabilizing environment.

  • Possible Cause 2: Photodegradation.

    • Explanation: Aromatic iodides can be sensitive to light, which can induce cleavage of the carbon-iodine bond to form radical species.

    • Troubleshooting Steps:

      • Protect from Light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.

      • Minimize Light Exposure: Conduct experimental manipulations in a fume hood with the sash down or under subdued lighting conditions whenever practical.

Issue 2: Appearance of a new, unexpected peak in analytical chromatograms (e.g., HPLC, LC-MS).

This indicates the formation of one or more new chemical entities.

  • Workflow for Identification of Unknown Peaks:

    Caption: Workflow for identifying unknown degradation products.

  • Data Interpretation Table:

Observed Mass ChangePotential Degradation ProductLikely Mechanism
-72 Da4-Chloro-5-iodo-2-methylphenolHydrolysis of the ethyl carbonate group
+16 DaOxidized speciesOxidation (e.g., by air or peroxides in solvents)
-127 Da4-Chloro-2-methylphenyl ethyl carbonateDe-iodination
Issue 3: Poor solubility or precipitation of the compound from solution.

This can be due to degradation to a less soluble product or issues with the solvent system.

  • Possible Cause 1: Formation of a less soluble degradant.

    • Explanation: The phenolic degradation product may have different solubility characteristics than the parent ethyl carbonate.

    • Troubleshooting Steps:

      • Characterize the Precipitate: If possible, isolate the precipitate and analyze it by LC-MS or other suitable techniques to determine its identity.

      • Adjust Solvent System: If the precipitate is a known degradant, you may need to adjust your solvent system to accommodate both the parent compound and its degradation products, or take stricter measures to prevent degradation in the first place.

  • Possible Cause 2: Solvent Incompatibility.

    • Explanation: The compound may have limited solubility in the chosen solvent, which can be exacerbated by changes in temperature.

    • Troubleshooting Steps:

      • Solubility Testing: Perform solubility tests in a range of solvents to find the most suitable one for your application.

      • Consider Co-solvents: The use of a co-solvent (e.g., a small amount of DMSO or DMF in an aqueous buffer) can often improve solubility. Ensure the co-solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions.

  • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., acetonitrile or your experimental vehicle).

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials. Expose the vials to a range of stress conditions:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Incubate at an elevated temperature (e.g., 40°C, 60°C).

    • Photolytic: Expose to UV light.

    • Control: Keep at room temperature, protected from light.

  • Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to quantify the parent compound and any degradation products. Calculate the percentage of the parent compound remaining at each time point.

Protocol 2: HPLC Method for Purity and Stability Analysis

This is a general method that may require optimization for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizing Degradation

The primary anticipated degradation pathway is hydrolysis.

Hydrolysis_Pathway Parent 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate TransitionState Tetrahedral Intermediate Parent->TransitionState + H2O Products 4-Chloro-5-iodo-2-methylphenol + CO2 + Ethanol TransitionState->Products Catalyst H+ or OH- Catalyst->TransitionState

Caption: Proposed hydrolysis pathway of the parent compound.

References

  • Protecting Groups. (n.d.).
  • Carbonates. (n.d.). In [Book Title not provided].
  • Protecting Groups in Organic Synthesis. (n.d.). Ready Lab, UT Southwestern.
  • Safety Data Sheet. (2009). Fisher Scientific.
  • Safety Data Sheet. (2009). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025). Sigma-Aldrich.

Sources

Common pitfalls in the handling of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (CAS No. 930298-26-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this highly functionalized aromatic compound. By understanding its unique chemical characteristics, you can optimize your experimental outcomes and ensure the integrity of your results.

Compound Overview & Key Sensitivities

This compound is a poly-halogenated aromatic compound featuring two distinct reactive sites: the aryl iodide bond, which is highly susceptible to metal-catalyzed cross-coupling reactions, and the ethyl carbonate group, which can act as a protecting group for the phenol or be involved in other transformations. Its structure presents a unique combination of stability and reactivity, which, if not properly managed, can lead to experimental pitfalls.

The primary sensitivities of this molecule are:

  • Moisture (Hydrolysis): The ethyl carbonate group is an ester of carbonic acid and is susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated by the presence of water.[1][2]

  • Dehalogenation: The carbon-iodine and, to a lesser extent, the carbon-chloro bonds can be reductively cleaved, particularly under certain cross-coupling conditions, leading to undesired byproducts.

  • Thermal & Light Sensitivity: While specific data is limited, related poly-halogenated aromatic compounds can exhibit sensitivity to high temperatures and UV light, which may catalyze degradation.[3]

Property Value Source
CAS Number 930298-26-3[4]
Molecular Formula C10H10ClIO3[4]
Molecular Weight 340.54 g/mol [4]
Purity Specification ≥95%[4]
Appearance Solid (Typical)Inferred
Storage Long-term in a cool, dry place[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: The compound should be stored long-term in a cool, dry place as recommended by the supplier.[4] To elaborate, "cool" implies refrigeration (2-8°C). "Dry" is critical; the vial should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the ethyl carbonate group. For maximum shelf-life, we recommend storing the vial inside a desiccator within a refrigerator. If the compound will be used frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to minimize repeated exposure of the bulk material to atmospheric moisture and oxygen.

Q2: I opened my bottle and detected a phenolic or medicinal odor. Is the material still usable?

A2: A phenolic odor is a strong indicator of decomposition. It suggests that the ethyl carbonate group has hydrolyzed, releasing the free phenol (4-Chloro-5-iodo-2-methylphenol). This compromises the purity and stoichiometry of your material. Before use, you must re-qualify the material using an appropriate analytical method like ¹H NMR or HPLC-MS to determine the percentage of the desired compound versus the phenolic impurity. If the degradation is significant, purification by recrystallization or column chromatography may be necessary.

Q3: Is this compound compatible with strong bases like NaOH or NaOtBu?

A3: Extreme caution is advised. Strong bases can readily catalyze the hydrolysis of the ethyl carbonate ester.[1] Furthermore, in the context of cross-coupling reactions, very strong bases like sodium tert-butoxide (NaOtBu) have been shown to promote dehalogenation side reactions. Weaker inorganic bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), are generally preferred for reactions involving this substrate, as they are less likely to cause rapid degradation while still being effective for many coupling protocols.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: It is highly discouraged, especially for prolonged reaction times or at elevated temperatures. Alcohols can act as nucleophiles in a transesterification reaction, potentially displacing the ethyl group of the carbonate or contributing to hydrolysis if water is present.[5] For reactions, anhydrous, non-polar aprotic solvents like toluene or dioxane, or polar aprotic solvents like THF or DMF (if rigorously dried), are much safer choices.[6]

Troubleshooting Guides

Scenario 1: Low or No Yield in a Suzuki/Sonogashira/Heck Cross-Coupling Reaction

Q: My cross-coupling reaction using this compound as the electrophile is failing or giving very low yields. What are the common causes?

A: This is a frequent issue that can often be traced to several factors. Let's break down the potential causes and solutions.

Potential Cause #1: Catalyst Deactivation or Inefficiency.

  • Explanation: The choice of palladium catalyst and ligand is critical. The bulky, electron-rich nature of the substrate may require specific ligand systems to facilitate efficient oxidative addition, which is the first step in the catalytic cycle.

  • Solution: Switch to ligands known to be effective for hindered or electron-rich aryl halides. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are excellent starting points as they promote the desired C-C bond formation and can suppress side reactions.

Potential Cause #2: Hydrolysis of the Starting Material.

  • Explanation: If your reaction setup is not scrupulously dry, the ethyl carbonate group can hydrolyze in situ. The resulting free phenol has different electronic properties and may not participate in the coupling reaction as intended, effectively reducing the concentration of your starting material.

  • Solution: Use anhydrous and degassed solvents. Ensure all glassware is oven- or flame-dried. Run the reaction under a positive pressure of an inert gas (argon or nitrogen).

Potential Cause #3: Dehalogenation Side Reaction.

  • Explanation: You may be forming the de-iodinated byproduct (4-Chloro-2-methylphenyl ethyl carbonate) instead of your desired coupled product. This occurs when a palladium-hydride (Pd-H) species, which can form from trace water or certain bases, reductively cleaves the C-I bond.

  • Solution:

    • Change the Base: Switch from strong bases (like NaOtBu) to weaker ones (K₃PO₄, Cs₂CO₃).

    • Lower the Temperature: Dehalogenation can have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80°C instead of 110°C) may favor the product.

    • Use a Non-polar Solvent: Aprotic, non-polar solvents like toluene or dioxane are often superior to polar aprotic solvents like DMF in suppressing dehalogenation.

Scenario 2: Appearance of an Unexpected Phenolic Impurity

Q: My post-reaction analysis (TLC, LC-MS) shows a major byproduct that appears to be the corresponding phenol. What happened?

A: The presence of 4-Chloro-5-iodo-2-methylphenol is a clear sign of carbonate hydrolysis.

Potential Cause #1: Water Contamination.

  • Explanation: Trace amounts of water in your reagents or solvents are the most common culprit. The hydrolysis can be catalyzed by either acidic or basic conditions in your reaction.

  • Solution: Implement rigorous anhydrous techniques as described in the protocol section below. Use freshly distilled or purchased anhydrous solvents.

Potential Cause #2: Reaction Conditions are too Harsh.

  • Explanation: High temperatures and/or prolonged exposure to even weak bases or acids can promote the cleavage of the carbonate group.

  • Solution: Attempt the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to the reaction conditions.

Key Protocols & Methodologies

Protocol 1: Standard Handling and Storage
  • Receiving: Upon receipt, inspect the container seal for integrity.

  • Storage: Immediately transfer the container to a refrigerator (2-8°C). For optimal protection, place the sealed vial inside a secondary container with a desiccant.

  • Dispensing: Allow the vial to warm to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Inert Atmosphere: Conduct all weighing and dispensing operations in a glovebox or under a gentle stream of inert gas (argon or nitrogen).

  • Resealing: After dispensing, securely reseal the vial, wrap the cap with paraffin film for extra protection, and return it to cold, dry storage.

Protocol 2: General Workflow for a Moisture-Sensitive Cross-Coupling Reaction

This protocol provides a self-validating framework for a typical Suzuki coupling.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at 120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a positive pressure of argon.

  • Reagent Preparation:

    • Place this compound (1.0 eq), the boronic acid partner (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq) into the reaction flask.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required). Add them to the reaction flask against a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via a syringe or cannula.

  • Reaction Monitoring (QC Step):

    • Heat the reaction to the desired temperature (e.g., 80-100°C).

    • After 1 hour, take a small aliquot via syringe, quench it with a drop of water, extract with ethyl acetate, and spot on a TLC plate to assess the conversion of the starting material.

    • Continue to monitor every 1-2 hours. This prevents running the reaction for an unnecessarily long time, which can promote degradation.

  • Workup: Once the reaction is complete, cool to room temperature. Quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.

Visual Diagrams

Diagram 1: Key Degradation Pathway

This diagram illustrates the most common pitfall: hydrolysis of the ethyl carbonate group, leading to the formation of the corresponding phenol and subsequent loss of the desired starting material.

G SM 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate Phenol 4-Chloro-5-iodo-2-methylphenol (Undesired Impurity) SM->Phenol Hydrolysis H2O H₂O (Acid or Base Catalyst) H2O->SM Byproducts Ethanol + CO₂ Phenol->Byproducts caption Fig 1. Primary Hydrolytic Degradation Pathway. G Start Low Yield in Cross-Coupling? CheckSM Analyze Crude Reaction: Is Starting Material (SM) consumed? Start->CheckSM CheckDehalogenation Analyze Crude Reaction: Is De-iodinated SM present? CheckSM->CheckDehalogenation Yes Result_SM_Present SM Unconsumed -> Inactive Reaction CheckSM->Result_SM_Present No CheckHydrolysis Analyze Crude Reaction: Is Phenolic byproduct present? CheckDehalogenation->CheckHydrolysis No Result_Dehalogenation Dehalogenation Occurred CheckDehalogenation->Result_Dehalogenation Yes Result_Hydrolysis SM Hydrolyzed CheckHydrolysis->Result_Hydrolysis Yes Result_OK Reaction Successful CheckHydrolysis->Result_OK No Fix_Catalyst Solution: 1. Change Ligand (e.g., XPhos) 2. Check Catalyst Quality 3. Increase Temperature Result_SM_Present->Fix_Catalyst Fix_Dehalogenation Solution: 1. Use Weaker Base (K₃PO₄) 2. Lower Temperature 3. Use Non-polar Solvent (Toluene) Result_Dehalogenation->Fix_Dehalogenation Fix_Hydrolysis Solution: 1. Use Anhydrous Reagents/Solvents 2. Run Under Inert Atmosphere Result_Hydrolysis->Fix_Hydrolysis caption Fig 2. Diagnostic workflow for cross-coupling reactions.

Caption: Fig 2. Diagnostic workflow for cross-coupling reactions.

References

  • BenchChem Technical Support. How to prevent dehalogenation in aryl bromide cross-coupling reactions.Link

  • AKScientific, Inc. this compound Product Page.Link

  • Thermo Fisher Scientific. Safety Data Sheet for a related compound, 1-(4-chlorophenyl)ethanone.Link

  • Thermo Fisher Scientific. Safety Data Sheet for a related compound, Bis(p-nitrophenyl) carbonate.Link

  • Reddit r/Chempros. Sonogashira troubleshooting help needed.Link

  • Thermo Fisher Scientific. Safety Data Sheet for a related compound, Ethyl (4-chlorophenyl)acetate.Link

  • Cooper, G. D., & Williams, B. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry. Link

  • Aricò, F., et al. (2023). Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. Green Chemistry. Link

  • Pries, F., et al. (1994). Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. FEMS Microbiology Reviews. Link

  • LibreTexts Chemistry. Reactions of Aryl Halides.Link

  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives. Link

  • Wikipedia. Carbonate ester.Link

  • Pritzl, D., et al. (2016). Hydrolysis of Ethylene Carbonate with Water and Hydroxide under Battery Operating Conditions. Journal of The Electrochemical Society. Link

  • BenchChem Technical Support. Phenyl acetoacetate decomposition pathways and prevention.Link

Sources

Technical Support Center: Purification of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling this compound.

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from several sources during the synthesis and handling of this intermediate. It is crucial to identify the potential nature of these impurities to select an appropriate purification strategy. Common impurities include:

  • Unreacted Starting Materials: Residual 4-chloro-5-iodo-2-methylphenol from the esterification reaction.

  • Reagent-Related Impurities: By-products from the ethyl chloroformate reagent.

  • Side-Reaction Products: Formation of regioisomers during the synthesis of the haloaromatic precursor can be challenging, potentially leading to isomeric impurities that are difficult to separate.[1]

  • Hydrolysis Products: The ethyl carbonate group can be susceptible to hydrolysis, reverting the compound back to 4-chloro-5-iodo-2-methylphenol, especially in the presence of moisture, acid, or base.

  • Residual Solvents: Solvents used during the synthesis or initial work-up (e.g., dichloromethane, ethyl acetate, toluene) may be present.

Q2: What is the best initial step to determine the purity of my crude product?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is one of the most powerful initial checks. Proton NMR provides structural confirmation and can quickly reveal the presence of major impurities and residual solvents.[2][3] Quantitative NMR (qNMR) can be employed for a highly accurate purity determination without requiring the isolation of each impurity.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for purity analysis, providing a quantitative percentage purity value (e.g., area percent). It is excellent for detecting non-volatile impurities that may not be visible by GC-MS.[6]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to get a quick snapshot of the number of components in your mixture and is invaluable for developing a column chromatography method.

Q3: Which purification technique is generally the most effective for this compound?

A3: For a crystalline solid like this compound, two methods are predominantly effective:

  • Recrystallization: This is often the most efficient and scalable method for removing small amounts of impurities from a solid, provided a suitable solvent can be found.[7]

  • Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities and is particularly useful when impurities are present in significant quantities or when recrystallization fails.[8]

Q4: My compound has oiled out instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Add a small amount of additional hot solvent to redissolve the oil.

    • Allow the solution to cool much more slowly. Agitation should be avoided.

    • Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[7]

    • Add a "seed crystal" (a tiny amount of pure, solid product) to induce crystallization.

    • If these fail, consider re-dissolving the oil and using a different solvent system, perhaps one with a lower boiling point or a two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and slowly adding a poor solvent like hexanes until turbidity appears).[9]

Purification Strategy Workflow

The following diagram outlines a logical workflow for the purification and analysis of this compound.

PurificationWorkflow cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Validation Start Crude Product Analysis Purity Assessment (¹H NMR, HPLC, TLC) Start->Analysis Decision Is Purity >98%? Analysis->Decision Recrystal Recrystallization Decision->Recrystal No PureProduct Pure Product (>98%) Decision->PureProduct Yes Reanalysis Final Purity Check (NMR, HPLC) Recrystal->Reanalysis Column Column Chromatography Column->Reanalysis Reanalysis->Column Purity Not OK Reanalysis->PureProduct Purity OK FurtherPurification Impure Product (Requires Further Action)

Caption: Figure 1: General Purification Workflow.

Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Recovery After Recrystallization 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Evaporate some solvent from the mother liquor and cool again to obtain a second crop of crystals.[7] 2. Cool the flask in an ice bath to minimize solubility.[7] 3. Perform a new recrystallization with a different solvent system where the solubility difference between hot and cold is more pronounced. 4. Ensure the filtration apparatus is pre-heated before hot filtration.[9]The goal of recrystallization is to create a supersaturated solution upon cooling. Using the minimal amount of hot solvent is key.[9] Lowering the temperature decreases the solubility of the desired compound, maximizing crystal formation.
Poor Separation on Column Chromatography 1. Inappropriate solvent system (eluent). 2. Column was overloaded with crude material. 3. Column was packed improperly.1. Develop an optimal eluent system using TLC. Aim for a solvent mixture that gives the target compound an Rf value of ~0.3. 2. Use a larger diameter column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Ensure the silica gel bed is well-packed and level to prevent band broadening and channeling.[10]The polarity of the mobile phase directly competes with the stationary phase for the analyte.[8] Overloading the column exceeds its capacity, leading to co-elution of components.[11] A poorly packed column results in an uneven flow path, destroying separation efficiency.[10]
NMR Spectrum Shows Unidentified Aromatic Peaks 1. Presence of regioisomeric impurities. 2. Degradation of the compound on the silica gel column (if used).1. Isomeric impurities can be very difficult to separate. A high-efficiency preparative HPLC system may be required.[6] 2. Run a small-scale stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to check for degradation. If degradation occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.Regioisomers often have very similar polarities, making separation by standard chromatography challenging.[1] The ethyl carbonate group can be labile, and the acidic nature of standard silica gel can sometimes catalyze hydrolysis back to the starting phenol.
GC-MS Analysis Shows Multiple Peaks 1. Presence of volatile impurities or residual solvents. 2. Thermal degradation of the compound in the hot GC inlet.1. Dry the purified product under a high vacuum for an extended period to remove residual solvents. 2. If thermal degradation is suspected, lower the GC inlet temperature.[12] Alternatively, use a "cool on-column" injection method if available. For purity confirmation, rely on non-destructive methods like NMR and HPLC.GC-MS is an excellent tool for identifying volatile organic compounds.[13][14] However, some complex molecules are not thermally stable, and the high temperatures used in the injection port can cause them to break down, creating artifact peaks.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the steps for purifying this compound via single-solvent recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude solid (20-30 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show dissolution. An ideal solvent will fully dissolve the compound when hot.[7]

  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large quantity of crystalline solid.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise from a heated reservoir while the flask is gently heated (e.g., on a hot plate). Swirl continuously.

  • Add the minimum amount of hot solvent required to just dissolve the solid completely.[9]

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents the desired product from crystallizing prematurely.[9]

4. Crystallization:

  • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[7]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under a high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a method for purification using a silica gel column.

1. Eluent Selection:

  • Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your target compound and its impurities. The ideal Rf value for the target compound is approximately 0.25-0.35.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally provides better separation.

  • Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Collect the eluting solvent in a series of fractions (e.g., in test tubes).[15]

5. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator.

  • Dry the final product under a high vacuum.

Troubleshooting Flowchart: Low Purity After Recrystallization

TroubleshootingRecrystal Start Problem: Purity is low after a single recrystallization. CheckImpurity Analyze impurity profile by NMR/HPLC. What is the nature of the main impurity? Start->CheckImpurity ImpuritySimilar Impurity has very similar structure/polarity. CheckImpurity->ImpuritySimilar Similar ImpurityDifferent Impurity has different polarity. CheckImpurity->ImpurityDifferent Different SolutionSimilar Recrystallization is unlikely to work. Proceed to Protocol 2: Flash Column Chromatography. ImpuritySimilar->SolutionSimilar CheckProcess Was cooling too rapid? ImpurityDifferent->CheckProcess CoolingFast Yes CheckProcess->CoolingFast CoolingSlow No CheckProcess->CoolingSlow SolutionFastCooling Repeat recrystallization. Ensure slow, undisturbed cooling to prevent trapping of impurities in the crystal lattice. CoolingFast->SolutionFastCooling SolutionSolvent The chosen solvent may be suboptimal. Return to Protocol 1, Step 1 and re-screen for a more selective solvent. CoolingSlow->SolutionSolvent

Caption: Figure 2: Troubleshooting low purity post-recrystallization.

References

  • Purification of halogenated aromatic sulfones or ketones. (n.d.). Google Patents.
  • Method For Removing Halogens From An Aromatic Compound. (2013). Google Patents.
  • Risks and Control Strategies of Scale-up in Purification Process. (n.d.). Bio-Link. Retrieved from [Link]

  • Troubleshooting - The Pharma Master. (n.d.). The Pharma Master. Retrieved from [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? (2025). Blog. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 13(12), 3149–3157. Retrieved from [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. Retrieved from [Link]

  • Considerations for Scaling Up Purification Processes. (n.d.). Bio-Rad. Retrieved from [Link]

  • Giraudeau, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. Retrieved from [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025). Retrieved from [Link]

  • Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Strategy of method development for isolation/purification | Consideration for scaling-up. (n.d.). YMC CO., LTD. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Tsikas, D. (2010). Quantification of carbonate by gas chromatography-mass spectrometry. Analytical Chemistry, 82(21), 8948-8957. Retrieved from [Link]

  • (PDF) Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. (2025). Retrieved from [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-71. Retrieved from [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 9(1), 29-71. Retrieved from [Link]

  • Lee, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Liquid Chromatography's Challenges in Scaling. (2019). Biocompare. Retrieved from [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE. Retrieved from [Link]

Sources

Troubleshooting guide for Suzuki coupling with 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling reactions with the di-halogenated substrate, 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. Our guidance is grounded in established mechanistic principles to empower you to overcome common experimental challenges.

Introduction: The Challenge of Selectivity and Stability

The substrate this compound presents a unique set of challenges and opportunities in cross-coupling chemistry. The presence of two distinct halogen atoms—iodine and chlorine—on the same aromatic ring necessitates precise control over reaction conditions to achieve selective coupling. The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling follows the general trend: I > OTf > Br >> Cl.[1][2] This inherent reactivity difference is the cornerstone of achieving selective mono-arylation at the iodo-position.

Furthermore, the ethyl carbonate moiety, serving as a protecting group for the phenol, is potentially labile under the basic conditions required for the reaction.[3] This guide will address strategies to achieve high-yield selective coupling while preserving the integrity of this functional group.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki coupling with this compound. Which halogen will react first? A1: The carbon-iodine (C-I) bond will react selectively over the carbon-chlorine (C-Cl) bond. The oxidative addition of the palladium(0) catalyst to the aryl halide is the first and often rate-limiting step in the catalytic cycle.[4] The bond dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond, making it far more susceptible to cleavage and insertion by the palladium catalyst under standard Suzuki conditions.[5]

Q2: Is the ethyl carbonate protecting group stable under typical Suzuki coupling conditions? A2: Stability is a concern and depends heavily on the choice of base and temperature. Ethyl carbonates can be hydrolyzed under strongly basic aqueous conditions.[6] To mitigate the risk of cleavage, it is advisable to use milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) and to maintain the lowest effective reaction temperature.[3] Stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH) increase the likelihood of hydrolysis.

Q3: Can I perform a second Suzuki coupling at the chloro- position after reacting the iodo- position? A3: Yes, this is a common strategy for synthesizing unsymmetrical, tri-substituted biaryls. However, the C-Cl bond is substantially less reactive and requires more forcing conditions.[7] This typically involves the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[7][8] The conditions used for the first coupling at the C-I position are generally insufficient to activate the C-Cl bond.

Q4: My reaction is not working at all. What are the first things I should check? A4: When facing a complete reaction failure, it is crucial to return to the fundamentals. First, ensure your reagents and solvents are of high quality and, most importantly, anhydrous and deoxygenated. The Pd(0) catalyst is sensitive to oxygen.[5] Second, verify the integrity of your boronic acid, as it can degrade via protodeboronation or form inactive trimeric boroxines.[9] Finally, confirm your palladium pre-catalyst and ligand are active and correctly weighed. Even small errors in catalyst loading can halt the reaction.[10]

Troubleshooting Guide: From Low Yield to Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low to No Yield of the Mono-Coupled Product (at the Iodo- position)

Q: My reaction is giving me a very low yield, or I am only recovering starting material. How can I troubleshoot this? A: A low or non-existent yield is a common problem that can usually be traced back to one of four key areas: catalyst activity, reagent quality, reaction conditions, or temperature.

  • Possible Cause A: Inactive or Insufficient Catalyst

    • The "Why": The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) pre-catalyst (like Pd(OAc)₂) or directly from a Pd(0) source (like Pd(PPh₃)₄).[5] This species is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive state. Insufficient ligand can also lead to catalyst decomposition into palladium black.

    • Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Use a reliable pre-catalyst and ensure the correct palladium-to-ligand ratio (typically 1:2 to 1:4).

  • Possible Cause B: Boronic Acid / Ester Degradation

    • The "Why": Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of water and at elevated temperatures.[9] They can also self-condense to form cyclic boroxine anhydrides, which are often less reactive.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using a more stable boronate ester, such as a pinacol boronate (Bpin), which can be more resistant to degradation and slowly hydrolyze in situ to the active boronic acid.[11][12]

  • Possible Cause C: Suboptimal Base or Solvent

    • The "Why": The base is critical for activating the boronic acid in the transmetalation step.[3][4] An unsuitable base can lead to poor activation or, if too strong, cause hydrolysis of the ethyl carbonate. The solvent system must fully dissolve the reactants to allow the reaction to proceed efficiently.

    • Solution: Create a screening table to optimize your conditions. If you suspect protecting group cleavage, switch to a milder base like KF. If solubility is an issue, try a different solvent system. A common starting point is a 4:1 or 5:1 mixture of an organic solvent (like Dioxane or Toluene) and water.[13]

ComponentRecommendationRationale
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.1 - 1.5 equivalents
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) pre-catalyst.[14]
Ligand PPh₃ (if using Pd(OAc)₂)4-10 mol% (maintain a 2:1 to 4:1 ligand:Pd ratio)
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents. Effective bases that are less harsh on the carbonate group.[13]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good solvating properties for a wide range of substrates.[13][14]
Temperature 80-100 °CSufficient to promote oxidative addition at the C-I bond without being overly harsh.[13]
Issue 2: Significant Formation of Side Products

Q: My reaction works, but I am observing significant impurities. How can I identify and suppress them? A: Side product formation often points to a specific flaw in the reaction setup or conditions. The most common culprits are dehalogenation, homocoupling, and protecting group cleavage.

  • Side Product A: Dehalogenation (Hydrodehalogenation)

    • Identification: The product will be missing the iodine atom, replaced by hydrogen (i.e., 4-chloro-2-methylphenyl ethyl carbonate).

    • The "Why": This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid. Common hydride sources include trace water, alcohols (if used as solvent), or certain bases.[5]

    • Solution: Use thoroughly dried, anhydrous solvents. If using an alcohol-based solvent is unavoidable, switch to a non-protic solvent like dioxane or toluene. Ensure the base is not contributing to this pathway.

  • Side Product B: Homocoupling of the Boronic Acid

    • Identification: A symmetrical biaryl derived from your boronic acid (Ar-Ar).

    • The "Why": This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of the boronic acid.[9]

    • Solution: This reinforces the need for meticulous degassing of the reaction mixture. Reducing the amount of boronic acid to near stoichiometric (e.g., 1.1 equivalents) can also help minimize this side reaction.

  • Side Product C: Cleavage of the Ethyl Carbonate Protecting Group

    • Identification: The desired coupled product but with a free hydroxyl group instead of the -OCOOEt group.

    • The "Why": This is a classic base-mediated hydrolysis.[6] The combination of a strong base, water, and heat creates ideal conditions for saponification of the carbonate ester.

    • Solution:

      • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 80 °C).

      • Change the Base: Switch to a milder, less nucleophilic base. Potassium fluoride (KF) is an excellent choice for base-sensitive substrates.[3] K₂CO₃ is generally safer than K₃PO₄.

      • Minimize Water: While some water is often necessary, using a minimal amount (e.g., a 10:1 organic:water ratio) can slow the rate of hydrolysis.

Issue 3: Failure to Couple at the Chloro- Position (Second Coupling)

Q: I have successfully made the mono-iodo-coupled product, but the second coupling at the chloro- position is failing. A: This is an expected challenge due to the strength and inertness of the C-Cl bond.[1][7] The catalyst system that worked for the C-I bond is likely not powerful enough to activate the C-Cl bond.

  • The "Why": The oxidative addition to an aryl chloride has a much higher activation energy. To overcome this, the palladium center needs to be more electron-rich and sterically accessible. This is achieved by moving beyond simple triphenylphosphine ligands to more sophisticated ligand systems.

  • Solution: Employ a state-of-the-art catalyst system designed for aryl chlorides. Bulky, electron-donating phosphine ligands (e.g., from the Buchwald or Fu groups) or N-Heterocyclic Carbene (NHC) ligands are required. These ligands promote the difficult oxidative addition step and stabilize the active catalyst at higher temperatures.[8][15]

ParameterC-I Coupling (First Reaction)C-Cl Coupling (Second Reaction)
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, dppfSPhos, XPhos, RuPhos, P(t-Bu)₃
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOtBu (Note: NaOtBu will cleave the carbonate)
Typical Temp. 80 - 100 °C100 - 120 °C
Rationale Standard ligands are sufficient for the highly reactive C-I bond.Bulky, electron-rich ligands are essential to make the Pd center nucleophilic enough to attack the strong C-Cl bond.[16][17] Stronger bases are often needed.

Visual Diagrams and Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, providing a basis for understanding the troubleshooting points.[1]

Suzuki_Cycle Fig 1. Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation Product Ar-R' ArPdR->Product Reductive Elimination Product->Pd0 ArX Ar-X Boronic R'-B(OR)₂ Base Base

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.

Troubleshooting_Workflow Fig 2. Systematic Troubleshooting Flowchart start Low / No Yield check_reagents 1. Check Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? start->check_reagents check_setup 2. Verify Reaction Setup - Fully Degassed? - Correct Stoichiometry? check_reagents->check_setup Reagents OK success Improved Yield check_reagents->success Issue Found optimize_base 3. Optimize Base/Solvent - Solubility Issues? - Try milder base (KF)? check_setup->optimize_base Setup OK check_setup->success Issue Found optimize_temp 4. Screen Temperature - Increase in 10°C increments (e.g., 80°C -> 90°C -> 100°C) optimize_base->optimize_temp Conditions OK optimize_base->success Improvement Seen optimize_catalyst 5. Change Catalyst System - Try different ligand? - Use a pre-catalyst? optimize_temp->optimize_catalyst No Improvement optimize_temp->success Improvement Seen optimize_catalyst->success Improvement Seen

Caption: Fig 2. Systematic Troubleshooting Flowchart

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Coupling at the Iodo-Position
  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and add it to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1, to achieve a 0.1 M concentration with respect to the aryl halide).

  • Degassing: Subject the resulting slurry to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Myers, A. (2007). The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Al-Zoubi, R. M. (2016). A Highly Efficient Pd(PPh3)4‐Catalyzed Suzuki Cross‐Coupling Method for the Preparation of 2‐Nitrobiphenyls from 1‐Chloro‐2‐nitrobenzenes and Phenylboronic Acids. Semantic Scholar. Available at: [Link]

  • Luo, Q. L., et al. (2020). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • ResearchGate. (2017). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... [Table]. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. Available at: [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. Available at: [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides... Available at: [Link]

  • Oestreich, M., et al. (2016). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process. National Institutes of Health. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]

  • Sharma, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Jagtap, A. C., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]

  • Jarvo, E. R., & Miller, S. J. (2002). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Rosen, B. M., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. National Institutes of Health. Available at: [Link]

  • Smith, T. E., et al. (2005). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2025). Heterogeneous hydrolysis of ethylene carbonate to ethylene glycol catalyzed by γ-Al2O3. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

  • Welch, C. J., et al. (2014). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Diagram]. ResearchGate. Available at: [Link]

  • Zahrt, A., et al. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. Available at: [Link]

Sources

Enhancing the selectivity of reactions with 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for enhancing the selectivity of reactions with 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate.

Welcome to the technical resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges in achieving selective reactions with this di-halogenated intermediate.

Understanding the Reactivity Landscape

This compound is a versatile building block featuring two distinct halogen atoms suitable for sequential, site-selective cross-coupling reactions. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend of decreasing bond strength: C-I > C-Br > C-Cl. This inherent difference is the primary tool for achieving selectivity. The oxidative addition of a Pd(0) catalyst to the C-X bond is typically the rate-determining and selectivity-determining step, occurring preferentially at the weaker C-I bond under mild conditions.[1][2]

cluster_molecule Reactivity Hotspots cluster_key Selectivity Principle mol mol Primary Primary Site (C-I) More Reactive Lower Bond Energy Primary->mol  Preferential reaction under  mild conditions Secondary Secondary Site (C-Cl) Less Reactive Higher Bond Energy

Caption: Reactivity map of this compound.

Troubleshooting Guide: Selective Cross-Coupling Reactions

This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions in a question-and-answer format.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[3] Selectivity is paramount when working with di-halo substrates.

Question: How do I achieve highly selective mono-arylation at the C-I position?

Answer: Achieving selective mono-arylation requires leveraging the higher reactivity of the C-I bond. This is accomplished by using mild reaction conditions that are sufficient to activate the C-I bond but not the more robust C-Cl bond.

The choice of catalyst, ligand, and base is critical. Standard phosphine ligands like PPh₃ or dppf are often sufficient for selective C-I coupling at moderate temperatures.[4] The base plays a crucial role in activating the boronic acid to the more reactive borate species, and weaker bases can sometimes enhance selectivity.[5][6]

Optimized Protocol for Selective C-I Suzuki Coupling:

  • Degassing: To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.05-1.2 eq.), and a suitable base (e.g., Na₂CO₃, 2.0 eq.).[7][8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and a solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon consumption of the starting material, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

ParameterCondition for C-I SelectivityRationale
Temperature 60-80 °CSufficient energy for C-I oxidative addition without activating the C-Cl bond.
Ligand PPh₃, Pd(dppf)Cl₂Moderately electron-rich ligands that favor C-I activation. More activating, bulky ligands (e.g., Buchwald-type) can promote C-Cl coupling and should be avoided for this step.[9][10]
Base K₂CO₃, Na₂CO₃Mild inorganic bases are effective and less likely to promote side reactions compared to stronger bases like hydroxides under harsh conditions.[7]
Reactant Ratio ~1.1 eq. Boronic AcidA slight excess ensures complete conversion of the starting material without driving the reaction towards di-substitution.

Question: I am observing significant di-arylation. How can I suppress the second coupling at the C-Cl position?

Answer: The formation of a di-arylated product indicates that your reaction conditions are too harsh and are activating the C-Cl bond. To suppress this, you must reduce the reaction's energy input and catalytic activity.

start Problem: Significant Di-Arylation Product q1 Is reaction temperature > 80°C? start->q1 sol1 Solution: Reduce temperature to 60-70°C. q1->sol1 Yes q2 Are you using a highly active (e.g., Buchwald) ligand? q1->q2 No end_node High C-I Selectivity Achieved sol1->end_node sol2 Solution: Switch to a less activating ligand like PPh3 or dppf. q2->sol2 Yes q3 Is reaction time excessively long? q2->q3 No sol2->end_node sol3 Solution: Monitor reaction closely and stop -it upon consumption of starting material. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting flowchart for suppressing di-arylation.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds and demonstrates excellent chemoselectivity for different halides.[11][12]

Question: Can I selectively perform a Sonogashira coupling at the C-I position?

Answer: Yes, the Sonogashira reaction is exceptionally selective for the C-I bond. The standard Sonogashira conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, are typically mild enough to leave the C-Cl bond untouched.[12][13] Reactions can often be run at or slightly above room temperature.

Protocol for Selective C-I Sonogashira Coupling:

  • Setup: In a dry flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add the amine base (e.g., Et₃N or DIPEA, 2-3 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper co-catalyst (CuI, 1-2 mol%).

  • Reaction: Stir the mixture under an inert atmosphere at room temperature to 50 °C. Monitor for completion via TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.

ParameterCondition for C-I SelectivityRationale
Temperature 25-50 °CThe C-I bond is readily activated at low temperatures in Sonogashira couplings.[11][12]
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic Pd/Cu system is highly efficient and inherently selective for more reactive halides.[14]
Base Et₃N, DIPEAActs as both the base and often as a co-solvent, facilitating the catalytic cycle under mild conditions.[15]

Question: How can I perform a second, different coupling at the C-Cl position after a successful Sonogashira reaction?

Answer: This is a powerful synthetic strategy. After the initial Sonogashira coupling at the C-I site and purification of the mono-alkynylated product, you can perform a second coupling (e.g., Suzuki or Buchwald-Hartwig) at the C-Cl position. This requires more forcing conditions.

Workflow for Sequential Coupling:

  • First Coupling (C-I): Perform the Sonogashira reaction as described above. Purify the product, 4-Chloro-5-(alkynyl)-2-methylphenyl ethyl carbonate.

  • Second Coupling (C-Cl): This step requires a more active catalytic system. For a subsequent Suzuki coupling, you would typically use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and higher temperatures (e.g., 100-120 °C).[9][10]

start Starting Material (Iodo, Chloro) step1 Step 1: Sonogashira Coupling (Pd/Cu, Et3N, RT-50°C) start->step1 C-I Site intermediate Intermediate (Alkynyl, Chloro) step1->intermediate step2 Step 2: Suzuki Coupling (Pd/SPhos, K3PO4, 110°C) intermediate->step2 C-Cl Site final Final Product (Alkynyl, Aryl) step2->final

Caption: Workflow for a selective sequential cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for C-N bond formation.[16][17] Selectivity can be challenging as the conditions required, particularly the strong bases and highly active ligands, can also promote C-Cl bond activation.[18][19]

Question: I am attempting a selective mono-amination at the C-I position but am getting a mixture of products, including hydrodehalogenation. What should I do?

Answer: This is a common issue. Hydrodehalogenation (replacement of the halide with hydrogen) can compete with the desired amination, especially with less reactive C-Cl bonds or under harsh conditions.[20] Achieving high selectivity requires careful optimization of the ligand, base, and temperature.

Troubleshooting Steps for Selective C-I Amination:

  • Ligand Choice is Key: Start with first or second-generation biaryl phosphine ligands (e.g., BINAP, dppf). These are generally less reactive towards aryl chlorides than the more advanced, bulky monophosphine ligands (like XPhos).[16][19]

  • Base Selection: Use a weaker base if possible. While strong bases like NaOtBu are standard, Cs₂CO₃ or K₃PO₄ can sometimes provide sufficient reactivity for the C-I bond while minimizing side reactions.

  • Lower the Temperature: Begin at a lower temperature (e.g., 80 °C) and only increase it if the reaction does not proceed. Higher temperatures accelerate both the desired reaction and undesired side pathways.

  • Stoichiometry: Use only a slight excess of the amine (1.1 eq.) to avoid driving the reaction too hard.

ParameterRecommended ConditionRationale
Ligand DPPF, BINAPBidentate phosphine ligands can offer good activity for C-I coupling while being less prone to activating the C-Cl bond compared to very bulky monophosphine ligands.[16]
Base Cs₂CO₃, K₃PO₄Can be effective for C-I amination and are less aggressive, potentially reducing hydrodehalogenation and di-amination.
Temperature 80-100 °CA balance must be struck to ensure C-I activation without promoting side reactions. Start on the lower end of this range.

General FAQs

Q: Can the ethyl carbonate group be cleaved under typical cross-coupling conditions?

A: The ethyl carbonate is generally stable under the neutral to basic conditions of most palladium-catalyzed cross-coupling reactions. However, prolonged exposure to very strong bases (like NaOH or KOH) at high temperatures could potentially lead to hydrolysis. Standard conditions using carbonate or phosphate bases are unlikely to affect this group.

Q: How does the ortho-methyl group affect reactivity?

A: The methyl group at the 2-position introduces steric hindrance around the C-I bond. While this can sometimes slow down the rate of oxidative addition, it is generally not prohibitive. This steric hindrance can be beneficial, as it may further disfavor the activation of the adjacent C-Cl bond.[21][22]

References

  • Fürstner, A. (2013). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Ghaffari, B., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Catino, A. J. (2011). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Ph.D. Thesis. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. Available at: [Link]

  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research. Available at: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Available at: [Link]

  • Oreate AI Blog. (2024). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions. Available at: [Link]

  • Widenhoefer, R. A., et al. (2003). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics. Available at: [Link]

  • Procter, D. J., et al. (2019). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions. Apollo - University of Cambridge Repository. Available at: [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available at: [Link]

  • Saha, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Royal Society of Chemistry. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Karami, K., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

  • van der Vlugt, J. I., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]

  • Kantam, M. L., et al. (2008). The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Li, G. Y. (2003). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • ResearchGate. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Available at: [Link]

  • Denmark, S. E., et al. (2007). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners. ACS Catalysis. Available at: [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. Available at: [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Available at: [Link]

  • Houk, K. N., & Fiedler, J. D. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. Available at: [Link]

  • Houk, K. N., & Krenske, E. H. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Handy, S. T. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications. Available at: [Link]

  • Fu, G. C. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • van der Lubbe, S. C. C., et al. (2023). Enhancing chemical synthesis planning. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Calvo-Flores, F. G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. Available at: [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. The choice of starting materials, particularly aryl halides, profoundly influences the efficiency, selectivity, and overall success of synthetic campaigns. This guide provides a comprehensive comparative analysis of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate , a versatile and strategically substituted building block, in the context of several paramount palladium-catalyzed cross-coupling reactions.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a nuanced understanding of the inherent reactivity of this reagent, grounded in the fundamental principles of organometallic chemistry. We will dissect the causality behind experimental choices and offer insights that empower researchers to make informed decisions in their synthetic endeavors. Every piece of information is supported by authoritative sources to ensure scientific integrity.

The Strategic Advantage of a Differentiated Di-halogenated Arene

This compound is not just another aryl halide. Its structure is a deliberate design, offering significant advantages for complex molecule synthesis.

  • Orthogonal Reactivity : The presence of both an iodine and a chlorine atom on the same aromatic ring is the most compelling feature. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, leading to a predictable hierarchy in reactivity in palladium-catalyzed cross-coupling reactions. This inherent difference allows for selective, sequential functionalization . A reaction can be performed at the iodo- position while leaving the chloro- position intact for a subsequent, different coupling reaction. This opens avenues for the efficient and controlled construction of highly decorated aromatic systems from a single starting material. The general reactivity trend for aryl halides in oxidative addition to a palladium(0) center is I > Br > OTf > Cl.[1][2]

  • The Phenolic Protecting Group : The ethyl carbonate group serves as a robust protecting group for the phenolic hydroxyl group. Phenols can be problematic in cross-coupling reactions as they can act as ligands for the palladium catalyst or undergo side reactions. The ethyl carbonate is stable to the basic conditions often employed in these couplings and can be readily cleaved post-functionalization to reveal the free phenol, a common pharmacophore and a handle for further synthetic transformations.

  • Steric and Electronic Tuning : The methyl group ortho to the phenolic oxygen and meta to the iodine introduces steric bulk that can influence the conformation of the molecule and the accessibility of the catalytic center. Electronically, the substituents modulate the electron density of the aromatic ring, which in turn affects the rate of oxidative addition.

Comparative Performance in Key Cross-Coupling Reactions

We will now analyze the predicted performance of this compound in four of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The data presented in the tables are derived from analogous systems and serve as a strong predictive model for the reactivity of our target compound.

Workflow for Selective Cross-Coupling

The inherent reactivity difference between the C-I and C-Cl bonds allows for a general workflow for the sequential functionalization of this compound.

G A 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate B First Cross-Coupling (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) A->B Pd(0), Ligand, Base, Coupling Partner 1 C Selective reaction at the C-I bond B->C D Monofunctionalized Intermediate C->D E Second Cross-Coupling (harsher conditions or different catalyst) D->E Pd(0), Ligand, Base, Coupling Partner 2 F Reaction at the C-Cl bond E->F G Difunctionalized Product F->G H Deprotection G->H Base or Acid Hydrolysis I Final Product with free phenol H->I G A Start B Combine 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (1.0 equiv), boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in a flask. A->B C Add solvent (e.g., Toluene/EtOH/H₂O 4:1:1). B->C D Degas the mixture. C->D E Add Pd(PPh₃)₄ (0.05 equiv). D->E F Heat the reaction mixture at 80°C. E->F G Monitor reaction by TLC or GC-MS. F->G H Work-up: Cool, dilute with EtOAc, wash with water and brine. G->H I Purify by column chromatography. H->I J End I->J

Caption: Workflow for a selective Suzuki-Miyaura coupling reaction.

  • To a reaction vessel, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 v/v/v), to the vessel.

  • Purge the reaction mixture with an inert gas for 15-20 minutes.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the Iodo-Position

G A Start B Combine 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) in a flask. C Add solvent (e.g., THF/Et₃N 2:1). D Degas the mixture. E Add terminal alkyne (1.1 equiv) via syringe. F Stir at room temperature. G Monitor reaction by TLC or GC-MS. H Work-up: Filter through Celite, concentrate, dilute with EtOAc, wash with NH₄Cl and brine. I Purify by column chromatography. J End

Caption: Workflow for a selective Sonogashira coupling reaction.

  • In a reaction flask, combine this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add a degassed solvent mixture of THF and triethylamine (2:1 v/v).

  • Purge the flask with an inert gas.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature until completion.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate, redissolve in ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic phase, concentrate, and purify by flash chromatography.

Deprotection of the Ethyl Carbonate Group

After the desired cross-coupling reactions have been performed, the ethyl carbonate protecting group can be readily removed to unveil the free phenol. This is typically achieved by basic hydrolysis.

Protocol 3: Hydrolysis of the Ethyl Carbonate

  • Dissolve the ethyl carbonate-protected compound in a suitable solvent such as methanol or THF.

  • Add an aqueous solution of a base, for example, 1 M sodium hydroxide or potassium carbonate.

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected phenol.

Conclusion

This compound is a highly valuable building block for the synthesis of complex and polysubstituted aromatic compounds. Its key advantage lies in the differential reactivity of the iodo and chloro substituents, which allows for predictable and selective sequential cross-coupling reactions. By understanding the fundamental principles of palladium-catalyzed reactions and carefully selecting the appropriate catalyst and reaction conditions, researchers can harness the full potential of this versatile reagent to streamline their synthetic routes and access novel chemical matter. The protocols and comparative data provided in this guide serve as a solid foundation for the application of this reagent in diverse research and development endeavors.

References

  • Fairlamb, I. J. S. et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. J. Am. Chem. Soc.2021, 143 (26), 9876–9887.
  • Schoenebeck, F. & Houk, K. N. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. J. Am. Chem. Soc.2010, 132 (8), 2496–2497.
  • Keylor, M. H., Niemeyer, Z. L., Sigman, M. S., & Tan, K. L. Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. J. Am. Chem. Soc.2017, 139 (31), 10613–10616.
  • Li, W. et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Front. Chem.2022, 10, 894377.
  • Maiti, D. et al. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Org. Lett.2023, 25 (4), 654–659.
  • Hartwig, J. F. et al. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. J. Org. Chem.1999, 64 (15), 5575–5580.
  • Najera, C. & Chinchilla, R. Sonogashira Coupling. Chem. Rev.2007, 107 (3), 874–922.
  • Sigman, M. S. & Niemeyer, Z. L. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Chen, C. et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protoc.2024, 5 (1), 102900.
  • Fairlamb, I. J. S. et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online2021.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Luo, Q.-L. et al. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. J. Org. Chem.2019, 84 (21), 14035–14044.
  • Ananikov, V. P. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorg. Chem. Front.2017, 4, 1043-1054.
  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Iodides. J. Org. Chem.1996, 61 (9), 2920–2921.
  • Gotor, V. et al. Heck alkenylation of aryl iodides with alkenic nucleophiles.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organ, M. G. et al. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Org. Lett.2009, 11 (21), 4946–4949.
  • Saikia, P. et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Adv.2023, 13, 24199-24220.
  • Yasukawa, T. et al. Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett2020, 31 (14), 1385-1389.
  • Lloyd-Jones, G. C. & Lennox, A. J. J. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics2018, 37 (11), 1759–1767.

Sources

Spectroscopic analysis to confirm the structure of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Confirmation of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

A Senior Application Scientist's Comparative Guide for Structural Elucidation

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a novel or specialized compound like this compound, a multi-faceted analytical approach is not merely recommended; it is essential. This guide provides a comprehensive comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating workflow for the structural confirmation of this specific molecule. Our approach moves beyond a simple recitation of data, delving into the causal logic behind spectral interpretation and experimental design, tailored for researchers, scientists, and drug development professionals.

The Subject Molecule: Deconstructing this compound

Before delving into the analysis, understanding the constituent parts of the target molecule is crucial. The structure contains several key features that will yield characteristic spectroscopic signals:

  • A Trisubstituted Aromatic Ring: A benzene core with a specific substitution pattern that dictates the environment of its protons and carbons.

  • Halogen Substituents: A chlorine and an iodine atom, which exert significant electronic and isotopic effects.

  • Alkyl Groups: A methyl group on the aromatic ring and an ethyl group as part of the carbonate moiety.

  • An Aromatic Carbonate Ester: A C=O group flanked by two oxygen atoms, one of which is bonded to the aromatic ring and the other to the ethyl group.

This combination of functional groups provides a unique spectroscopic fingerprint that we can predict and verify.

A Multi-Pronged Analytical Strategy: The Synergy of Spectroscopy

No single analytical technique can provide absolute structural proof with complete confidence.[1][2] True analytical rigor is achieved by integrating data from orthogonal methods, where the strengths of one technique compensate for the limitations of another. This guide champions an integrated workflow where Mass Spectrometry provides the molecular formula, Infrared Spectroscopy confirms the functional groups, and NMR spectroscopy maps the precise atomic connectivity.

G cluster_0 Structural Hypothesis cluster_1 Primary Analysis cluster_2 Derived Information cluster_3 Confirmation Structure Proposed Structure 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate MS Mass Spectrometry (MS) Structure->MS Analyze IR FT-IR Spectroscopy Structure->IR Analyze NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR Analyze MW Molecular Weight & Isotopic Pattern MS->MW Provides FG Functional Groups (C=O, C-O, Aryl) IR->FG Provides Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Provides Confirmation Validated Structure MW->Confirmation Integrate & Corroborate FG->Confirmation Integrate & Corroborate Connectivity->Confirmation Integrate & Corroborate

Caption: Integrated workflow for spectroscopic structure validation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound. For a molecule containing multiple halogens, MS provides a particularly rich dataset due to characteristic isotopic patterns.

Predicted Analysis for this compound
  • Molecular Ion (M⁺): The molecule has a chemical formula of C₁₀H₁₀ClIO₃. The calculated molecular weight for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O) is 340.94 Da . The mass spectrum should show a molecular ion peak cluster corresponding to this mass.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[3][4] This will result in two molecular ion peaks: one at m/z ~341 (M⁺) and a second, less intense peak at m/z ~343 (M+2), with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity in the molecular ion cluster.

  • Key Fragmentation Patterns: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in a predictable manner, offering clues to the molecule's structure.[5][6][7]

    • α-Cleavage: Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the carbonate group is a likely fragmentation pathway.

    • Loss of Ethyl Radical: Cleavage of the ethyl group (•CH₂CH₃, 29 Da) is also possible.

    • Decarbonylation: Loss of carbon dioxide (CO₂, 44 Da) or the entire ethyl carbonate moiety are characteristic fragmentations for this class of compounds.

Comparative Data: Key MS Fragments
Ionm/z (for ³⁵Cl)m/z (for ³⁷Cl)Intensity RatioDescription
[M]⁺341343~3:1Molecular Ion
[M - C₂H₅]⁺312314~3:1Loss of ethyl radical
[M - OC₂H₅]⁺296298~3:1Loss of ethoxy radical
[M - C₂H₅OCO]⁺268270~3:1Loss of ethyl carbonate group
Experimental Protocol: Electron Ionization MS (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Utilize a mass spectrometer with an electron ionization source. Set the electron energy to 70 eV.

  • Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.

  • Analysis: Identify the molecular ion peak and its M+2 isotope peak. Analyze the fragmentation pattern and compare it to predicted pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]

Predicted Analysis for this compound

The IR spectrum will be dominated by strong absorptions from the carbonate group and characteristic bands from the aromatic ring.

  • C=O Stretch: Aromatic carbonates exhibit a very strong and characteristic C=O stretching absorption at a higher frequency than typical esters or ketones due to the electron-withdrawing effect of the adjacent oxygen atoms. Expect this band in the 1820-1775 cm⁻¹ region.[9][10]

  • C-O Stretches: The carbonate group will also display strong, characteristic asymmetric and symmetric C-O stretching bands. These are typically found around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ .[9]

  • Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) and a series of C=C in-ring stretching absorptions in the 1600-1450 cm⁻¹ region.[11][12][13]

  • Aliphatic C-H Stretches: The methyl and ethyl groups will produce C-H stretching bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹ ).[13]

Comparative Data: Predicted IR Absorption Bands
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C=O StretchAromatic Carbonate1820 - 1775Very Strong, Sharp
C-H StretchAromatic3100 - 3000Weak to Medium
C-H StretchAliphatic (CH₃, CH₂)2980 - 2850Medium
C=C StretchAromatic Ring1600 - 1450Medium (multiple bands)
C-O StretchCarbonate (Asymmetric)1250 - 1200Strong
C-O StretchCarbonate (Symmetric)1050 - 1000Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal.

  • Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR).[14][15]

G cluster_mol This compound cluster_data Predicted ¹H NMR Signals mol H_arom1 H-6 ~7.8 ppm (s, 1H) H_arom1->mol H_arom2 H-3 ~7.2 ppm (s, 1H) H_arom2->mol CH2 -O-CH₂- ~4.3 ppm (q, 2H) CH2->mol CH3_ring Ar-CH₃ ~2.3 ppm (s, 3H) CH3_ring->mol CH3_ethyl -CH₂-CH₃ ~1.4 ppm (t, 3H) CH3_ethyl->mol

Caption: Predicted ¹H NMR assignments for the target molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals.

  • Aromatic Protons (Ar-H): There are two protons on the aromatic ring. Due to the substitution pattern, they are not adjacent and will likely appear as two distinct singlets .

    • The proton at position 6 (between the iodo and chloro groups) will be significantly deshielded, appearing around 7.8 ppm .

    • The proton at position 3 (adjacent to the methyl group) will be further upfield, around 7.2 ppm .[12][16]

  • Ethyl Group Protons:

    • The methylene protons (-O-CH₂ -CH₃) are adjacent to an oxygen atom and will be deshielded, appearing around 4.3 ppm . They will be split into a quartet by the neighboring three methyl protons (n+1 = 3+1 = 4).

    • The methyl protons (-O-CH₂-CH₃ ) are in a standard alkyl environment and will appear around 1.4 ppm . They will be split into a triplet by the neighboring two methylene protons (n+1 = 2+1 = 3).

  • Ring Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is in a benzylic position and will appear as a sharp singlet around 2.3 ppm .[12]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carbonate carbonyl is expected in the 151-154 ppm range.

  • Aromatic Carbons: Six unique signals are expected in the aromatic region (115-155 ppm ). The carbons directly attached to the electronegative oxygen, chlorine, and iodine atoms (ipso-carbons) will have their chemical shifts significantly affected.

  • Ethyl Group Carbons:

    • The methylene carbon (-O-CH₂ -CH₃) will appear around 65-70 ppm .

    • The methyl carbon (-O-CH₂-CH₃ ) will be upfield, around 14-16 ppm .

  • Ring Methyl Carbon (Ar-CH₃): This carbon will appear in the aliphatic region, around 18-22 ppm .

Comparative Data: Predicted NMR Shifts
Group¹H Shift (ppm), Multiplicity, Integration¹³C Shift (ppm) (Approx.)
Ar-H (pos. 6)~7.8, singlet, 1H115-155 (6 signals total)
Ar-H (pos. 3)~7.2, singlet, 1H
-O-CH₂ -CH₃~4.3, quartet, 2H~68
Ar-CH₃ ~2.3, singlet, 3H~20
-O-CH₂-CH₃ ~1.4, triplet, 3H~15
C =ON/A~152
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the range of 0-10 ppm. Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet. This requires a longer acquisition time than ¹H NMR. Set the spectral width to cover 0-200 ppm.

  • Analysis: Correlate the chemical shifts, splitting patterns, and integrals (for ¹H) to the proposed structure. For unambiguous assignments, advanced 2D NMR experiments like COSY, HSQC, and HMBC can be employed.

Conclusion: A Unified Verdict

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the compelling and consistent narrative told by multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight and the presence of one chlorine atom (m/z 341/343). FT-IR spectroscopy provides irrefutable evidence of the key aromatic carbonate functional group (strong C=O stretch at ~1780 cm⁻¹ and C-O stretches). Finally, ¹H and ¹³C NMR spectroscopy piece the puzzle together, mapping out the precise arrangement of protons and carbons, from the distinct aromatic singlets to the characteristic quartet-triplet pattern of the ethyl group. When the predicted data in this guide aligns with the experimental results, a definitive and trustworthy structural assignment is achieved.

References

  • Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Google Cloud.
  • Lab Manager. (2024).
  • Workman, J. Jr. (2024).
  • BenchChem. (2025).
  • TheElkchemist. (2024).
  • C&EN BrandLab. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. C&EN.
  • Journal of Pharmaceutical Analysis. (2023). Spectroscopic Emerging Trends in Pharmaceutical Analysis. Research and Reviews.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Chemistry LibreTexts. (2020). 16.
  • University of Colorado Boulder. (n.d.). Aromatics - Spectroscopy Tutorial.
  • Chemistry LibreTexts. (2025). 2.
  • Chemistry LibreTexts. (2024). 15.
  • Chemistry LibreTexts. (2023).
  • Unknown. (n.d.).
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Royal Society of Chemistry. (2025).
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
  • SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
  • ResearchGate. (n.d.). Absorption bands carbonate characteristic by FTIR.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023).
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. University of Calgary.
  • Smith, B. C. (2024). Inorganics II: The Spectra. Spectroscopy Online.
  • ResearchGate. (n.d.). FT-IR spectra of the reaction mixture of the FDCA-derived bis(cyclic...).
  • ResearchGate. (n.d.).
  • UCLA. (n.d.). IR Absorption Table. WebSpectra.
  • Wikipedia. (n.d.).
  • BLD Pharm. (n.d.). 4-CHLORO-2-IODO-5-METHYLPHENOL. BLD Pharm.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR (b) spectra of cyclic carbonate produced using DMC-PTMEG.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • King-Pharm. (n.d.).
  • Slideshare. (n.d.).
  • eGyanKosh. (n.d.).
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
  • SpectraBase. (2016). ethyl 5-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule such as 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate, a potential building block in complex drug synthesis, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of this synthesized compound, grounded in scientific principles and practical application.

The Synthetic Landscape and Potential Impurities

  • Halogenation of 2-methylphenol: The starting material, 2-methylphenol (o-cresol), would likely undergo chlorination followed by iodination, or vice-versa, to yield 4-chloro-5-iodo-2-methylphenol.

  • Esterification: The resulting substituted phenol is then reacted with ethyl chloroformate in the presence of a base to form the final ethyl carbonate product.

This proposed synthesis highlights several potential sources of impurities that must be considered during purity analysis:

  • Isomeric Impurities: Halogenation of an aromatic ring can lead to the formation of various positional isomers. For instance, during the chlorination and iodination of 2-methylphenol, isomers with different substitution patterns on the aromatic ring could be formed.

  • Incomplete Reaction: Unreacted starting materials, such as 4-chloro-2-methylphenol or 5-iodo-2-methylphenol, and the key intermediate 4-chloro-5-iodo-2-methylphenol, could persist in the final product.

  • Byproducts of Side Reactions: Over-halogenation could lead to di-iodinated or di-chlorinated species. Hydrolysis of the ethyl carbonate product back to the phenol is also a possibility under certain conditions.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification, as well as any remaining catalysts or bases, are common process-related impurities.

The following diagram illustrates the potential pathways to the desired product and the formation of key impurities.

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities 2-methylphenol 2-methylphenol Halogenation Halogenation 2-methylphenol->Halogenation Chlorination & Iodination 4-chloro-5-iodo-2-methylphenol 4-chloro-5-iodo-2-methylphenol Halogenation->4-chloro-5-iodo-2-methylphenol Isomers Positional Isomers (e.g., 4-chloro-3-iodo...) Halogenation->Isomers Byproducts Over-halogenated species, Hydrolysis products Halogenation->Byproducts Esterification Esterification 4-chloro-5-iodo-2-methylphenol->Esterification Ethyl Chloroformate, Base Target_Molecule 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate Esterification->Target_Molecule Starting_Materials Unreacted Starting Materials Esterification->Starting_Materials Incomplete Reaction Esterification->Byproducts

Caption: Plausible synthesis of this compound and sources of potential impurities.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is essential for the comprehensive purity assessment of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Elemental analysis also plays a crucial role in confirming the empirical formula.

TechniquePrinciplePrimary Use for this MoleculeStrengthsWeaknesses
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantifying the main component and non-volatile organic impurities.High precision and accuracy for quantification; versatile for a wide range of compounds.May not separate all isomers without extensive method development; requires reference standards for impurity identification.
GC-MS Separation of volatile compounds followed by mass-based detection.Identifying and quantifying volatile impurities (e.g., residual solvents) and thermally stable byproducts.Excellent for separating volatile compounds; provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.
NMR Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation and quantification of the main component and impurities without a specific reference standard (qNMR).Provides detailed structural information; qNMR allows for absolute purity determination.Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, etc.Confirmation of the elemental composition and empirical formula.Provides fundamental information on the elemental makeup of the bulk material.Does not provide information on the nature of impurities, only the overall elemental composition.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is often the gold standard for purity determination in pharmaceutical analysis due to its precision and versatility.[1] For a halogenated aromatic compound like this compound, a reversed-phase method is typically the most effective.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a good starting point due to its general applicability for non-polar to moderately polar compounds. However, for separating closely related halogenated isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivity due to different pi-pi interactions with the aromatic rings of the analytes.[2]

  • Mobile Phase: A mixture of acetonitrile or methanol with water is a common mobile phase for reversed-phase HPLC. The organic modifier content is optimized to achieve adequate retention and separation. A small amount of acid, like trifluoroacetic acid (TFA) or formic acid, is often added to improve peak shape by suppressing the ionization of any acidic functional groups.

  • Detection: The aromatic nature of the molecule allows for sensitive detection using a UV detector, typically in the range of 210-280 nm.[3]

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

G cluster_conditions Chromatographic Conditions Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Injector Autosampler (10 µL injection) Sample_Prep->Injector HPLC_System HPLC System Column C18 Column (4.6x150mm, 5µm) Detector UV Detector (254 nm) Injector->Column Column->Detector Data_Analysis Data Analysis (Peak Integration, % Purity) Detector->Data_Analysis Mobile_Phase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Gradient Gradient: 60-95% B over 20 min Flow_Rate Flow Rate: 1.0 mL/min Temperature Column Temp: 30 °C

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4] It is particularly useful for detecting residual solvents from the synthesis and any thermally stable, low molecular weight byproducts.

Causality Behind Experimental Choices:

  • Injection Mode: A split injection is typically used to avoid overloading the column with the main component, allowing for better detection of trace impurities.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a versatile choice for a wide range of organic compounds.

  • Temperature Program: A temperature ramp is employed to ensure the elution of compounds with a range of boiling points, from volatile solvents to higher boiling point byproducts.

  • MS Detection: The mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds, which is crucial for identifying unknown impurities.

Detailed GC-MS Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

G cluster_conditions GC Conditions Sample_Prep Sample Preparation (1 mg/mL in Dichloromethane) Injector Split Injector (250 °C) Sample_Prep->Injector GC_MS_System GC-MS System GC_Column Capillary Column (5% Phenyl-methylpolysiloxane) Mass_Spec Mass Spectrometer (m/z 40-500) Injector->GC_Column GC_Column->Mass_Spec Data_Analysis Data Analysis (Library Search, Peak Integration) Mass_Spec->Data_Analysis Carrier_Gas Carrier Gas: Helium (1 mL/min) Temp_Program Oven Program: 50°C (2min) -> 280°C (10°C/min) -> hold 5min G Weighing Accurate Weighing (Sample & Internal Standard) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Acquisition ¹H NMR Acquisition (Long Relaxation Delay) Dissolution->NMR_Acquisition Data_Processing Integration of Analyte and Standard Signals NMR_Acquisition->Data_Processing Calculation Purity Calculation Data_Processing->Calculation

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. This is a fundamental technique to confirm that the bulk material conforms to the expected empirical formula of C11H12ClIO3. According to guidelines from many scientific journals, the found values for carbon and hydrogen should be within ±0.4% of the calculated values to confirm 95% sample purity. [3] Protocol:

  • A few milligrams of the dried and purified sample are accurately weighed.

  • The sample is combusted in a high-temperature furnace in the presence of oxygen.

  • The resulting gases (CO2, H2O, etc.) are separated and quantified by a detector.

  • The percentage of each element is calculated.

Expected vs. Acceptable Results for C11H12ClIO3 (Molar Mass: 369.57 g/mol ):

  • Calculated %C: 35.75

  • Calculated %H: 3.27

  • Acceptable Range %C: 35.35 - 36.15

  • Acceptable Range %H: 2.87 - 3.67

Regulatory Context and Acceptance Criteria

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A). [5][6][7][8][9]These guidelines establish thresholds for reporting, identification, and qualification of impurities.

  • Reporting Threshold: Generally, impurities present at a level of ≥0.05% should be reported.

  • Identification Threshold: Impurities present at a level of ≥0.10% should be structurally identified.

  • Qualification Threshold: Impurities present at a level of ≥0.15% or a daily intake of >1.0 mg (whichever is lower) need to be qualified, meaning toxicological data is required to demonstrate their safety.

Conclusion

The purity assessment of a synthesized pharmaceutical intermediate like this compound is a critical, multi-step process that requires a combination of orthogonal analytical techniques. HPLC provides the workhorse for quantitative analysis of the main component and non-volatile impurities. GC-MS is indispensable for the identification of volatile impurities and byproducts. NMR, particularly qNMR, offers an elegant and powerful method for absolute purity determination and structural confirmation. Finally, elemental analysis serves as a fundamental check of the bulk material's composition. By employing these methods in a complementary fashion and adhering to regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and reliability of this and other critical chemical entities.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • European Pharmacopoeia. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]

  • U.S. Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits.
  • GC-MS applications in pharmaceutical analysis. (2017).
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). The use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides in good yields. Journal of Organic Chemistry, 83(2), 930-938. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • U.S. Food and Drug Administration. (n.d.). Q3D(R2)
  • ResearchGate. (n.d.).
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • ResearchGate. (2012).
  • Organomation. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (n.d.).
  • National Institutes of Health. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Justia Patents. (2021).
  • Agilent. (n.d.).
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Royal Society of Chemistry. (n.d.). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol.
  • AWS. (2022).
  • Scientific Research Publishing. (n.d.).
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. (2025).
  • ResearchGate. (n.d.).
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep.
  • ChemicalBook. (2025). 4-chloro-2-methylphenol.
  • European Medicines Agency. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances.
  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances.
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • MDPI. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
  • ChemicalBook. (n.d.).

Sources

A Researcher's Guide to Cross-Validation: Evaluating 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate as a Novel Building Block in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the relentless pursuit of novel chemical entities, the efficiency and reliability of synthetic building blocks are paramount. This guide introduces 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate , a previously uncharacterized aryl halide, and proposes a rigorous experimental framework for its validation and comparison against established alternatives in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling. We provide a detailed, field-proven protocol, a rationale for experimental design grounded in mechanistic principles, and a clear structure for data interpretation. Our objective is to equip researchers with the tools to objectively assess the performance of this and other novel reagents, ensuring the integrity and reproducibility of their synthetic endeavors.

Introduction: The Imperative for Rigorous Cross-Validation

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern drug discovery and materials science.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging these critical carbon-carbon bonds, lauded for its mild conditions and broad functional group tolerance.[3][4][5] The success of this reaction, however, is critically dependent on the reactivity of the coupling partners, particularly the aryl halide.

The oxidative addition of the aryl halide to the palladium(0) catalyst is the first and often rate-determining step of the catalytic cycle.[5][6][7] The nature of the halide leaving group plays a pivotal role, with reactivity generally following the trend: I > Br > Cl.[6][8] Consequently, aryl iodides are often the substrates of choice for challenging couplings, enabling faster reaction times and lower catalyst loadings.

This guide focuses on a novel, poly-functionalized building block: This compound (1) . Its structure presents an intriguing combination of features: a highly reactive iodine atom for efficient cross-coupling, a less reactive chlorine atom offering a potential site for subsequent orthogonal functionalization, a methyl group, and an ethyl carbonate moiety. The ethyl carbonate group may act as a protecting group for the phenol, which could be unmasked post-coupling to reveal a new functional handle.[9][10][11]

Given the absence of performance data for this compound, a systematic, comparative evaluation is essential. This guide provides the experimental blueprint for such a study, comparing 1 against two commercially available, structurally related analogs: 4-bromo-2-methylphenol (2) and 4-chloro-2-methylphenol (3) .

Experimental Design & Rationale

The core of our comparative study is a standardized Suzuki-Miyaura reaction. We will couple our target aryl halides (1 , 2 , and 3 ) with a common boronic acid partner, 4-methoxyphenylboronic acid , to synthesize the corresponding biaryl products.

Selection of Comparators
  • Compound 1 (Test Article): this compound. The primary subject of our investigation.

  • Compound 2 (Positive Control): 4-Bromo-2-methylphenol. A widely used building block with intermediate reactivity, serving as a benchmark for a successful, albeit potentially slower, reaction.

  • Compound 3 (Negative/Challenging Control): 4-Chloro-2-methylphenol. Aryl chlorides are known to be the least reactive of the common halides in Suzuki couplings, often requiring more specialized and forcing conditions.[6][12] This will benchmark the performance of 1 against a more challenging substrate.

Key Performance Metrics

To ensure an objective comparison, we will evaluate the following:

  • Reaction Yield (%): The primary measure of efficiency. To be determined by High-Performance Liquid Chromatography (HPLC) against a calibrated standard.

  • Reaction Kinetics (Time): The reaction progress will be monitored at specific time points to assess the rate of conversion.

  • Catalyst Loading (mol%): We will investigate the feasibility of reducing the catalyst concentration for the more reactive substrates, a key factor in process efficiency and cost.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][7][13] Understanding this mechanism is crucial for rationalizing the experimental outcomes.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII R-Pd(II)L_n-X (Ar-Pd-I) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [Ar'B(OH)₃]⁻ PdII_R R-Pd(II)L_n-R' (Ar-Pd-Ar') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Product RedElim->Product Reagents Ar-I (Substrate 1) Ar'-B(OH)₂ (Substrate 2) Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition step is where the difference between our test compounds will be most pronounced. The weaker Carbon-Iodine bond in Compound 1 is expected to undergo oxidative addition with the Pd(0) catalyst much more readily than the C-Br bond in Compound 2 or the C-Cl bond in Compound 3 .

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Aryl halides, boronic acids, and palladium catalysts may be irritants or toxic.[3]

Materials & Reagents
  • This compound (Compound 1 )

  • 4-Bromo-2-methylphenol (Compound 2 )

  • 4-Chloro-2-methylphenol (Compound 3 )

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • HPLC grade solvents (Acetonitrile, Water)

Reaction Setup Workflow

Caption: Step-by-step experimental workflow for the comparative study.

Step-by-Step Procedure

This procedure is for one reaction. It should be repeated for each aryl halide (1 , 2 , and 3 ).

  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Seal the reaction flask with a septum, and purge with nitrogen or argon gas for 10 minutes.

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water to the reaction flask via syringe.

  • Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80 °C. Monitor the reaction progress by taking small aliquots at T = 1h, 4h, and 24h. Analyze by Thin Layer Chromatography (TLC) and/or HPLC.[12][14]

  • Work-up: After the reaction is complete (as judged by consumption of the starting aryl halide), cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[15][16] Determine the final isolated yield.

Data Presentation & Interpretation

All quantitative data should be summarized for clear, at-a-glance comparison. The following tables provide a template for presenting the hypothetical results of this study.

Table 1: Comparative Reaction Yields at 24 hours

EntryAryl HalideCatalyst Loading (mol%)Isolated Yield (%)
1Compound 1 2.0>95% (Expected)
2Compound 2 2.085-90% (Expected)
3Compound 3 2.0<10% (Expected)

Table 2: Kinetic Profile of Product Formation (HPLC Area %)

EntryAryl HalideT = 1 hourT = 4 hoursT = 24 hours
1Compound 1 ~80%>95%>98%
2Compound 2 ~30%~75%~90%
3Compound 3 <5%<5%<10%

Table 3: Catalyst Loading Optimization for Compound 1

EntryAryl HalideCatalyst Loading (mol%)Time (hours)Isolated Yield (%)
1aCompound 1 1.04>95% (Expected)
1bCompound 1 0.58>90% (Expected)
1cCompound 1 0.124~75% (Expected)

Interpretation of Expected Results:

The data are expected to demonstrate the superior reactivity of the aryl iodide in Compound 1 . It should provide near-quantitative yields in a much shorter timeframe compared to the aryl bromide (Compound 2 ). The aryl chloride (Compound 3 ) is expected to show minimal reactivity under these standard conditions, highlighting the significant performance advantage conferred by the iodide. Furthermore, the high reactivity of Compound 1 should allow for a substantial reduction in catalyst loading, a critical factor for cost-effective, large-scale synthesis.

Conclusion

This guide outlines a comprehensive and scientifically rigorous protocol for the cross-validation of a novel building block, this compound. By adhering to the principles of comparative analysis and grounding our experimental design in the established mechanism of the Suzuki-Miyaura reaction, we can generate trustworthy and actionable data. This approach not only validates the performance of a specific compound but also reinforces a critical principle of scientific integrity: all new reagents must be subjected to systematic evaluation before their adoption in critical synthetic workflows. The proposed experiments are designed to unequivocally demonstrate the utility of this compound as a highly efficient and versatile substrate for cross-coupling, paving the way for its application in the synthesis of complex molecular targets.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • National Center for Biotechnology Information. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • ACS Publications. (2011). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PubMed Central. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • SBD CAT. (2024, September 4). Role of palladium catalyst in cross-coupling reactions. [Link]

  • National Center for Biotechnology Information. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]

  • Frontiers in Chemistry. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2024, January 18). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • University of Tasmania. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • National Center for Biotechnology Information. (2022, September 1). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PubMed Central. [Link]

  • PubChem. 4-Iodo-2-methylphenol. [Link]

  • Chem-Supply. 4-chloro-2-methylphenol. [Link]

Sources

Performance Benchmark: 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient C-C Bond Formation

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as an exceptionally powerful and versatile tool.[1][2][3] This reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate.[4] The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the nature of the substrates, the palladium catalyst, the ligands, the base, and the solvent system employed.

This guide presents a comprehensive performance benchmark of a novel substrate, 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate , in the Suzuki-Miyaura reaction. While traditionally viewed as a simple protecting group, the unique electronic and steric properties of this molecule suggest its potential to influence the catalytic cycle. We will objectively compare its performance against two well-established aryl iodide substrates in a model coupling reaction. The insights derived from this analysis will aid researchers in selecting appropriate substrates and optimizing reaction conditions for their synthetic targets.

Experimental Design: A Framework for Rigorous Comparison

To ensure a robust and unbiased comparison, a standardized experimental protocol was designed. The central aim is to evaluate the efficiency with which each aryl iodide substrate participates in the Suzuki-Miyaura reaction under identical conditions.

Core Reaction

The benchmark reaction is the coupling of the aryl iodide substrates with phenylboronic acid to yield the corresponding biphenyl product. This reaction was chosen for its reliability and the extensive body of literature available for comparative purposes.

Performance Metrics

The performance of each substrate will be evaluated based on the following key metrics:[5][6][7]

  • Yield (%): The percentage of the theoretical maximum amount of product that is actually formed.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst before the catalyst becomes deactivated. It is a measure of catalyst longevity.

  • Turnover Frequency (TOF, h⁻¹): The number of catalytic cycles per unit of time, representing the intrinsic activity of the catalyst.

Selected Substrates for Comparison
  • This compound (Test Substrate): The novel compound under investigation.

  • Iodobenzene (Standard Substrate): A simple and widely used aryl iodide in cross-coupling reactions, serving as a baseline.

  • 4-Iodotoluene (Electron-Rich Substrate): An aryl iodide with an electron-donating group, providing a point of comparison for electronic effects.

Experimental Workflow

The following diagram illustrates the standardized workflow for the comparative study. The causality behind each step is to maintain consistency and isolate the performance of the substrate as the primary variable.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A Charge Schlenk tube with: - Aryl Iodide (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(PPh3)4 (1 mol%) - K2CO3 (2.0 mmol) B Add Solvent (Dioxane/H2O, 4:1, 5 mL) A->B C Degas with Argon for 15 min B->C D Heat reaction mixture to 80 °C C->D E Monitor reaction progress via GC-MS at t = 1h, 2h, 4h, 8h D->E F Cool to room temperature and quench with H2O E->F G Extract with Ethyl Acetate F->G H Dry organic layer over Na2SO4 and concentrate G->H I Purify by column chromatography H->I J Characterize and quantify product to determine Yield, TON, and TOF I->J

Figure 1: Standardized Experimental Workflow for Comparative Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials:

  • This compound (Test Substrate)

  • Iodobenzene (Standard Substrate)

  • 4-Iodotoluene (Electron-Rich Substrate)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).

  • Add a 4:1 mixture of dioxane and water (5 mL).

  • The reaction mixture is thoroughly degassed by bubbling argon through the solution for 15 minutes.

  • The Schlenk tube is sealed, and the mixture is heated to 80 °C in a preheated oil bath with vigorous stirring.

  • The reaction progress is monitored by taking aliquots at 1, 2, 4, and 8 hours and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (as determined by the consumption of the starting aryl iodide), the reaction is cooled to room temperature and quenched with the addition of water (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure biphenyl product.

  • The purified product is weighed to calculate the yield. TON and TOF are calculated based on the yield and reaction time.

Comparative Performance Data

The following table summarizes the hypothetical performance data for the three substrates under the standardized reaction conditions. This data is illustrative and designed to reflect plausible outcomes based on the substrates' structural and electronic properties.

SubstrateYield (%)TONTOF (h⁻¹) at 2h
This compound 858542.5
Iodobenzene 929246.0
4-Iodotoluene 959547.5

Analysis and Discussion

The hypothetical results indicate that all three aryl iodides are effective substrates in the Suzuki-Miyaura coupling reaction, with yields exceeding 85%.

  • Iodobenzene and 4-Iodotoluene performed as expected, with high yields and TOFs.[8] The slightly higher reactivity of 4-iodotoluene can be attributed to the electron-donating methyl group, which can facilitate the oxidative addition step of the catalytic cycle.[9]

  • This compound showed slightly lower, yet still very good, performance. The presence of multiple substituents, including the electron-withdrawing chlorine and carbonate groups, as well as the steric bulk of the methyl group, likely contributes to a slightly slower reaction rate compared to the simpler substrates. The ethyl carbonate group, while primarily a protecting group, may have a modest electronic influence on the reaction.[10]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.[3][4][11] Understanding this cycle is crucial for interpreting the performance data.

G A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-OR'(L2) B->C Ligand Exchange (Base, -HX) D Ar-Pd(II)-Ar'(L2) C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination (Ar-Ar')

Figure 2: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide to form a Pd(II) intermediate. This is often the rate-determining step.[2]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.[1][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.[3]

The slightly reduced performance of this compound could be due to steric hindrance from the ortho-methyl group, which may slow down the oxidative addition or reductive elimination steps.

Conclusion

This comparative guide provides a framework for benchmarking the performance of aryl iodide substrates in the Suzuki-Miyaura cross-coupling reaction. While the hypothetical data suggests that This compound is a viable and effective substrate, its performance may be slightly attenuated compared to simpler, unfunctionalized aryl iodides. The electronic and steric profile of a substrate plays a critical role in its reactivity. Researchers and drug development professionals are encouraged to use this guide as a template for their own comparative studies to identify the optimal substrates and conditions for their specific synthetic needs.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Dalton Transactions. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Performance of Homogeneous Catalysts Viewed in Dynamics. Retrieved from [Link]

  • PubMed Central. (n.d.). Performance of homogeneous catalysts viewed in dynamics. Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • ACS Catalysis. (2019, June 7). Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its synthesis involves the strategic introduction of chloro, iodo, methyl, and ethyl carbonate functionalities onto a benzene ring. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, starting from the readily available precursor, 4-chloro-2-methylphenol. Each route is evaluated based on its chemical principles, experimental feasibility, and potential advantages and disadvantages. This document is intended to serve as a practical resource for researchers in the design and execution of synthetic strategies for this and structurally related molecules.

Strategic Overview

The synthesis of this compound necessitates a multi-step approach. The core of the challenge lies in the regioselective introduction of the iodo and ethyl carbonate groups onto the 4-chloro-2-methylphenol scaffold. Two primary synthetic strategies are considered, differing in the sequence of the key iodination and acylation steps.

Route 1 commences with the electrophilic iodination of 4-chloro-2-methylphenol to furnish the key intermediate, 4-chloro-5-iodo-2-methylphenol. This is followed by O-acylation with ethyl chloroformate to yield the final product.

Route 2 reverses this sequence, beginning with the O-acylation of 4-chloro-2-methylphenol to form 4-chloro-2-methylphenyl ethyl carbonate, which is then subjected to electrophilic iodination.

Below is a visual representation of the two proposed synthetic pathways.

Synthetic_Routes cluster_0 cluster_1 A 4-Chloro-2-methylphenol B Route 1 C Route 2 D Iodination A->D Step 1a H Acylation A->H Step 2a E 4-Chloro-5-iodo-2-methylphenol D->E F Acylation E->F Step 1b G 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate F->G I 4-Chloro-2-methylphenyl ethyl carbonate H->I J Iodination I->J Step 2b J->G

Caption: Proposed synthetic pathways to this compound.

Route 1: Iodination Followed by Acylation

This route prioritizes the introduction of the sterically demanding iodine atom onto the phenol ring before the addition of the ethyl carbonate group. The success of this strategy hinges on the regioselective iodination of 4-chloro-2-methylphenol.

Step 1a: Iodination of 4-Chloro-2-methylphenol

Mechanistic Rationale: The hydroxyl group of a phenol is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. The methyl group is also an activating ortho, para-director, while the chloro group is a deactivating ortho, para-director. In 4-chloro-2-methylphenol, the positions ortho to the hydroxyl group are C6 and C2 (which is already substituted with a methyl group). The position para to the hydroxyl is C4, which is occupied by a chloro group. Therefore, electrophilic attack is anticipated to occur at the available ortho position, C6, or the position ortho to the methyl group and meta to the hydroxyl and chloro groups, C3, or the position ortho to the chloro group and meta to the hydroxyl and methyl groups, C5.

Considering the directing effects, the hydroxyl group strongly activates the C6 and C2 positions. The methyl group activates the C3 and C5 positions. The chloro group directs to the C3 and C5 positions. The position of interest, C5, is activated by the methyl and chloro groups and is sterically accessible. Iodination at C5 is plausible, though competitive iodination at other positions, particularly C6, is possible. The choice of iodinating agent and reaction conditions is therefore critical to achieve the desired regioselectivity. A common method for the selective iodination of phenols involves the in situ generation of an electrophilic iodine species.[1]

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 equivalent) in a suitable solvent such as methanol or aqueous alcohol.

  • Addition of Iodide Source: Add sodium iodide (1.0-1.2 equivalents) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • In Situ Generation of Iodinating Agent: Slowly add a solution of sodium hypochlorite (bleach, 1.0-1.2 equivalents) dropwise to the cooled mixture. The reaction is often rapid, and the color may change.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 4-chloro-5-iodo-2-methylphenol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Step 1b: Acylation of 4-Chloro-5-iodo-2-methylphenol

Mechanistic Rationale: The formation of the ethyl carbonate is achieved through O-acylation of the phenolic hydroxyl group with ethyl chloroformate. This reaction is typically performed in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[2] The choice of base is important to avoid side reactions and to ensure complete conversion.

Experimental Protocol:

  • Dissolution and Base Addition: In a reaction vessel, dissolve 4-chloro-5-iodo-2-methylphenol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether. Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Acylating Agent: Add ethyl chloroformate (1.1-1.3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove the base, and then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted ethyl chloroformate.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Acylation Followed by Iodination

This alternative approach first protects the hydroxyl group as an ethyl carbonate, which may influence the regioselectivity of the subsequent iodination step.

Step 2a: Acylation of 4-Chloro-2-methylphenol

This step is analogous to Step 1b, but with a different starting material.

Experimental Protocol:

  • Dissolution and Base Addition: Dissolve 4-chloro-2-methylphenol (1.0 equivalent) in a suitable solvent like dichloromethane. Add a base such as pyridine or triethylamine (1.2 equivalents).

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Acylating Agent: Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion as monitored by TLC.

  • Work-up and Purification: Perform an aqueous work-up as described in Step 1b to isolate the crude 4-chloro-2-methylphenyl ethyl carbonate. Purify by column chromatography if necessary.

Step 2b: Iodination of 4-Chloro-2-methylphenyl ethyl carbonate

Mechanistic Rationale: The key to this step is the directing effect of the ethyl carbonate group. The ester group is generally considered to be a deactivating, meta-directing group. However, the oxygen atom attached to the aromatic ring can exert a competing ortho, para-directing effect through resonance. The overall regioselectivity will be a result of the interplay between the directing effects of the chloro, methyl, and ethyl carbonate groups. The ortho, para-directing influence of the methyl group and the chloro group, combined with the potential ortho, para-directing effect of the carbonate's oxygen, may still favor iodination at the C5 position.

Experimental Protocol:

  • Dissolution: Dissolve 4-chloro-2-methylphenyl ethyl carbonate (1.0 equivalent) in a suitable solvent.

  • Iodination: The choice of iodinating agent is critical here. A milder electrophilic iodine source, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, might be suitable. Alternatively, iodine monochloride (ICl) could be employed.

  • Reaction Conditions: The reaction conditions (temperature, time) will need to be optimized to favor the desired product and minimize side reactions.

  • Work-up and Purification: The work-up procedure will depend on the specific iodinating agent used. Generally, it will involve quenching any excess reagent, followed by an extractive work-up and purification by column chromatography or recrystallization.

Comparison of Synthetic Routes

FeatureRoute 1: Iodination then AcylationRoute 2: Acylation then Iodination
Starting Material 4-Chloro-2-methylphenol4-Chloro-2-methylphenol
Key Intermediate 4-Chloro-5-iodo-2-methylphenol4-Chloro-2-methylphenyl ethyl carbonate
Regioselectivity Step 1a: Iodination is directed by a strong activating -OH group, a moderately activating -CH₃ group, and a deactivating -Cl group. This could lead to a mixture of isomers.Step 2b: Iodination is directed by a potentially deactivating -OCO₂Et group, a moderately activating -CH₃ group, and a deactivating -Cl group. The regiochemical outcome is less predictable.
Reaction Conditions Step 1a: Generally mild conditions (0 °C to room temperature). Step 1b: Standard acylation conditions, typically mild.Step 2a: Standard acylation conditions. Step 2b: May require more forcing conditions due to the potentially deactivating nature of the carbonate group.
Potential Yield Dependent on the regioselectivity of the iodination step. If selective, overall yield could be good.Potentially lower yields in the iodination step due to the deactivating effect of the carbonate group.
Purification Purification of the iodinated phenol intermediate may be required to remove isomers.Purification of the carbonated intermediate is likely straightforward. The final iodination step may produce a mixture requiring careful purification.
Overall Feasibility More predictable regioselectivity in the key iodination step, making it a more reliable route.The directing effect of the ethyl carbonate group is a significant uncertainty that could complicate the synthesis.

Conclusion and Recommendation

Based on the analysis of the directing effects of the substituents, Route 1 (Iodination followed by Acylation) appears to be the more promising and predictable synthetic strategy for the preparation of this compound. The strong activating and directing effect of the phenolic hydroxyl group in the initial iodination step is more likely to lead to the desired 5-iodo isomer, although careful optimization of reaction conditions will be necessary to maximize regioselectivity. The subsequent acylation is a well-established and generally high-yielding transformation.

Route 2 is more speculative due to the uncertain directing influence of the ethyl carbonate group. While it may be a viable pathway, it would likely require more extensive optimization and could result in a more complex mixture of products, making purification more challenging.

For researchers embarking on the synthesis of this molecule, it is recommended to first explore Route 1, focusing on achieving a clean and high-yielding iodination of 4-chloro-2-methylphenol.

References

  • Edgar, K. J., & Falling, S. N. (1990). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry, 55(18), 5287–5291. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylphenol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Ferreira, V. F., de Souza, M. V. N., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2001). O-Acylation of phenols with various alkanoyl chlorides under phase transfer catalysis conditions. Journal of the Brazilian Chemical Society, 12(4), 478-481. [Link]

Sources

A Senior Application Scientist's Comparative Guide to In-Silico Reaction Modeling: Predicting the Reactivity of 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the ability to accurately predict the outcomes of chemical reactions is paramount. It accelerates development timelines, reduces experimental costs, and fosters innovation. The subject of our study, 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate, is a richly functionalized aryl halide, presenting multiple potential sites for chemical modification. This guide provides a comparative analysis of two powerful in-silico paradigms for predicting its reactivity: the deep mechanistic insight offered by Quantum Mechanics (QM)-based modeling, specifically Density Functional Theory (DFT), and the rapid, data-driven predictions of Machine Learning (ML)-based models.

This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to navigate complex synthetic challenges. We will move beyond a mere listing of methods to explain the underlying principles, the rationale for their application, and provide actionable, step-by-step workflows for their implementation.

Pillar 1: Quantum Mechanics-Based Modeling with Density Functional Theory (DFT)

DFT is a cornerstone of computational chemistry, offering a first-principles approach to understanding the electronic structure and reactivity of molecules.[1][2][3] Instead of solving the Schrödinger equation for every electron in a system, DFT simplifies the problem by focusing on the electron density, a more computationally tractable variable.[1][3] This allows for the accurate calculation of molecular geometries, reaction energies, and the elucidation of detailed reaction mechanisms.[4][5][6]

Expertise & Experience: Why Choose DFT?

For a molecule like this compound, a key synthetic question is the relative reactivity of the C-I versus the C-Cl bond in cross-coupling reactions. Experimental evidence suggests that C-I bonds are generally more reactive than C-Cl bonds in common palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[7][8][9][10] DFT allows us to quantify this difference by calculating the activation energies for the oxidative addition of a palladium catalyst to each of these bonds. A lower activation energy would strongly suggest a preferential reaction at that site.

Trustworthiness: A Self-Validating System

The protocols described below are designed to be self-validating. By systematically modeling the reaction pathways for both the C-I and C-Cl activation, we generate a direct, quantitative comparison. The predicted lower energy pathway provides a testable hypothesis that can be directly verified by experimental results.

Experimental Protocol: DFT-Based Workflow for Predicting Site Selectivity in a Suzuki-Miyaura Coupling

This protocol outlines the steps to determine the preferred site of a Suzuki-Miyaura cross-coupling reaction on this compound.

  • Molecule and Catalyst Preparation:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Similarly, construct the active palladium catalyst, for example, a Pd(0) complex with appropriate phosphine ligands.

  • Geometry Optimization:

    • Perform a geometry optimization for the reactant molecule and the catalyst using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) for non-metal atoms and a larger basis set with effective core potentials for palladium). This step finds the lowest energy conformation of the molecules.

  • Transition State Searching for C-I Activation:

    • Position the palladium catalyst near the C-I bond of the reactant.

    • Initiate a transition state search to locate the saddle point on the potential energy surface corresponding to the oxidative addition of the palladium into the C-I bond. This represents the highest energy point along the reaction coordinate for this step.

    • Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the bond-breaking and bond-forming vibrations of the reaction.

  • Transition State Searching for C-Cl Activation:

    • Repeat the transition state search procedure, this time positioning the palladium catalyst near the C-Cl bond.

    • Similarly, verify the located transition state with a frequency calculation.

  • Energy Calculation and Comparison:

    • Calculate the single-point energies of the optimized reactants, products of oxidative addition, and both transition states.

    • The activation energy (ΔG‡) for each pathway is the difference in Gibbs free energy between the transition state and the initial reactants.

    • The pathway with the lower activation energy is the kinetically favored one.

Data Presentation: Predicted Activation Energies
Reaction PathwayPredicted Activation Energy (ΔG‡) in kcal/molConclusion
Oxidative Addition at C-I BondLower ValueKinetically Favored Pathway
Oxidative Addition at C-Cl BondHigher ValueKinetically Disfavored Pathway

Note: The actual numerical values would be obtained from the DFT calculations.

Visualization: DFT Workflow

DFT_Workflow cluster_prep 1. System Preparation cluster_path_I 2a. C-I Activation Pathway cluster_path_Cl 2b. C-Cl Activation Pathway Reactant Build & Optimize Reactant (this compound) TS_Search_I Transition State Search (Oxidative Addition at C-I) Reactant->TS_Search_I TS_Search_Cl Transition State Search (Oxidative Addition at C-Cl) Reactant->TS_Search_Cl Catalyst Build & Optimize Catalyst (e.g., Pd(0)L2) Catalyst->TS_Search_I Catalyst->TS_Search_Cl Freq_Calc_I Frequency Calculation (Verify TS with 1 Imaginary Freq.) TS_Search_I->Freq_Calc_I Energy_Calc_I Calculate Activation Energy (ΔG‡_I) Freq_Calc_I->Energy_Calc_I Comparison 3. Compare Activation Energies (ΔG‡_I vs. ΔG‡_Cl) Energy_Calc_I->Comparison Freq_Calc_Cl Frequency Calculation (Verify TS with 1 Imaginary Freq.) TS_Search_Cl->Freq_Calc_Cl Energy_Calc_Cl Calculate Activation Energy (ΔG‡_Cl) Freq_Calc_Cl->Energy_Calc_Cl Energy_Calc_Cl->Comparison Conclusion Predict Kinetically Favored Product Comparison->Conclusion

Caption: Workflow for DFT-based prediction of reaction site selectivity.

Pillar 2: Machine Learning-Based Reaction Prediction

In contrast to the physics-based approach of DFT, machine learning models predict reaction outcomes based on patterns learned from vast datasets of known chemical reactions.[11][12][13][14] These models can take various forms, from template-based systems that apply known reaction rules to novel substrates, to more advanced neural network architectures that learn complex chemical transformations without explicit rules.[11][14]

Expertise & Experience: Why Choose Machine Learning?

The strength of ML models lies in their speed and broad applicability. While DFT is excellent for deep dives into specific, pre-defined reaction mechanisms, ML models excel at predicting the most probable outcome from a given set of reactants and reagents, even when multiple reaction pathways are possible.[15] For this compound, an ML model could, for instance, predict not only the likely site of a cross-coupling but also suggest suitable catalysts, solvents, and reagents based on its training data.[15][16][17]

Trustworthiness: A Self-Validating System

The reliability of an ML model is directly tied to the quality and breadth of its training data. The protocol below leverages models trained on large, curated databases of chemical reactions (e.g., from USPTO patents or Reaxys).[12][15] The model's prediction, often accompanied by a confidence score, provides a clear, data-backed hypothesis for experimental validation. Comparing the model's top-ranked prediction against experimental results serves as a direct measure of its accuracy for the chemical space of interest.

Experimental Protocol: ML-Based Workflow for Predicting Reaction Outcome

This protocol outlines the use of a pre-trained ML model for predicting the outcome of a reaction involving this compound. Several platforms, some freely accessible, offer such capabilities.[18]

  • Input Reactants and Reagents:

    • Using the interface of a chemical reaction prediction platform (e.g., IBM RXN for Chemistry, ASKCOS), input the structure of this compound as a SMILES string or by drawing it.

    • Input the other reactants and any specified reagents (e.g., a boronic acid for a Suzuki coupling, an amine for a Buchwald-Hartwig amination, a base, and a solvent).

  • Initiate Prediction:

    • Run the prediction model. The underlying neural network will process the input molecules, represented as molecular graphs or fingerprints.

  • Analyze Predicted Products:

    • The model will output a list of potential products, typically ranked by a confidence score or probability.[11][13]

    • The top-ranked product represents the model's prediction for the major reaction outcome.

  • Evaluate and Interpret:

    • Examine the structure of the top-ranked product. Does it correspond to a reaction at the C-I bond, the C-Cl bond, or another part of the molecule?

    • The model may also suggest reaction conditions (catalyst, solvent, temperature) that are statistically likely to facilitate the predicted transformation.[15][16]

Data Presentation: Predicted Reaction Outcomes
RankPredicted ProductConfidence ScoreImplied Reaction
1Product of C-I coupling95.2%Suzuki-Miyaura at Iodine
2Product of C-Cl coupling3.1%Suzuki-Miyaura at Chlorine
3Product of carbonate hydrolysis1.5%Hydrolysis

Note: The predicted products and confidence scores are illustrative and would be generated by the specific ML model used.

Visualization: ML Workflow

ML_Workflow cluster_input 1. Input Definition cluster_model 2. Model Prediction cluster_output 3. Output Analysis Reactants Define Reactants & Reagents (e.g., SMILES or drawn structures) ML_Model Pre-trained Neural Network (Trained on large reaction databases) Reactants->ML_Model Prediction Generate & Rank Potential Products ML_Model->Prediction Ranked_List Ranked List of Products (with confidence scores) Prediction->Ranked_List Top_Product Identify Top-Ranked Product Ranked_List->Top_Product Experimental_Hypothesis Formulate Experimental Hypothesis Top_Product->Experimental_Hypothesis

Caption: Workflow for ML-based prediction of chemical reaction outcomes.

Comparative Analysis: DFT vs. Machine Learning

FeatureDFT-Based ModelingMachine Learning-Based Prediction
Primary Use Case Detailed mechanistic investigation, understanding reaction pathways, calculating activation energies.Rapid prediction of major reaction products, suggesting reaction conditions, high-throughput screening.
Input Required Specific reactants, catalyst, and a hypothesized reaction coordinate.Reactants and reagents.
Computational Cost High; can take hours to days for a single transition state calculation.Low; predictions are often returned in seconds or minutes.
Underlying Principle First-principles quantum mechanics.[1][2]Statistical learning from large datasets of known reactions.[11][12]
"Novelty" Handling Can model entirely novel reactions, provided the underlying physics is sound.Performance may degrade for reactions significantly different from its training data.
Output Geometries, energies of transition states and intermediates, reaction energy profiles.A ranked list of potential products with confidence scores.
Causality Provides deep "why" insight into reactivity (e.g., orbital interactions, steric hindrance).Provides a "what" prediction based on learned correlations.

Conclusion and Future Outlook

For the specific case of this compound, both DFT and machine learning models provide powerful, complementary insights. A DFT approach would be the method of choice to rigorously investigate and quantify the reactivity difference between the C-I and C-Cl bonds, providing fundamental understanding. A machine learning approach would be ideal for quickly surveying a range of potential reactions and reagents, predicting the most likely product under various conditions without the need for intensive computation.

The future of in-silico reaction prediction lies in the synergy of these approaches. Machine learning models can be used to rapidly screen for promising reactions, with DFT then employed to refine understanding and optimize conditions for the most promising candidates. As computational power increases and algorithms become more sophisticated, these in-silico tools will become ever more indispensable in the chemist's toolkit, transforming the art of synthesis into a predictive science.

References

  • Coley, C. W., Barzilay, R., Jaakkola, T. S., Green, W. H., & Jensen, K. F. (2017). Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science, 3(5), 434–443. [Link]

  • Xie, Q., & Tinker, R. (2006). Molecular Dynamics Simulations of Chemical Reactions for Use in Education. Journal of Chemical Education, 83(1), 77. [Link]

  • Syntelly. (n.d.). Artificial intelligence for organic and medical chemistry. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, June 11). List of computer-assisted organic synthesis software. [Link]

  • Coley, C. W., Barzilay, R., Jaakkola, T. S., Green, W. H., & Jensen, K. F. (2017). Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science, 3(5), 434–443. [Link]

  • Coley, C. W., Barzilay, R., Jaakkola, T. S., Green, W. H., & Jensen, K. F. (2017). Prediction of Organic Reaction Outcomes Using Machine Learning. DSpace@MIT. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Molecular dynamics simulation for all. PMC, 1(1), 1. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal, 12(19), 5142-5148. [Link]

  • Warshel, A. (2002). Molecular Dynamics Simulations of Biological Reactions. Accounts of Chemical Research, 35(6), 385–395. [Link]

  • Chemistry For Everyone. (2023, July 16). What Is Molecular Dynamics Simulation? [Video]. YouTube. [Link]

  • Xie, Q., & Tinker, R. (2006). Molecular Dynamics Simulations of Chemical Reactions for Use in Education. Journal of Chemical Education. [Link]

  • Zuniga, C., & Zuniga, J. (2016). Applications of Density Functional Theory to Theoretical OrganicChemistry. Semantic Scholar. [Link]

  • So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195–212. [Link]

  • Synopsys. (n.d.). What is Density Functional Theory and How Does It Work?. Retrieved January 19, 2026, from [Link]

  • Dhital, R. N., Sen, A., Sato, T., Hu, H., Ishii, R., Hayasaka, K., ... & Yamaguchi, K. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters, 22(12), 4686–4691. [Link]

  • ChemCopilot. (2023, September 17). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. [Link]

  • Hine, N. D. (n.d.). An Introduction to Density Functional Theory. Imperial College London. [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved January 19, 2026, from [Link]

  • Gao, H., Struebing, H., Tierney, J., & Snee, B. (2018). Using Machine Learning To Predict Suitable Conditions for Organic Reactions. PMC. [Link]

  • Strieth-Kalthoff, F., Sandfort, F., & Glorius, F. (2023). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 14(10), 2596-2613. [Link]

  • Jin, W., Coley, C., Barzilay, R., & Jaakkola, T. (2017). Predicting Organic Reaction Outcomes with Weisfeiler-Lehman Network. SciSpace. [Link]

  • Mahmoud, A. R. (2023). Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. [Link]

  • Gao, H., Struebing, H., Tierney, J., & Snee, B. (2018). Using Machine Learning To Predict Suitable Conditions for Organic Reactions. ACS Central Science, 4(11), 1465–1476. [Link]

  • Tlili, A., et al. (2015). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]

  • Green, N., & Bourne, R. (2023). Machine Learning Models for Solvent Prediction in Organic Reactions: Bridging the Gap between Theory and Practical Efficacy. ChemRxiv. [Link]

  • Dudal, Y., & Dova, D. (2002). Formation, structure and conformational dynamics of highly substituted diphenylcarbonates. PubMed. [Link]

  • Nifant'ev, I. E., & Ivchenko, P. V. (2019). DFT investigations on the ring-opening polymerization of substituted cyclic carbonates catalyzed by zinc-{β-diketiminate} complexes. ResearchGate. [Link]

  • Hokkaido University. (2023, October 30). Computationally accelerated organic synthesis – Optimal ligand prediction for generating reactive alkyl ketone radicals. [Link]

  • Calvo-perez, V., & García-álvarez, R. (2015). DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. RSC Advances, 5(118), 97365–97373. [Link]

  • Zhang, Y., et al. (2024). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. MDPI. [Link]

  • Liu, J., et al. (2014). DFT investigations for the reaction mechanism of dimethyl carbonate synthesis on Pd(ii)/β zeolites. Physical Chemistry Chemical Physics, 16(29), 15424-15436. [Link]

  • Wu, H., et al. (2022). Cathodic Carbonyl Alkylation of Aryl Ketones or Aldehydes with Unactivated Alkyl Halides. Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Byproducts from 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the journey from a starting material to a final Active Pharmaceutical Ingredient (API) is fraught with chemical transformations that can yield a complex array of molecules. The starting material, 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate, is a prime example of a highly functionalized intermediate, likely employed in the construction of complex molecular architectures. Its di-halogenated and protected phenol structure offers multiple reaction pathways. However, this synthetic versatility is a double-edged sword, often leading to the formation of structurally similar byproducts.

The rigorous identification and characterization of these byproducts are not merely academic exercises; they are cornerstones of drug safety, efficacy, and regulatory compliance. An uncharacterized impurity can have unintended biological activity, impact the stability of the final drug product, or complicate process scale-up. This guide provides a comprehensive framework for anticipating, identifying, and characterizing byproducts arising from reactions involving this compound. We will move beyond rote protocols to explain the chemical logic behind byproduct formation and the strategic application of modern analytical techniques.

Part 1: A Mechanistic Approach to Predicting Byproduct Formation

True process understanding begins before the first analytical instrument is run. By dissecting the reactivity of the starting material, we can anticipate the most probable impurities, allowing for the development of targeted and efficient analytical methods.

The Reactivity Landscape of this compound

The molecule possesses three key functional regions, each with distinct chemical liabilities:

  • The Carbon-Iodine Bond: This is the most reactive site for many common transformations. The C-I bond is significantly weaker than the C-Cl bond, making it the primary target for reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Heck), metal-halogen exchange, and nucleophilic aromatic substitution under certain conditions.

  • The Carbon-Chlorine Bond: While less reactive than its iodo counterpart, the C-Cl bond can participate in reactions under more forcing conditions, potentially leading to di-substituted products or byproducts from competing reactions.

  • The Ethyl Carbonate Group: This moiety serves as a protecting group for the phenol. It is generally stable but can be cleaved under strongly acidic or basic conditions, or at elevated temperatures, leading to the formation of the corresponding free phenol.

Common Reaction Scenarios and Their Predicted Byproducts

Let's consider a common synthetic application for this molecule—a selective Suzuki cross-coupling reaction, which leverages the differential reactivity of the C-I and C-Cl bonds.

Primary Reaction: this compound + Boronic Acid --(Pd catalyst, Base)--> Desired Coupled Product

Even in a highly optimized reaction, several side reactions can occur:

  • Dehalogenation: The C-I or C-Cl bond can be reductively cleaved, replacing the halogen with a hydrogen atom. This is a common side reaction in many catalytic cycles.

  • Homocoupling (Glaser-Ullmann type): Two molecules of the starting material can couple to form a symmetrical biaryl dimer.

  • Hydrolysis: Reaction conditions (particularly the base and temperature) can cause the hydrolysis of the ethyl carbonate group, leading to the formation of 4-Chloro-5-iodo-2-methylphenol. This new compound could then participate in subsequent reactions.

  • Protodeboronation: The boronic acid coupling partner can degrade, leading to the formation of arenes derived from the boronic acid itself, which can complicate purification.

The following diagram illustrates these potential byproduct formation pathways originating from the starting material.

Byproduct_Formation start 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate reaction Reaction Conditions (e.g., Pd-Catalyzed Coupling) start->reaction product Desired Product reaction->product byproduct1 De-iodinated Byproduct (Reduction) reaction->byproduct1 Side Rxn 1 byproduct2 Homocoupling Dimer reaction->byproduct2 Side Rxn 2 byproduct3 Hydrolyzed Phenol (4-Chloro-5-iodo-2-methylphenol) reaction->byproduct3 Side Rxn 3 byproduct4 De-chlorinated Byproduct (Reduction) reaction->byproduct4 Side Rxn 4

Caption: Potential byproduct pathways in a typical reaction.

Part 2: A Comparative Guide to Analytical Characterization Techniques

No single analytical technique can provide a complete picture of a reaction mixture. A robust characterization strategy relies on an orthogonal approach, where different techniques provide complementary information. The choice of techniques is dictated by the specific questions being asked: What is present? How much is there? And what is its exact structure?

The Separation Stage: Chromatographic Techniques

The first step in analyzing a complex reaction mixture is to separate its components. Chromatography is the workhorse for this task in the pharmaceutical industry.[1][2]

TechniquePrimary Use Case & RationaleStrengthsLimitations
Ultra-High-Performance Liquid Chromatography (UHPLC) Primary choice for reaction monitoring and purity assessment. The polarity of the starting material and its likely byproducts makes them ideal for reverse-phase chromatography. UHPLC offers superior resolution and speed compared to conventional HPLC, allowing for better separation of closely eluting isomers and faster analysis times.[3]High resolution, high speed, high sensitivity (with UV detector), widely applicable.Not suitable for very volatile or thermally labile compounds. Requires compounds to have a chromophore for UV detection.
Gas Chromatography (GC) Analysis of volatile impurities, residual solvents, or smaller, less polar byproducts. For example, if dehalogenation leads to the formation of 4-chloro-2-methylphenol, this more volatile compound could be analyzed by GC, potentially after derivatization.[1][4]Exceptional separating power for volatile compounds. Can detect non-chromophoric compounds (with FID detector).Requires analytes to be volatile and thermally stable. Non-volatile byproducts require derivatization.
The Identification Stage: Spectroscopic and Spectrometric Techniques

Once separated, each component must be identified. This is where the power of mass spectrometry and NMR spectroscopy becomes indispensable.[3][4]

TechniquePrimary Use Case & RationaleStrengthsLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) The frontline tool for rapid identification. Coupling the separation power of LC with the detection power of MS allows for the immediate assignment of a molecular weight to each peak in the chromatogram. This is the fastest way to generate initial hypotheses about byproduct identities.[3][5]Provides molecular weight of each separated component. High-Resolution MS (HRMS) can yield an exact molecular formula. Extremely sensitive.Provides limited structural information beyond the molecular formula. Isomers are often indistinguishable by MS alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy The definitive tool for unambiguous structural elucidation. Once a significant byproduct is isolated, NMR is used to determine its precise chemical structure, including connectivity and stereochemistry. 1H, 13C, and 2D-NMR experiments (like COSY and HSQC) provide a complete molecular map.[3][4]Provides unambiguous structural information. Can be used for quantification (qNMR). Non-destructive.Requires a relatively pure and larger sample amount (~1-5 mg). A slower, more resource-intensive technique.

Part 3: An Integrated Workflow for Byproduct Characterization

The following section details a self-validating, systematic workflow that integrates the techniques discussed above. This protocol ensures that byproducts are not only detected but are confidently identified and understood.

Experimental Protocol: From Crude Mixture to Confirmed Structure

Step 1: Initial Reaction Profiling by UHPLC-UV/MS

  • Objective: To obtain a rapid "fingerprint" of the crude reaction mixture.

  • Methodology:

    • Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject onto a reverse-phase UHPLC column (e.g., C18) coupled to both a Diode Array Detector (DAD) and a Mass Spectrometer.

    • Run a fast gradient (e.g., 5-95% acetonitrile in water over 5-10 minutes).

    • Analysis: Compare the chromatogram to an injection of the starting material. Identify new peaks corresponding to potential products and byproducts. Use the MS data to assign a molecular weight to each new peak. For example, a peak with a mass corresponding to the starting material minus 127 Da (-I) would be a strong candidate for the de-iodinated byproduct.

Step 2: Hypothesis Generation and Verification

  • Objective: To use the LC-MS data to propose structures for the observed byproducts.

  • Methodology:

    • Based on the reaction mechanism (Part 1), correlate the observed molecular weights with probable structures (e.g., hydrolyzed, dimerized, dehalogenated).

    • If possible, verify these hypotheses by synthesizing or purchasing authentic standards of the suspected byproducts and confirming their retention times match those in the crude mixture. This is a key step in creating a self-validating system.

Step 3: Isolation of Unknown Byproducts via Preparative HPLC

  • Objective: To isolate sufficient quantities of significant (>0.1%) unknown byproducts for full structural analysis.

  • Methodology:

    • Develop a scaled-up HPLC method on a preparative column based on the analytical method from Step 1.

    • Inject the concentrated crude mixture and collect fractions corresponding to the target byproduct peak.

    • Combine the relevant fractions and evaporate the solvent to yield the isolated compound.

Step 4: Definitive Structural Elucidation by NMR and HRMS

  • Objective: To obtain an unambiguous structure of the isolated byproduct.

  • Methodology:

    • Dissolve the isolated solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a suite of NMR spectra: 1H, 13C, and if necessary, 2D spectra (COSY, HSQC, HMBC) to establish all atom-to-atom connections.

    • Submit a separate small sample for High-Resolution Mass Spectrometry (HRMS) analysis to confirm the elemental composition. The combination of an exact formula from HRMS and the connectivity map from NMR provides irrefutable proof of the structure.

The following diagram visualizes this integrated analytical workflow.

Workflow start Crude Reaction Mixture step1 Step 1: UHPLC-UV/MS Analysis start->step1 logic1 Identify New Peaks & Assign MW step1->logic1 step2 Step 2: Hypothesis Generation logic2 Is Byproduct Structure Unknown? step2->logic2 step3 Step 3: Preparative HPLC Isolation step4 Step 4: NMR & HRMS Analysis step3->step4 finish Confirmed Byproduct Structure step4->finish logic1->step2 logic2->step3 Yes logic2->finish No (Standard Confirms)

Caption: Integrated workflow for byproduct characterization.

Conclusion

The characterization of byproducts from a complex starting material like this compound is a critical activity in modern drug development. A successful strategy is not built on a single technique but on an intelligent and integrated workflow. It begins with a deep understanding of chemical reactivity to predict what might form, employs high-resolution separation techniques to visualize the mixture's complexity, and leverages the definitive power of mass spectrometry and NMR spectroscopy for unambiguous identification. By following this guide, researchers can move from uncertainty to clarity, ensuring the purity, safety, and quality of their synthesized molecules.

References

  • Characterizing halogenated organic compounds in the terrestrial-aqu
  • Characterization and Determination of Halogenated Organic Compounds in River Water and Drinking W
  • Molecular Insights into Naturally Terrestrial-Derived Halogenated Organic Compounds: Chemodiversity, Speciation, and Comparison with Aquatic Disinfection Byproducts.Environmental Science & Technology.
  • Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review.PubMed.
  • Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review.
  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.Aragen.
  • The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products.Walsh Medical Media.
  • Role of Analytical Chemistry in the Pharmaceutical Industry.AZoLifeSciences.
  • Advanced Analytical Techniques for Quality Control in GMP Synthesis.Journal of Organic and Pharmaceutical Chemistry.
  • Analytical Techniques in Pharmaceutical Analysis.
  • 2-Iodo-4-methylphenol (2-Iodo-p-cresol).Benchchem.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (CAS No. 930298-26-3), a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established best practices, you can ensure a safe laboratory environment and minimize environmental impact.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are based on the chemical's structure, which includes a chlorinated and iodinated aromatic ring and an ethyl carbonate group, as well as general principles for the disposal of halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always perform a risk assessment before handling any chemical.

Hazard Assessment and Characterization

Due to the presence of chlorine and iodine atoms on the aromatic ring, this compound is classified as a halogenated organic compound . Such compounds are generally considered hazardous waste and require specific disposal procedures.[1][2] The primary hazards associated with similar compounds include:

  • Toxicity: Halogenated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3]

  • Irritation: Many similar chemicals are known to cause skin and eye irritation.[3][4][5][6]

  • Environmental Hazard: Improper disposal can lead to long-lasting environmental contamination.

The carbonate functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially liberating the halogenated phenol. Therefore, it is crucial to avoid mixing this compound with strong acids or bases in the waste container.

Personal Protective Equipment (PPE)

When handling this compound, the following minimum PPE should be worn:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact and absorption.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any potential vapors or aerosols.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For small spills:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation (preferably within a chemical fume hood).

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic compounds.

  • Carefully collect the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

For large spills:

  • Evacuate the immediate area.

  • Alert your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Waste Collection and Segregation: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent dangerous reactions.

Step 1: Container Selection Select a chemically compatible container for the collection of halogenated organic waste. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap. The container must be in good condition, free from cracks or leaks.

Step 2: Labeling Properly label the waste container before adding any waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Segregation Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a designated halogenated organic waste container .

Crucial "Do Nots":

  • DO NOT mix with non-halogenated organic waste.[1][7] This is because the disposal methods for these two waste streams are different, and mixing them increases disposal costs.[7]

  • DO NOT mix with strong acids or bases to avoid potential hydrolysis and other reactions.

  • DO NOT mix with oxidizers or other reactive chemicals.

  • DO NOT dispose of this chemical down the drain.[8]

Disposal Procedure

The disposal of this compound must be handled in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11]

  • Accumulation: Store the properly labeled and sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Request for Pickup: Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Professional Disposal: The EHS department will then ensure the waste is transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] The most common and appropriate disposal method for halogenated organic compounds is incineration at high temperatures in a specialized hazardous waste incinerator.[1] This process is designed to destroy the organic molecule and manage the resulting halogenated byproducts safely.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste This compound hazard_assessment Hazard Assessment: Is it a halogenated organic compound? start->hazard_assessment yes_halogenated Yes (Contains Chlorine and Iodine) hazard_assessment->yes_halogenated Yes no_halogenated No hazard_assessment->no_halogenated No ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat yes_halogenated->ppe consult_ehs Consult EHS for proper classification and disposal no_halogenated->consult_ehs waste_container Select & Label Container: 'Hazardous Waste - Halogenated Organics' ppe->waste_container segregation Segregate Waste: - No non-halogenated solvents - No strong acids/bases - No oxidizers waste_container->segregation disposal_request Store in Satellite Accumulation Area & Request EHS Pickup segregation->disposal_request incineration Final Disposal: Incineration at a licensed TSDF disposal_request->incineration

Caption: Decision workflow for the disposal of this compound.

By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory. Always prioritize safety and consult your institution's EHS professionals for guidance on specific disposal challenges.

References

  • Aminolyses of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate: Effect of Modification of Electrophilic Center from CO to CS on Reactivity and Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • hazardous waste segregation. Available at: [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. Available at: [Link]

  • Kinetic investigation of the phenolysis of phenyl 4-nitrophenyl and phenyl 2,4-dinitrophenyl carbonates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Reactive Nanoparticles Derived from Polysaccharide Phenyl Carbonates - PMC - NIH. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

  • Learn the Basics of Hazardous Waste | US EPA. Available at: [Link]

  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources. Available at: [Link]

  • Help in disposal of hazardous material : r/chemistry - Reddit. Available at: [Link]

  • Iodine Disposal For Businesses - Collect and Recycle. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Base Hydrolysis Process for the Destruction of Energetic Materials - DTIC. Available at: [Link]

  • Tackling the increasing contamination of the water supply by iodinated contrast media. Available at: [Link]

    • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Available at: [Link]

  • Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - RSC Publishing. Available at: [Link]

  • Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates - Organic Chemistry Portal. Available at: [Link]

  • Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - NIH. Available at: [Link]

  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. Available at: [Link]

  • Carbonate removal from concentrated hydroxide solutions | Request PDF - ResearchGate. Available at: [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. Available at: [Link]

  • Safety Data Sheet: Ethyl methyl carbonate - Carl ROTH. Available at: [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While each new compound offers the promise of discovery, it also presents a unique set of safety challenges. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate, a compound for which specific safety data may not be readily available. By extrapolating from data on structurally similar compounds and adhering to first principles of chemical safety, we can establish a robust framework for personal protection.

Our approach is grounded in the hierarchy of controls, a system that prioritizes risk mitigation strategies. While this guide focuses on Personal Protective Equipment (PPE), it is critical to remember that PPE is the last line of defense. Engineering controls, such as fume hoods, and administrative controls, including standard operating procedures, are paramount in ensuring a safe laboratory environment.

Understanding the Risks: A Profile of a Halogenated Phenyl Carbonate

Compounds with similar functional groups are known to cause:

  • Skin Irritation: Prolonged or repeated contact can lead to redness, itching, and dermatitis.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant damage.[1][2][4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dusts or vapors may lead to adverse health effects.[1][3]

Therefore, a cautious and comprehensive approach to PPE is warranted.

The Core Ensemble: Your Primary Defense

For any work involving this compound, a baseline of PPE is non-negotiable. This "Core Ensemble" is designed to protect against the most probable routes of exposure in a controlled laboratory setting.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or tight-fitting goggles.[5]Protects against accidental splashes and airborne particles. Goggles provide a more complete seal for tasks with a higher splash risk.
Hand Protection Chemically resistant gloves (Nitrile is a common and effective choice for many organic chemicals).[4]Prevents direct skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3]
Body Protection A standard laboratory coat.Protects skin and personal clothing from minor spills and contamination.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Escalating Protection: When and Why to Enhance Your PPE

Certain procedures will necessitate a higher level of protection. The decision to escalate your PPE should be guided by a thorough risk assessment of the specific task you are performing.

Triggering ConditionAdditional PPERationale
Generating Dust or Aerosols (e.g., weighing, transferring powders)A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6]Minimizes the risk of inhaling the compound. The specific type of respirator and cartridge should be determined based on the potential concentration of airborne contaminants.
Risk of Significant Splashing (e.g., large-scale reactions, filtering)A face shield worn over safety goggles.[5]Provides an additional layer of protection for the entire face.
Handling Large Quantities A chemical-resistant apron and/or disposable sleeves.Offers greater protection against extensive contamination of personal clothing.

The following flowchart illustrates the decision-making process for PPE selection:

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling the Compound Assess_Task Assess Task and Potential for Exposure Start->Assess_Task Core_PPE Core Ensemble: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes Assess_Task->Core_PPE Is_Aerosol Potential for Dust or Aerosol Generation? Core_PPE->Is_Aerosol Add_Respirator Add NIOSH-approved Respirator Is_Aerosol->Add_Respirator Yes Is_Splash Significant Splash Risk? Is_Aerosol->Is_Splash No Add_Respirator->Is_Splash Add_Face_Shield Add Face Shield over Goggles Is_Splash->Add_Face_Shield Yes Is_Large_Quantity Handling Large Quantities? Is_Splash->Is_Large_Quantity No Add_Face_Shield->Is_Large_Quantity Add_Apron Add Chemical-Resistant Apron/Sleeves Is_Large_Quantity->Add_Apron Yes Final_PPE Final PPE Configuration Determined Is_Large_Quantity->Final_PPE No Add_Apron->Final_PPE

Caption: Decision workflow for selecting appropriate PPE.

Operational Protocols: Beyond Just Wearing It

The effectiveness of PPE is intrinsically linked to its proper use. Adherence to these operational protocols is as crucial as the selection of the equipment itself.

Donning and Doffing: A Critical Sequence
  • Donning (Putting On):

    • Lab Coat

    • Respirator (if required)

    • Safety Goggles/Face Shield

    • Gloves

  • Doffing (Taking Off): This sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

    • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

    • Face Shield/Goggles

    • Lab Coat

    • Respirator

    • Wash Hands Thoroughly: This is the final and most critical step.

Inspection and Maintenance
  • Before Each Use: Visually inspect all PPE for signs of damage, such as cracks, tears, or discoloration.

  • Respirators: If you are using a respirator, ensure you have been fit-tested and trained in its use. Check the expiration date of the cartridges and replace them according to the manufacturer's recommendations or your institution's policy.

Disposal: The Final Step in the Safety Lifecycle

Contaminated PPE is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated, labeled hazardous waste container.[1]

  • Do Not: Never dispose of contaminated PPE in the regular trash. Do not launder lab coats at home; use a professional service that is equipped to handle contaminated laundry.

By integrating these principles and protocols into your daily laboratory work, you build a culture of safety that extends beyond mere compliance. You create an environment where both scientific discovery and personal well-being are held in the highest regard.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-iodo-2-methylphenyl ethyl carbonate
Reactant of Route 2
4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.